Ozolinone
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
67565-42-8 |
|---|---|
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |
InChI-Schlüssel |
NQFBZYYUAFJYNS-FPLPWBNLSA-N |
Isomerische SMILES |
CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |
Kanonische SMILES |
CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Muzolimine (Ozolinone) as a Diuretic
Disclaimer: The compound "ozolinone" is not well-described in scientific literature as a diuretic. It is highly probable that this is a typographical error for muzolimine , a pyrazole-derived high-ceiling loop diuretic. This guide will proceed under the assumption that the topic of interest is muzolimine.
Executive Summary
Muzolimine is a potent diuretic that exhibits characteristics of both loop diuretics and thiazides, namely a high diuretic ceiling and a prolonged duration of action.[1] Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. A unique feature of muzolimine is that it functions as a prodrug; it is metabolized into an active compound that is then secreted into the tubular lumen to exert its diuretic effect.[1][2] This active metabolite directly interacts with and blocks the Na-K-2Cl cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water. This guide provides a detailed overview of the molecular mechanism, pharmacokinetics, and physiological effects of muzolimine, supported by quantitative data and experimental methodologies.
Molecular Mechanism of Action
The diuretic effect of muzolimine is not mediated by the parent drug itself, but by an active metabolite.[1][3] The parent compound, muzolimine, has been shown to have no direct inhibitory effect on the Na-K-2Cl cotransporter when applied to isolated perfused rabbit cortical thick ascending limb segments.
Prodrug Activation and Secretion
Muzolimine undergoes metabolism in the body to form an active compound. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive pathway in the proximal tubule. The inhibition of muzolimine's diuretic effect by probenecid strongly supports the necessity of this active secretion step.
Inhibition of the Na-K-2Cl Cotransporter
The primary molecular target of the active metabolite of muzolimine is the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This transporter is responsible for the reabsorption of approximately 25% of filtered sodium and chloride. By inhibiting this cotransporter, the active metabolite of muzolimine blocks the reabsorption of Na+, K+, and Cl- from the tubular fluid into the renal interstitium. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.
The following diagram illustrates the proposed signaling pathway for muzolimine's action:
Quantitative Data
The diuretic and natriuretic effects of muzolimine have been quantified in several studies.
Inhibition of Na-K-2Cl Cotransport
| Study Type | Model | Muzolimine Dose | Inhibition of Na-K-2Cl Cotransport | Citation |
| In vitro | MDCK cells | 50 µmol/kg (in rats, urine tested) | 42% at 15 min, 49% at 60 min | |
| In vitro | MDCK cells | - | IC50 = 1.44 µM |
Effects on Urinary Excretion in Humans
| Parameter | Dose | Effect | Citation |
| Sodium Excretion | 30 mg | Maximal natriuretic effect | |
| Chloride Excretion | 30 mg | Maximal chloriuretic effect | |
| Potassium Excretion | 30 mg | No significant change in 24h output | |
| Magnesium Excretion | 30 mg | No significant change in 24h output | |
| Sodium Excretion Rate (in cardiac failure) | 30 mg | Increase from 1.37 to 4.30 mmol/hour | |
| Chloride Excretion Rate (in cardiac failure) | 30 mg | Increase from 0.86 to 3.97 mmol/hour | |
| Potassium Excretion Rate (in cardiac failure) | 30 mg | Increase from 1.23 to 1.63 mmol/hour | |
| Water Excretion Rate (in cardiac failure) | 30 mg | Increase from 25.8 to 49.9 ml/hour |
Pharmacokinetic Parameters
| Parameter | Value | Condition | Citation |
| Time to Peak Plasma Concentration | 1 - 7 hours | Single 30 mg oral dose in cardiac failure | |
| Biological Half-life | Mean 14.3 hours (range 9.0 - 21.2) | Single 30 mg oral dose in cardiac failure | |
| Time to Peak Absorption | 1.5 - 6 hours (day 1), 1.0 - 3 hours (day 28) | Chronic dosing in heart failure | |
| Mean Elimination Half-life (t½β) | 13.5 hours (patients), 14.0 hours (healthy) | Single 40 mg oral dose | |
| Renal Clearance | 2.7 - 15.3 ml/min | Single 40 mg oral dose |
Experimental Protocols
In Vitro Inhibition of Na-K-2Cl Cotransport
Objective: To determine the effect of the active metabolite of muzolimine on Na-K-2Cl cotransport activity.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to confluence. These cells express the Na-K-2Cl cotransporter.
-
Sample Preparation: Urine is collected from rats at various time points (e.g., 15 and 60 minutes) following intravenous administration of muzolimine (50 µmol/kg). The collected urine, containing the active metabolite, is then diluted (e.g., 1:100).
-
Cotransport Assay: Na-K-2Cl cotransport activity is measured by quantifying the influx of a radioactive tracer, such as 86Rb (a potassium analog).
-
MDCK cells are pre-incubated with ouabain (0.5 mM) to inhibit the Na+/K+-ATPase and isolate the activity of the Na-K-2Cl cotransporter.
-
The diluted urine samples from muzolimine-treated rats are added to the cell culture medium.
-
86Rb is added to the medium, and its influx into the cells over a defined period is measured.
-
Data Analysis: The percentage inhibition of 86Rb influx by the urine samples is calculated relative to control cells not exposed to the urine.
The following diagram illustrates a typical experimental workflow for this protocol:
References
- 1. [Mechanism of action of the diuretic effect of muzolimine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of muzolimine and urine from muzolimine-treated rats on Na+K+Cl- cotransport in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diuretic effect of muzolimine | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Ozolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozolinone, a thiazolidinone derivative, is the active metabolite of the diuretic prodrug etozoline. Unlike the structurally related oxazolidinone class of antibiotics, this compound exerts its physiological effect by influencing renal function. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support research and development in diuretic drug discovery. This document details synthetic pathways, experimental protocols, and key physicochemical properties, including quantitative data presented for comparative analysis.
Introduction
This compound, with the IUPAC name (2Z)-2-[3-methyl-4-oxo-5-(1-piperidinyl)-2-thiazolidinylidene]acetic acid, is a loop diuretic that functions by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, resulting in diuresis. This compound exists as a racemic mixture, with the levorotatory (-) isomer being the active diuretic agent, while the dextrorotatory (+) isomer is inactive[1]. This stereospecificity highlights the importance of chiral considerations in its synthesis and biological evaluation. Understanding the synthesis and chemical characteristics of this compound is fundamental for the development of new diuretic agents and for optimizing the therapeutic potential of this class of compounds.
Synthesis of this compound
The synthesis of this compound can be approached through various strategies, primarily involving the construction of the core thiazolidinone ring system. A common and effective method involves a multi-step synthesis starting from readily available precursors.
General Synthetic Approach
A plausible synthetic route to this compound involves the reaction of an appropriately substituted amine with a thioglycolic acid derivative to form the thiazolidinone ring, followed by condensation to introduce the exocyclic double bond and acetic acid moiety.
Figure 1: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of a Thiazolidinone Intermediate
This protocol describes the synthesis of a thiazolidinone ring through the reaction of a Schiff base with thioglycolic acid.
Materials:
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Amine (e.g., aniline)
-
Thioglycolic acid
-
Toluene
-
Piperidine (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted aldehyde (1 equivalent) and the amine (1 equivalent) in toluene. Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude Schiff base.
-
Thiazolidinone Formation: To the crude Schiff base, add thioglycolic acid (1.2 equivalents) and a fresh portion of toluene.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the thiazolidinone intermediate.
Note: The synthesis of this compound would require the use of specific starting materials to introduce the methyl group on the nitrogen, the piperidinyl group at the 5-position, and the acetic acid moiety on the exocyclic double bond.
Chemical Properties of this compound
The chemical properties of this compound are crucial for its formulation, stability, and in vivo activity.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2Z)-2-[3-methyl-4-oxo-5-(1-piperidinyl)-2-thiazolidinylidene]acetic acid | PubChem |
| CAS Number | 56784-39-5 | PubChem |
| Molecular Formula | C₁₁H₁₆N₂O₃S | PubChem |
| Molecular Weight | 256.32 g/mol | PubChem |
| Melting Point | 164 °C (decomposes) | CAS Common Chemistry |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Table 1: Physicochemical Properties of this compound.
Stability
The stability of this compound is influenced by pH and temperature. As a thiazolidinone derivative containing an ester-like lactam bond, it is susceptible to hydrolysis under strongly acidic or basic conditions. The exocyclic double bond may also be subject to isomerization or degradation under certain conditions. Stability studies of related oxazolidinone compounds have shown that they are least stable at high pH values and at elevated temperatures[2][3][4].
Reactivity
The thiazolidinone ring of this compound contains several reactive sites. The carbonyl group can undergo nucleophilic attack, and the nitrogen atom can be further functionalized. The exocyclic double bond is susceptible to addition reactions. The carboxylic acid moiety allows for the formation of salts and esters, which can be utilized to modify the drug's solubility and pharmacokinetic properties.
Mechanism of Diuretic Action
The diuretic effect of this compound is primarily mediated by its active levorotatory (-) isomer. The proposed mechanism involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This action is thought to be dependent on prostaglandins, as the diuretic effect can be blunted by the administration of indomethacin, a prostaglandin synthesis inhibitor.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2388251B1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]
- 3. EP2899185A1 - Processes for preparing linezolid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Discovery and Pharmacological History of Ozolinone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozolinone, the principal active metabolite of the prodrug etozoline, emerged in the late 1970s as a novel loop diuretic. Developed from a class of 2-methylenethiazolidones, its discovery was a result of systematic structure-activity relationship studies aimed at identifying compounds with potent effects on renal electrolyte transport. This whitepaper provides a detailed technical overview of the discovery, history, and mechanism of action of this compound. It outlines the key experiments that characterized its function, presents its pharmacological data in a structured format, and details the experimental methodologies employed in its evaluation. Particular focus is given to the stereospecificity of its diuretic effect, its metabolic activation from etozoline, and its interaction with the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle.
Introduction and Historical Context
The development of diuretics has been a cornerstone of cardiovascular and renal medicine. Following the era of mercurials and thiazides, the 1960s saw the introduction of potent "loop" diuretics, such as furosemide, which act on the thick ascending limb of the loop of Henle. The 1970s and 1980s heralded a third generation of diuretics, characterized by novel chemical structures and refined pharmacological profiles.
This compound belongs to this latter period. It was identified as the pharmacologically active metabolite of etozoline (ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetate), a compound developed by Gödecke AG.[1] Early research, notably by Greven and Heidenreich, established that etozoline itself was largely inactive, undergoing rapid in vivo hydrolysis to its carboxylic acid form, this compound, which was responsible for the observed diuretic and saluretic effects.[2] Though it showed significant promise in preclinical studies, this compound was never commercially marketed, but its study provided valuable insights into the pharmacology of loop diuretics.
Chemical Structure and Metabolic Activation
This compound is chemically identified as (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetic acid. It is formed in the body through the enzymatic hydrolysis of the ethyl ester prodrug, etozoline. This metabolic conversion is a critical step for its pharmacological activity.
Synthesis
While the specific, proprietary synthesis protocol for this compound is not publicly detailed, the synthesis of 4-oxo-thiazolidine derivatives typically involves the condensation of α-halocarbonyl compounds with thioamides (the Hantzsch thiazole synthesis) or related cyclization strategies from appropriate precursors.
Mechanism of Action
This compound exerts its diuretic effect by acting on the epithelial cells of the thick ascending limb (TAL) of the loop of Henle. Its primary molecular target is the apical Na⁺-K⁺-2Cl⁻ cotransporter, isoform 2 (NKCC2), a crucial protein for reabsorbing approximately 25% of the filtered sodium chloride load.[3]
By inhibiting NKCC2, this compound blocks the entry of sodium, potassium, and chloride ions from the tubular fluid into the cell. This inhibition disrupts the reabsorption of NaCl and diminishes the lumen-positive transepithelial potential, which in turn reduces the passive paracellular reabsorption of cations like Ca²⁺ and Mg²⁺. The retained ions and water are subsequently passed to the distal nephron and excreted, leading to potent diuresis.
Stereospecificity and Pharmacological Profile
A defining characteristic of this compound is the stereospecificity of its action. The molecule exists as dextrorotatory (+) and levorotatory (-) isomers, with only the (-) isomer possessing diuretic activity.[1]
-
(-)-Ozolinone: The active diuretic enantiomer. It potently inhibits NaCl reabsorption in the loop of Henle.
-
(+)-Ozolinone: Devoid of diuretic activity. Interestingly, this isomer can competitively inhibit the tubular secretion of other organic acids, such as furosemide, in the proximal tubule, thereby antagonizing their effects.[4]
Both isomers were found to inhibit the tubular secretion of para-aminohippurate (PAH), indicating interaction with the organic anion transport system, but only the (-) isomer acts on the luminal transporter in the loop of Henle.
Quantitative Pharmacological Data
The primary characterization of this compound was performed in anesthetized dogs. The data below, derived from clearance studies by Greven and Heidenreich (1978), compares the effects of the active (-) and inactive (+) isomers.
| Parameter | Control (Vehicle) | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (40 µg/kg/min) |
| Urine Flow (mL/min) | ~0.9 | 0.9 ± 0.1 | 4.0 ± 0.3 |
| Fractional Na⁺ Excretion (%) | ~5.6 | 5.6 ± 0.3 | 29.8 ± 3.0 |
| Fractional Cl⁻ Excretion (%) | ~5.8 | 5.8 ± 0.4 | 35.7 ± 4.1 |
| Fractional K⁺ Excretion (%) | ~49 | 49 ± 5 | 87 ± 4 |
| Table 1: Effects of this compound Isomers on Renal Function in Anesthetized Dogs. Data are presented as mean ± SEM. Bold values indicate a significant difference from control and (+)-Ozolinone (P < 0.001). |
Additional dose-response studies in dogs determined:
-
Smallest Effective I.V. Dose: 1 mg/kg
-
Maximal Diuretic Capacity: Reached at 50 mg/kg (I.V.), depressing fractional tubular sodium reabsorption by up to 67%.
-
Comparative Potency: this compound was found to be somewhat less potent than furosemide with regard to effective doses and maximal changes in sodium excretion.
Key Experimental Protocols
The pharmacological profile of this compound was elucidated using established renal physiology techniques, primarily renal clearance and micropuncture studies in animal models.
Renal Clearance Studies in Anesthetized Dogs
This protocol was central to determining the overall diuretic and saluretic effect of this compound.
Methodology Details:
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Intravenous sodium pentobarbital.
-
Surgical Preparation: Animals are surgically prepared for the measurement of blood pressure (femoral artery), infusion of substances (femoral vein), and collection of urine (bilateral ureter catheterization). For specific intra-renal effects, a catheter may be placed in the left renal artery for direct drug infusion.
-
Infusion: A continuous intravenous infusion of a solution containing inulin (to measure Glomerular Filtration Rate, GFR) and para-aminohippurate (PAH, to measure Renal Plasma Flow, RPF) is maintained.
-
Protocol:
-
An equilibration period of at least 60 minutes is allowed after surgery.
-
Control periods consist of timed urine collections (e.g., 10-20 minutes) with arterial blood samples taken at the midpoint.
-
The test compound (e.g., (-)-ozolinone, (+)-ozolinone, or vehicle) is then infused at a constant rate.
-
Experimental urine and blood samples are collected after a new steady-state is achieved.
-
-
Analysis: Urine and plasma samples are analyzed for concentrations of inulin, PAH, and electrolytes (Na⁺, K⁺, Cl⁻) using standard laboratory methods (e.g., flame photometry for Na⁺/K⁺, colorimetry or coulometry for Cl⁻). From these values, GFR, RPF, and fractional excretion rates are calculated.
Micropuncture and In Situ Microperfusion in Rats
To localize the site of action within the nephron, micropuncture techniques were employed, as described in studies by Greven et al. (1980).
Methodology Details:
-
Animal Model: Wistar rats.
-
Preparation: Rats are anesthetized, and the kidney is exposed and prepared for micropuncture.
-
Identification of Tubules: Surface nephrons are identified, and specific segments (e.g., late proximal tubule, early distal tubule) are punctured using sharpened glass micropipettes.
-
In Situ Microperfusion of Henle's Loop: To specifically test the effect on the loop of Henle, a late proximal tubule is blocked with an oil droplet. A perfusion pipette is inserted upstream of the block to infuse an artificial tubular fluid, and a collection pipette is inserted into an early distal segment of the same nephron to collect the perfusate.
-
Protocol: The loop is perfused with a control fluid, and samples are collected. Then, the perfusion fluid is changed to one containing the test drug (e.g., (-)-ozolinone), and samples are collected again.
-
Analysis: The collected tubular fluid and the initial perfusate are analyzed for electrolyte concentrations and often a non-reabsorbable marker (like inulin) to measure water transport. A decrease in NaCl reabsorption within the loop is indicated by higher NaCl concentrations in the collected distal fluid compared to the control period.
Conclusion
This compound stands as a significant molecule in the history of diuretic development. It exemplified the prodrug strategy, with the inactive ester etozoline being reliably converted to the active carboxylic acid. The rigorous pharmacological studies conducted in the late 1970s and early 1980s definitively characterized it as a potent, stereospecific loop diuretic acting via inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter. Although it never achieved clinical use, the research on this compound contributed substantially to the fundamental understanding of renal transport mechanisms and the structure-activity relationships of high-ceiling diuretics, reinforcing the principles of targeted drug action within specific segments of the nephron.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of Ozolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ozolinone, a thiazolidinone derivative recognized for its diuretic properties. This compound is the active metabolite of the diuretic drug etozoline and functions as a loop diuretic, exerting its effects on the thick ascending limb of the loop of Henle. This document details the core structural features essential for its biological activity, quantitative data from preclinical studies, detailed experimental protocols for assessing diuretic efficacy, and the underlying molecular mechanisms of action.
Core Structure-Activity Relationships
The diuretic activity of this compound is intrinsically linked to its specific chemical structure, with key modifications significantly influencing its efficacy. The core of this compound's SAR lies in its stereochemistry and the substituents on the thiazolidinone ring.
A pivotal aspect of this compound's SAR is its stereoselectivity. The molecule exists as two enantiomers, the levorotatory ((-)-isomer) and the dextrorotatory ((+)-isomer). Preclinical studies have unequivocally demonstrated that the diuretic activity resides exclusively in the levorotatory (-)-isomer .[1] This isomer is responsible for the increase in urine flow and the excretion of sodium and chloride.[1] In contrast, the dextrorotatory (+)-isomer is devoid of diuretic effects.[1] This stereospecificity strongly suggests a specific interaction with a chiral biological target in the kidney.
While both isomers equally inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow, only the (-)-isomer induces diuresis.[1] This indicates that the molecular targets for its effects on renal hemodynamics and organic anion transport are different from its diuretic target and lack the same degree of stereoselectivity.
Quantitative Data on Diuretic Activity
The following table summarizes the key quantitative data regarding the diuretic activity of this compound from preclinical studies.
| Compound | Species | Dose | Route of Administration | Key Findings | Reference |
| This compound | Dog | 1 mg/kg | Intravenous (i.v.) | Smallest effective dose for diuresis. | [2] |
| This compound | Dog | 50 mg/kg | Intravenous (i.v.) | Dose for maximal diuretic capacity. | |
| (-)-Ozolinone | Rat | Not specified | Not specified | Increased urine flow, sodium, and chloride excretion. | |
| (+)-Ozolinone | Rat | Not specified | Not specified | No diuretic activity. |
Mechanism of Action
This compound exerts its diuretic effect by acting as a loop diuretic, with a mechanism of action comparable to that of furosemide. The primary site of action is the thick ascending limb of the loop of Henle.
Inhibition of the Na-K-Cl Cotransporter (NKCC2):
The principal molecular mechanism of this compound is the inhibition of the Na-K-Cl cotransporter, specifically the NKCC2 isoform, located on the apical membrane of epithelial cells in the thick ascending limb. By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).
Renal Secretion via Organic Anion Transporters (OATs):
For this compound to reach its site of action on the apical side of the tubular cells, it must first be secreted from the blood into the tubular fluid. This process is mediated by organic anion transporters (OATs) located in the basolateral membrane of the proximal tubule cells. The active metabolite of this compound is secreted into the tubular lumen through a probenecid-sensitive pathway, which is characteristic of OAT-mediated transport. While the specific OAT subtype has not been definitively identified for this compound, OAT1 and OAT3 are known to be involved in the transport of various diuretics.
The following diagram illustrates the proposed mechanism of action of this compound at the nephron level.
Experimental Protocols
The evaluation of the diuretic activity of this compound and its analogs typically involves in vivo studies in animal models. The following is a detailed protocol based on the Lipschitz test, a standard method for screening diuretic agents in rats.
Objective: To assess the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats.
Materials:
-
Male Wistar rats (150-200 g)
-
Metabolic cages designed to separate urine and feces
-
Vehicle (e.g., 0.5% carboxymethylcellulose in normal saline)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
Test compound (this compound analog)
-
Normal saline (0.9% NaCl)
-
Graduated cylinders for urine collection
-
Flame photometer for Na+ and K+ analysis
-
Chloride titrator for Cl- analysis
Procedure:
-
Animal Preparation: Fast the rats for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Control (vehicle only)
-
Group II: Standard (Furosemide)
-
Group III, IV, V, etc.: Test compound at different doses.
-
-
Dosing: Administer the vehicle, standard, or test compound orally (p.o.) or via the desired route.
-
Hydration: Immediately after dosing, administer a saline load (e.g., 25 mL/kg) to all animals to ensure a uniform state of hydration and promote urine flow.
-
Urine Collection: Place the rats individually in metabolic cages. Collect urine for a specified period, typically 5 to 24 hours.
-
Measurement of Urine Volume: At the end of the collection period, record the total volume of urine for each rat.
-
Electrolyte Analysis:
-
Centrifuge the urine samples to remove any particulate matter.
-
Measure the concentration of Na+ and K+ using a flame photometer.
-
Measure the concentration of Cl- using a chloride titrator.
-
-
Data Analysis:
-
Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).
-
Calculate the natriuretic and saliuretic indices by comparing the electrolyte excretion in the test group to the control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
-
The following workflow diagram illustrates the experimental process for evaluating diuretic activity.
References
The Enantioselective Diuretic Activity of Ozolinone: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozolinone, a thiazolidinone diuretic, exhibits marked stereoselectivity in its pharmacological action. This technical guide delineates the differential activities of its levorotatory (-) and dextrorotatory (+) enantiomers. The levorotatory isomer is the active diuretic agent, potently inhibiting sodium and chloride reabsorption in the renal tubules. In contrast, the dextrorotatory isomer is devoid of diuretic activity and can competitively inhibit the action of other loop diuretics. This document provides a comprehensive overview of the enantioselective pharmacology of this compound, including quantitative data on its diuretic effects, detailed experimental methodologies for its evaluation, and a proposed mechanism of action at the molecular level.
Introduction: The Principle of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activities. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may bind with high affinity to a specific biological target while the other binds weakly or not at all. The case of this compound provides a classic example of such stereospecificity in drug action.
Comparative Pharmacodynamics of this compound Enantiomers
The diuretic and natriuretic effects of this compound are exclusively attributed to its levorotatory enantiomer. The dextrorotatory form is not only inactive as a diuretic but has also been shown to interfere with the action of other diuretics.
Levorotatory (-)-Ozolinone: The Active Diuretic
Levorotatory this compound exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle and the proximal tubules[1][2]. Its mechanism involves the inhibition of sodium and chloride reabsorption, leading to an increase in the excretion of these ions, and consequently, water.
Dextrorotatory (+)-Ozolinone: The Inactive Antagonist
The dextrorotatory isomer of this compound does not possess intrinsic diuretic activity[1][2][3]. Interestingly, it can antagonize the diuretic effect of other loop diuretics, such as furosemide. This is attributed to its high affinity for the organic acid transport system in the proximal tubules, where it competes with other diuretics for secretion into the tubular lumen, thereby preventing them from reaching their site of action in the loop of Henle.
Quantitative Analysis of Enantioselective Activity
The differential effects of the this compound enantiomers have been quantified in various animal models. The following tables summarize the key findings from studies in both dogs and rats.
Table 1: Effects of Levorotatory vs. Dextrorotatory this compound on Renal Excretion in Anesthetized Dogs
| Parameter | Levorotatory (-)-Ozolinone (40 µg/kg/min) | Dextrorotatory (+)-Ozolinone (40 µg/kg/min) | P-value |
| Urine Flow (mL/min) | 4.0 ± 0.3 | 0.9 ± 0.1 | < 0.001 |
| Fractional Excretion of Na+ (%) | 29.8 ± 3.0 | 5.6 ± 0.3 | < 0.001 |
| Fractional Excretion of Cl- (%) | 35.7 ± 4.1 | 5.8 ± 0.4 | < 0.001 |
| Fractional Excretion of K+ (%) | 87 ± 4 | 49 ± 5 | < 0.001 |
Data adapted from a study on volume-expanded anesthetized dogs. Values are presented as mean ± SEM.
Table 2: Dose-Dependent Diuretic and Natriuretic Effects of Levorotatory (-)-Ozolinone in Conscious Rats
| Dose of (-)-Ozolinone (mg/kg, i.v.) | Peak Fractional Na+ Excretion (%) | Peak Fractional Li+ Excretion (%) |
| 4 | ~5 | ~35 |
| 20 | ~15 | ~45 |
| 100 | 25 | 60 |
Data adapted from clearance experiments in conscious water-loaded female Wistar rats. Baseline fractional Na+ excretion was 0.5% and fractional Li+ excretion was 27%.
Proposed Mechanisms of Enantioselective Action
The stereospecific activity of this compound can be explained by its differential interaction with renal transport systems and signaling pathways.
Interaction with Renal Tubular Transporters
The primary mechanism of levorotatory this compound's diuretic effect is the inhibition of Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. The dextrorotatory isomer does not appear to interact with this transporter in a way that inhibits its function. Furthermore, both enantiomers interact with the organic acid transporters in the proximal tubule, but with different consequences. While the dextrorotatory enantiomer's high affinity for this transporter leads to the inhibition of other diuretics' secretion, the levorotatory form is effectively transported to its site of action.
Role of Prostaglandins and Renin
Studies have shown that levorotatory this compound, but not the dextrorotatory isomer, increases the synthesis of prostaglandin E2 (PGE2) in the renal papilla and medulla. This increase in PGE2 is believed to contribute to the diuretic effect and the observed increase in renin secretion. The dextrorotatory enantiomer has no significant effect on prostaglandin synthesis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound enantiomers.
In Vivo Clearance Studies in Rats
This protocol is designed to assess the diuretic and natriuretic effects of drug candidates in conscious rats.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are housed in individual metabolic cages for acclimatization for at least 3 days prior to the experiment.
-
Preparation: Animals are fasted overnight with free access to water. On the day of the experiment, rats are orally hydrated with 25 mL/kg of 0.9% saline.
-
Baseline Collection: Two baseline urine samples are collected over 30-minute intervals.
-
Drug Administration: The test compound (levorotatory this compound, dextrorotatory this compound, or vehicle) is administered intravenously at the desired doses.
-
Sample Collection: Urine is collected at specified time intervals (e.g., 0-30, 30-60, 60-120 minutes) post-administration.
-
Analysis: Urine volume is measured gravimetrically. Sodium, potassium, and chloride concentrations are determined by flame photometry or ion-selective electrodes. Creatinine levels in urine and plasma are measured to calculate the glomerular filtration rate (GFR).
-
Calculations:
-
Urine Flow Rate (V) = Urine Volume / Collection Time
-
Fractional Excretion of Sodium (FENa) = (Urine [Na+] * V) / (Plasma [Na+] * GFR) * 100
-
In Situ Microperfusion of the Loop of Henle
This technique allows for the direct investigation of the effects of a drug on a specific segment of the nephron.
Methodology:
-
Animal Preparation: Rats are anesthetized, and the left kidney is exposed and prepared for micropuncture.
-
Nephron Identification: A surface proximal tubule is identified and punctured with a microinjection pipette.
-
Loop Perfusion: A second pipette is inserted into a late proximal tubule of the same nephron to perfuse the loop of Henle with a solution containing the test compound (levorotatory or dextrorotatory this compound) and a non-reabsorbable marker (e.g., [³H]inulin).
-
Distal Fluid Collection: A third pipette is used to collect the perfusate from an early distal tubule of the same nephron.
-
Analysis: The collected fluid is analyzed for the concentrations of the non-reabsorbable marker and electrolytes to determine the net reabsorption of water and solutes along the loop of Henle.
Chiral Separation of this compound Enantiomers by HPLC
A representative method for the analytical separation of this compound enantiomers is described below.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with an amylose or cellulose derivative (e.g., Chiralpak AD-H).
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and methanol (e.g., 80:10:10 v/v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
This method allows for the baseline separation of the levorotatory and dextrorotatory enantiomers of this compound, enabling the quantification of each in various matrices.
Conclusion
The enantiomers of this compound exhibit a stark divergence in their pharmacological profiles. The levorotatory isomer is a potent diuretic that acts on the loop of Henle and the proximal tubule, with its mechanism involving the inhibition of ion transport and stimulation of prostaglandin synthesis. The dextrorotatory isomer is inactive as a diuretic and can antagonize the effects of other loop diuretics. This profound stereoselectivity underscores the importance of considering chirality in drug design and development. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of chiral drugs and their interactions with biological systems.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with the optically active isomers of the new diuretic drug this compound. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozolinone: The Active Metabolite of Etozoline - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etozoline is a loop diuretic agent that exerts its pharmacological effect through its active metabolite, ozolinone. Etozoline itself is a prodrug, which undergoes metabolic conversion to this compound, the carrier of the diuretic and saluretic properties. This technical guide provides an in-depth review of this compound, focusing on its metabolic generation from etozoline, its mechanism of action at the renal tubules, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for the quantification of etozoline and this compound are provided, alongside quantitative data from key preclinical and clinical studies. This document is intended to serve as a comprehensive resource for professionals in pharmacology and drug development.
Introduction
Etozoline is a thiazolidinone derivative marketed in Europe for the treatment of hypertension and edema.[1][2] Early clinical research revealed that its therapeutic effects are attributable not to the parent compound but to its principal metabolite, this compound ((Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetic acid).[3] This biotransformation is a classic example of prodrug activation, where an inactive compound is metabolized in the body to produce the active therapeutic agent. This compound acts as a potent loop diuretic, with a mechanism and efficacy comparable to that of furosemide.[4] Understanding the conversion of etozoline to this compound and the specific actions of the metabolite is critical for its clinical application and for the development of new diuretic agents.
Metabolic Pathway: Etozoline to this compound
The conversion of etozoline to this compound is a hydrolytic process. Etozoline, an ethyl ester, is hydrolyzed to its corresponding carboxylic acid, this compound.[3] This reaction is catalyzed by non-specific carboxylesterases found in the liver, gut, and other tissues. These enzymes are responsible for the hydrolysis of a wide range of ester-containing drugs.
The biotransformation is depicted below:
Pharmacodynamics of this compound
Mechanism of Action
This compound exerts its diuretic effect by inhibiting ion transport in the thick ascending limb of the Loop of Henle, a key segment of the nephron responsible for reabsorbing approximately 25% of filtered sodium. Like other loop diuretics, it targets the Na+/K+/2Cl- cotransporter on the apical membrane of the tubular cells. By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This retention of ions within the tubule increases the osmotic pressure, leading to a subsequent increase in water excretion (diuresis). The action of this compound is comparable to that of furosemide, depressing tubular chloride reabsorption more than sodium reabsorption and increasing potassium excretion.
Stereoselectivity
The diuretic activity of this compound is stereospecific. Studies have demonstrated that the levorotatory (-)-isomer is the active diuretic agent, while the dextrorotatory (+)-isomer is devoid of diuretic effects. The (-)-isomer is responsible for the increased urinary flow and excretion of sodium and chloride. Interestingly, both isomers inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow, indicating that the diuretic action and the effect on renal hemodynamics are mediated by different mechanisms with differing stereoselectivity.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The diuretic and antihypertensive effects of etozoline/ozolinone have been quantified in both preclinical and clinical settings.
Table 1: Dose-Response of Intravenous this compound in Dogs
| Parameter | Value | Reference |
|---|---|---|
| Smallest Effective I.V. Dose | 1 mg/kg | |
| Dose for Maximal Diuretic Capacity | 50 mg/kg |
| Depression of Fractional Tubular Na+ Reabsorption (at max dose) | to 67% | |
Table 2: Antihypertensive Effect of Oral Etozoline in Humans (2-week treatment)
| Parameter | Value | Reference |
|---|---|---|
| Daily Oral Dose | 400 mg | |
| Mean Systolic Blood Pressure Reduction | -12 mm Hg |
| Mean Diastolic Blood Pressure Reduction | -9 mm Hg | |
A study in hypertensive patients showed that a single 400 mg oral dose of etozoline caused a marked saluresis (salt excretion) lasting up to 24 hours. Importantly, even in patients with severe impairment of kidney function, there was no accumulation of the active metabolite this compound after two weeks of daily administration, highlighting a favorable safety profile in this population. Another study confirmed a dose-dependent antihypertensive and diuretic effect with single oral doses of 200 mg, 400 mg, and 600 mg of etozoline.
Experimental Protocols
Quantitative Analysis of Etozoline and this compound in Plasma
A sensitive and specific high-performance liquid chromatography (HPLC) method has been established for the simultaneous determination of etozoline and its metabolite this compound in plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 ml of plasma, add an internal standard.
-
For Etozoline: Adjust plasma to pH 9. Extract with dichloromethane.
-
For this compound: Adjust the same plasma sample to pH 5. Perform a second extraction with dichloromethane.
-
Evaporate the organic phases to dryness.
-
Reconstitute the residues in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: Silica gel
-
Detection: UV absorption at 281 nm
-
-
Performance:
-
Sensitivity: 20 ng/ml for both compounds
-
Precision: Approximately +/- 5%
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C11H16N2O3S | CID 6436036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and kinetics of etozolin/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Renal Targets of Ozolinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozolinone, the active metabolite of the diuretic etozoline, exhibits stereospecific effects on renal function. The levorotatory isomer, (-)-ozolinone, is a potent loop diuretic, while the dextrorotatory isomer, (+)-ozolinone, is devoid of significant diuretic activity. This guide delineates the distinct renal targets of the this compound enantiomers, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated physiological pathways. The primary diuretic target of (-)-ozolinone is the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. In contrast, both enantiomers interact with the organic anion transporter (OAT) system in the proximal tubule, affecting the secretion of substances like para-aminohippurate (PAH). Furthermore, the diuretic action of (-)-ozolinone is intricately linked to the renal prostaglandin system.
Introduction
This compound is a thiazolidinone derivative and the principal active metabolite of the diuretic etozoline. It possesses a chiral center, leading to two enantiomeric forms: levorotatory (-)-ozolinone and dextrorotatory (+)-ozolinone. Early investigations revealed a striking difference in their pharmacological profiles, with only the levorotatory isomer demonstrating significant diuretic and natriuretic effects[1]. This stereoselectivity points to specific interactions with chiral biological targets within the kidney. This document provides a comprehensive technical overview of these targets, summarizing the current understanding of their mechanism of action for professionals in renal physiology and drug development.
Primary Renal Targets and Mechanism of Action
The renal effects of this compound enantiomers can be categorized by their distinct sites of action within the nephron: the thick ascending limb of the loop of Henle and the proximal tubule.
Loop of Henle: The Na-K-Cl Cotransporter (NKCC2)
The primary target for the diuretic effect of (-)-ozolinone is the Na-K-Cl cotransporter isoform 2 (NKCC2), located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle[2][3][4].
-
Mechanism of Diuretic Action : By inhibiting NKCC2, (-)-ozolinone blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the renal interstitium. This inhibition leads to an increased luminal concentration of these ions, resulting in a powerful osmotic diuresis and natriuresis[1]. The action is stereospecific, with (+)-ozolinone showing no significant diuretic effect.
Proximal Tubule: Organic Anion Transporters (OATs)
Both (-)- and (+)-ozolinone interact with the organic anion transport system in the proximal tubule. This interaction is not stereospecific for its inhibitory effect on the secretion of other organic anions.
-
Inhibition of PAH Secretion : Studies have demonstrated that both enantiomers equally inhibit the maximal tubular secretion of p-aminohippurate (PAH), a classic substrate for OATs. This suggests that both isomers have an affinity for one or more OATs (e.g., OAT1, OAT3) located on the basolateral membrane of proximal tubule cells. This inhibition can have implications for drug-drug interactions, as co-administration of this compound could reduce the renal clearance of other drugs secreted by this pathway.
Renal Vasculature and Hemodynamics
Both this compound enantiomers have been observed to increase renal blood flow. This effect is likely due to vasodilation of renal arterioles. The exact mechanism for this shared hemodynamic effect is not fully elucidated but may contribute to the overall renal profile of the drug.
Quantitative Data on Renal Effects
The following tables summarize the available quantitative data on the effects of this compound enantiomers on their renal targets.
Table 1: In Vitro Inhibitory Activity of (-)-Ozolinone
| Target/System | Preparation | Inhibitory Constant (Ki) | Reference |
| Stimulated Chloride Secretion | Rabbit Colonic Mucosa | 6 x 10⁻⁴ mol/L |
Table 2: In Vivo Dose-Response of (-)-Ozolinone on Fractional Sodium Excretion in Rats
| Dose (mg/kg, i.v.) | Peak Fractional Na⁺ Excretion (%) | Reference |
| 4 | (Data not specified, dose-dependent increase) | |
| 20 | (Data not specified, dose-dependent increase) | |
| 100 | ~25% (from a baseline of 0.5%) |
Note: (+)-Ozolinone showed no significant effect on fractional sodium excretion, except for a minor natriuresis at the highest dose of 100 mg/kg.
Table 3: Comparative Effects of this compound Enantiomers in Dogs (40 µg/kg/min intra-renal artery infusion)
| Parameter | (+)-Ozolinone | (-)-Ozolinone | Reference |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | |
| Fractional Na⁺ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | |
| Fractional Cl⁻ Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | |
| Fractional K⁺ Excretion (%) | 49 ± 5 | 87 ± 4 | |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 ± 53 | 498 ± 113 | |
| Urine Prostaglandin Excretion (pg/min) | No significant effect | 466 ± 63 (from baseline of 263 ± 30) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of (-)-Ozolinone's Diuretic Action
The diuretic effect of (-)-ozolinone involves both direct inhibition of NKCC2 and a secondary, prostaglandin-dependent pathway. Inhibition of NKCC2 in the macula densa cells leads to a decrease in NaCl concentration sensed by these cells. This triggers a signaling cascade that increases the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase, leading to the synthesis and release of prostaglandin E2 (PGE2). PGE2 then acts in a paracrine manner to stimulate renin release from the adjacent juxtaglomerular cells. This prostaglandin-dependent mechanism contributes to the overall diuretic and natriuretic effect.
Caption: Signaling pathway of (-)-ozolinone induced diuresis.
Experimental Workflow for Renal Clearance Studies
Renal clearance studies are fundamental to determining the effects of drugs on glomerular filtration rate (GFR), renal plasma flow (RPF), and tubular transport. The following diagram illustrates a typical workflow for such an experiment in conscious rats.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 3. Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Ozolinone's Diuretic Effect: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone, an active metabolite of the diuretic etozoline, exerts its physiological effects on the kidney to increase urine and electrolyte excretion. As a loop diuretic, its primary site of action is the thick ascending limb of the loop of Henle. A critical aspect of this compound's pharmacology, and a key consideration in drug development, is the pronounced stereospecificity of its diuretic action. This technical guide provides a comprehensive overview of the differential effects of this compound's enantiomers, detailing the underlying mechanisms, experimental methodologies used for their characterization, and the associated signaling pathways.
Core Mechanism of Diuretic Action
The diuretic effect of this compound is primarily attributed to its interaction with the Na-K-Cl cotransporter 2 (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This transporter is responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the blood. By inhibiting NKCC2, this compound disrupts this reabsorptive process, leading to an increased concentration of these ions in the tubular fluid. This, in turn, reduces the osmotic gradient for water reabsorption, resulting in a marked increase in the excretion of water and electrolytes, a process known as diuresis.
Stereospecificity of this compound's Diuretic Effect
The diuretic activity of this compound is exclusively associated with its levorotatory isomer, (-)-ozolinone.[1] The dextrorotatory isomer, (+)-ozolinone, is devoid of diuretic properties.[1] This stereospecificity points to a highly selective interaction between the drug molecule and its target receptor, NKCC2. While (-)-ozolinone effectively inhibits ion reabsorption in the loop of Henle, the (+) isomer does not.[1]
Interestingly, both enantiomers have been shown to inhibit the tubular secretion of para-aminohippurate (PAH) and to increase renal blood flow, suggesting that they interact with other renal targets that do not exhibit the same degree of stereoselectivity as the diuretic receptor. Furthermore, the non-diuretic (+)-ozolinone has been observed to antagonize the diuretic effect of furosemide in a dose-dependent manner. This is not due to a direct interaction at the loop of Henle but rather results from the inhibition of furosemide's secretion into the proximal tubules, a necessary step for it to reach its site of action.
Quantitative Analysis of Diuretic Effects
The following table summarizes the quantitative data from studies comparing the effects of the dextrorotatory (+) and levorotatory (-) isomers of this compound in anesthetized dogs. The data clearly illustrates the diuretic and natriuretic activity of the (-) isomer, while the (+) isomer shows no significant effect on urine and electrolyte excretion.
| Parameter | (+)-Ozolinone | (-)-Ozolinone | P-value |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < .001 |
| Fractional Na+ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < .001 |
| Fractional Cl- Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < .001 |
| Fractional K+ Excretion (%) | 49 ± 5 | 87 ± 4 | < .001 |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 ± 53 | 498 ± 113 | < .05 |
| Urine Prostaglandin Excretion (pg/min) | No significant effect | 466 ± 63 (from basal 263 ± 30) | < .05 |
Data adapted from studies in anesthetized dogs.
Experimental Protocols
The characterization of the stereospecific diuretic effect of this compound has relied on several key experimental techniques.
Renal Clearance Studies in Rats
These studies are designed to quantify the rate at which substances are cleared from the plasma by the kidneys, providing measures of glomerular filtration rate (GFR) and renal plasma flow (RPF).
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and catheters are placed in the femoral artery (for blood sampling), femoral vein (for substance infusion), and bladder (for urine collection).
-
Infusion: A solution containing a marker for GFR (e.g., inulin) and a marker for RPF (e.g., para-aminohippurate) is infused at a constant rate.
-
Equilibration: A period of equilibration is allowed for the plasma concentrations of the markers to stabilize.
-
Baseline Collection: Urine and blood samples are collected over a defined period to establish baseline clearance values.
-
Drug Administration: A specific dose of the this compound isomer is administered intravenously.
-
Post-Dose Collection: Timed urine and blood samples are collected at intervals after drug administration.
-
Analysis: The concentrations of the markers, electrolytes (Na+, K+, Cl-), and the volume of urine are measured. Clearance rates are calculated using the formula: C = (U × V) / P, where C is clearance, U is the urinary concentration of the substance, V is the urine flow rate, and P is the plasma concentration of the substance.
In Vivo Micropuncture of Henle's Loop
This technique allows for the direct sampling of tubular fluid from specific segments of the nephron to pinpoint the site of action of a diuretic.
Methodology:
-
Animal Preparation: Rats are prepared as for clearance studies, with the addition of surgically exposing a kidney.
-
Nephron Identification: The surface of the kidney is illuminated, and a small volume of a dye (e.g., Lissamine green) is injected intravenously to identify the tubules.
-
Micropipette Insertion: A fine glass micropipette is inserted into a late proximal tubule and an early distal tubule of the same nephron.
-
Fluid Collection: Tubular fluid is collected at both sites before and after the administration of the this compound isomer.
-
Analysis: The collected fluid is analyzed for the concentration of electrolytes and inulin. The difference in the amount of solutes between the proximal and distal collection sites allows for the determination of reabsorption in the loop of Henle.
Renal Blood Flow Measurement
An electromagnetic flowmeter can be used to directly measure blood flow in the renal artery.
Methodology:
-
Animal Preparation: The animal is anesthetized, and the renal artery is surgically exposed.
-
Probe Placement: An electromagnetic flow probe of the appropriate size is placed around the renal artery.
-
Baseline Measurement: Baseline renal blood flow is recorded.
-
Drug Administration: The this compound isomer is administered.
-
Post-Dose Measurement: Changes in renal blood flow are continuously monitored and recorded.
Molecular Basis of Stereospecificity
While the precise three-dimensional structure of this compound bound to NKCC2 has not been elucidated, the strict stereospecificity of its diuretic effect strongly implies a specific binding interaction that can only be achieved by the (-)-enantiomer. Based on pharmacophore models for other loop diuretics that bind to NKCC1/2, several key structural features are likely necessary for effective binding and inhibition. These typically include an acidic group (like a carboxyl or sulfonamide group) and a specific spatial arrangement of hydrophobic and hydrogen-bonding moieties.
The chiral center of this compound likely positions the substituents in a three-dimensional orientation where only the (-)-isomer can productively engage with the binding pocket of NKCC2. The (+)isomer, being a mirror image, would be unable to achieve the same complementary interactions, thus rendering it inactive as a diuretic. It is plausible that the piperidine ring and the thiazolidinone core of (-)-ozolinone fit into a specific hydrophobic and polar cavity within the transporter, while the corresponding groups on the (+)-isomer sterically clash or are improperly oriented for binding.
Signaling Pathway of (-)-Ozolinone's Diuretic and Renin-Releasing Effect
The diuretic action of (-)-ozolinone is also intricately linked to the renin-angiotensin system through a prostaglandin-dependent mechanism. The inhibition of NaCl reabsorption in the thick ascending limb by (-)-ozolinone leads to a decrease in NaCl concentration at the macula densa. This is sensed by the macula densa cells, triggering a signaling cascade that results in the synthesis and release of prostaglandins, particularly PGE2. PGE2 then acts on the adjacent juxtaglomerular cells to stimulate the release of renin. This entire process is dependent on an intact macula densa.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]
Ozolinone's Effect on Renal Electrolyte Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone, the active metabolite of the diuretic etozolin, exerts significant effects on renal electrolyte transport. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its quantitative effects on various electrolytes, and the experimental basis for these findings. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of renal physiology and pharmacology.
This compound is a thiazolidinone derivative that exhibits potent diuretic properties. Its primary site of action is believed to be the thick ascending limb of the loop of Henle, where it inhibits the Na-K-2Cl cotransporter (NKCC2), similar to the action of loop diuretics like furosemide. This inhibition leads to a cascade of effects on the excretion of sodium, chloride, potassium, and other electrolytes. The diuretic effect of this compound is stereospecific, with the levorotatory (-) isomer being the pharmacologically active form.
Core Mechanism of Action
The diuretic and natriuretic effects of this compound are primarily attributed to the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle. While direct binding studies of this compound to NKCC2 are not extensively reported in the available literature, functional data strongly support this mechanism. Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride from the tubular fluid, leading to their increased excretion in the urine. This, in turn, results in diuresis due to the osmotic effect of the retained electrolytes.
Furthermore, the action of this compound involves a prostaglandin-dependent pathway, particularly in its effect on renin secretion. The levorotatory isomer of this compound has been shown to increase the synthesis of prostaglandins, such as PGE2, in the renal medulla. This increase in prostaglandins contributes to the regulation of renal blood flow and the stimulation of renin release from the juxtaglomerular apparatus, a process that appears to be dependent on an intact macula densa.
dot graph Ozolinone_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="(-) this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAL [label="Thick Ascending Limb\n(Apical Membrane)", fillcolor="#F1F3F4"]; NKCC2 [label="Na-K-2Cl Cotransporter\n(NKCC2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Electrolyte_Reabsorption [label="Decreased Na+, K+, Cl-\nReabsorption", fillcolor="#F1F3F4"]; Diuresis [label="Increased Na+, K+, Cl-\nExcretion (Diuresis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Renal_Medulla [label="Renal Medulla", fillcolor="#F1F3F4"]; PG_Synthesis [label="Increased Prostaglandin\n(PGE2) Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Macula_Densa [label="Macula Densa\n(Sensing of Tubular Fluid)", fillcolor="#F1F3F4"]; Renin_Release [label="Increased Renin\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantitative Effects on Renal Electrolyte Transport
The diuretic and natriuretic effects of this compound have been quantified in several animal studies. The levorotatory isomer, (-)-ozolinone, is the active enantiomer, while the dextrorotatory isomer, (+)-ozolinone, is largely inactive.
Table 1: Effect of (-)-Ozolinone on Renal Function in Anesthetized Dogs [1]
| Parameter | Control | (-)-Ozolinone (40 µg/kg/min) |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 |
| Fractional Excretion of Na+ (%) | 5.6 ± 0.3 | 29.8 ± 3.0 |
| Fractional Excretion of Cl- (%) | 5.8 ± 0.4 | 35.7 ± 4.1 |
| Fractional Excretion of K+ (%) | 49 ± 5 | 87 ± 4 |
| Glomerular Filtration Rate (GFR) | No significant change | No significant change |
| Renal Plasma Flow (RPF) | No significant change | No significant change |
Table 2: Dose-Dependent Effect of l-Ozolinone on Fractional Sodium Excretion in Conscious Rats
| Dose of l-Ozolinone (mg/kg, i.v.) | Peak Fractional Na+ Excretion (%) |
| 4 | Data not specified |
| 20 | Data not specified |
| 100 | 25 |
Note: The study indicated a dose-dependent diuretic and natriuretic response with no evidence of a ceiling effect up to 100 mg/kg.
The effects of this compound on urinary calcium and magnesium excretion have not been extensively studied, and specific quantitative data are not available in the reviewed literature. Loop diuretics, which share a similar mechanism of action with this compound, are known to increase the urinary excretion of both calcium and magnesium. This is due to the disruption of the lumen-positive transepithelial potential in the thick ascending limb, which is a driving force for the paracellular reabsorption of these divalent cations. It is plausible that this compound would have a similar effect, but this requires experimental confirmation.
Experimental Protocols
The following are summaries of the methodologies employed in key studies investigating the renal effects of this compound.
1. Clearance Studies in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous (i.v.) injection of this compound. The smallest effective dose was 1 mg/kg, with maximal diuretic capacity reached at 50 mg/kg.[1]
-
Measurements:
-
Urine flow rate.
-
Glomerular filtration rate (GFR) and renal plasma flow (RPF) were likely determined using standard clearance techniques (e.g., inulin and para-aminohippurate clearance, respectively).
-
Urinary and plasma concentrations of sodium, potassium, and chloride to calculate fractional excretions.
-
Urinary pH and osmolarity.
-
-
Objective: To characterize the diuretic and electrolyte excretion profile of this compound and compare it to furosemide.
dot graph Experimental_Workflow_Clearance_Studies { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Animal_Prep [label="Anesthetized Dog Preparation", fillcolor="#F1F3F4"]; Baseline [label="Baseline Measurements\n(Urine Flow, GFR, RPF, Electrolytes)", fillcolor="#F1F3F4"]; Drug_Admin [label="Intravenous Administration\nof this compound or Furosemide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Collection [label="Timed Urine and Blood\nSample Collection", fillcolor="#F1F3F4"]; Analysis [label="Analysis of Samples for\nElectrolytes and Clearance Markers", fillcolor="#FBBC05", fontcolor="#202124"]; Results [label="Calculation of Fractional Excretion\nand Comparison of Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Animal_Prep -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Data_Collection; Data_Collection -> Analysis; Analysis -> Results; } Workflow for canine clearance studies.
2. Stereospecificity and Proximal Tubular Effects in Conscious Rats
-
Animal Model: Conscious, water-loaded female Wistar rats.
-
Drug Administration: Intravenous (i.v.) injection of d- or l-ozolinone at doses of 4, 20, and 100 mg/kg.
-
Measurements:
-
Clearance of [3H]inulin as an estimate of GFR.
-
Clearance of [14C]tetraethylammonium as an estimate of renal plasma flow.
-
Lithium clearance as an estimate of fluid delivery from the proximal tubules.
-
Urinary sodium excretion.
-
-
Objective: To determine the stereospecificity of this compound's effects and to investigate its action on proximal tubular sodium reabsorption.
3. Micropuncture Studies in Rats
-
Animal Model: Rats.
-
Technique: Micropuncture of early distal tubules and in situ microperfusion of Henle's loops.
-
Measurements:
-
Sodium and chloride concentrations in tubular fluid.
-
-
Objective: To localize the site of action of this compound within the nephron. The finding that the levorotatory isomer enhanced sodium and chloride concentrations in the early distal tubule provided evidence for its action in the loop of Henle.[2]
dot graph Micropuncture_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Animal_Prep [label="Anesthetized Rat Preparation", fillcolor="#F1F3F4"]; Micropipette [label="Micropipette Insertion into\nEarly Distal Tubule", fillcolor="#F1F3F4"]; Sample_Collection [label="Collection of Tubular Fluid", fillcolor="#F1F3F4"]; Drug_Admin [label="Systemic Administration\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Drug_Sample [label="Post-Drug Tubular\nFluid Collection", fillcolor="#F1F3F4"]; Analysis [label="Microanalysis of Na+ and Cl-\nConcentrations", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Determination of Site of Action\nin the Loop of Henle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Animal_Prep -> Micropipette; Micropipette -> Sample_Collection; Sample_Collection -> Drug_Admin; Drug_Admin -> Post_Drug_Sample; Post_Drug_Sample -> Analysis; Analysis -> Conclusion; } Workflow for micropuncture studies.
Clinical Studies
While this compound is the active metabolite, clinical studies have primarily focused on its prodrug, etozolin. These studies in hypertensive patients provide valuable insights into the effects on renal electrolyte transport in humans.
In a study with hypertensive patients, single oral doses of 400 mg of etozolin were compared to 40 mg of furosemide. Etozolin caused a marked and prolonged saluresis (sodium excretion) lasting up to 24 hours. In contrast, furosemide induced a brief, intense diuresis followed by a rebound period of sodium retention. The pronounced diuresis from furosemide was associated with a significantly greater release of renin compared to etozolin.
Another clinical study in hypertensive patients demonstrated that etozolin (200-600 mg) produced a dose-dependent antihypertensive and diuretic effect comparable to chlorthalidone (25-75 mg). Notably, etozolin did not cause a decrease in serum potassium levels, unlike chlorthalidone, and it led to a significant increase in plasma PGE2 levels.[3]
Conclusion
This compound is a potent loop diuretic that acts via inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. Its diuretic effect is stereospecific, with the levorotatory isomer being the active form. This compound significantly increases the urinary excretion of sodium, chloride, and potassium. While its effects on calcium and magnesium excretion have not been directly quantified, it is anticipated that it would increase their excretion, similar to other loop diuretics. The mechanism of action also involves a prostaglandin-dependent pathway that contributes to its effect on renin secretion. Clinical studies with the prodrug etozolin have confirmed its diuretic and antihypertensive efficacy in humans. Further research is warranted to fully elucidate the direct interaction of this compound with the Na-K-2Cl cotransporter and to comprehensively evaluate its effects on divalent cation transport and its long-term clinical utility.
References
- 1. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute antihypertensive, diuretic and metabolic effects of etozolin and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Ozolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the oxazolidinone class of antibiotics, with a focus on key representatives: linezolid, tedizolid, and contezolid (MRX-I). Oxazolidinones are a critical class of synthetic antimicrobial agents effective against a broad spectrum of multidrug-resistant Gram-positive pathogens.[1][2] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for their effective and safe clinical use and for the development of new agents in this class.
Pharmacokinetic Profiles
Oxazolidinones generally exhibit favorable pharmacokinetic profiles, characterized by excellent oral bioavailability and good tissue penetration.[2] The key pharmacokinetic parameters for linezolid, tedizolid, and contezolid in healthy adult volunteers are summarized in the tables below for easy comparison.
Table 1: Single-Dose Pharmacokinetics of Oral Oxazolidinones in Healthy Adults
| Parameter | Linezolid (600 mg) | Tedizolid Phosphate (200 mg) | Contezolid (MRX-I) (600 mg) |
| Cmax (mg/L) | 15 - 27 | ~3 | 12.24 |
| Tmax (h) | 0.5 - 2 | ~3 | ~2 |
| AUC (mg·h/L) | 107 - 138 (AUC0-12) | 29.9 (AUC0-72) | 48.27 (AUC0-∞) |
| Half-life (h) | 3.4 - 7.4 | ~12 | Not specified |
| Bioavailability (%) | ~100 | ~91 | Not specified |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve. Data for Linezolid from[3]; Tedizolid from[4]; Contezolid from.
Table 2: Multiple-Dose Pharmacokinetics of Oral Oxazolidinones in Healthy Adults
| Parameter | Linezolid (600 mg q12h) | Tedizolid Phosphate (200 mg qd) | Contezolid (MRX-I) (800 mg q12h) |
| Cmax,ss (mg/L) | 16.3 - 21 | Not specified | Not specified |
| AUCss (mg·h/L) | 107 - 138 (AUC0-12) | Not specified | Not specified |
| Accumulation | Minimal | Moderate (~30%) | Minimal |
Cmax,ss: Steady-state maximum plasma concentration; AUCss: Steady-state area under the concentration-time curve; q12h: every 12 hours; qd: once daily. Data for Linezolid from; Tedizolid from; Contezolid from.
Metabolism of Oxazolidinones
The metabolic pathways of oxazolidinones vary significantly, influencing their potential for drug-drug interactions and their clearance mechanisms.
Linezolid
The metabolism of linezolid was initially thought to be primarily mediated by non-enzymatic oxidation of its morpholine ring, leading to the formation of two major inactive metabolites: PNU-142586 (hydroxyethyl glycine derivative) and PNU-142300 (aminoethoxyacetic acid derivative). This non-enzymatic pathway suggested a low potential for cytochrome P450 (CYP)-mediated drug interactions. However, more recent research has indicated that the oxidative metabolic clearance of linezolid is also catalyzed by CYP2J2 and CYP4F2, with each contributing to about 50% of its hepatic metabolism. CYP1B1 has also been shown to metabolize linezolid to a lesser extent.
Tedizolid
Tedizolid is administered as a phosphate prodrug, tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, by phosphatases. Tedizolid is then primarily metabolized in the liver to an inactive sulfate conjugate. Importantly, this sulfation is not mediated by cytochrome P450 enzymes, indicating a low likelihood of CYP-related drug interactions.
References
- 1. Short-term Safety, Tolerability, and Pharmacokinetics of MRX-I, an Oxazolidinone Antibacterial Agent, in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics of Tedizolid Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Ozolinone's Mode of Action on the Loop of Henle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozolinone is a loop diuretic whose pharmacological activity is stereospecific, with the levorotatory isomer, l-ozolinone, being the active diuretic agent. Its primary mechanism of action is inferred to be the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the Loop of Henle. This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, potassium, and water. While in vivo studies in animal models robustly support this mechanism by demonstrating hallmark effects of loop diuretics, direct in vitro quantitative data on this compound's binding affinity (IC50, Ki) for NKCC2 is not extensively documented in publicly available literature. Furthermore, its interaction with the key regulatory signaling pathway of NKCC2, the WNK-SPAK/OSR1 cascade, remains to be elucidated. This guide provides a comprehensive overview of the current understanding of this compound's action on the Loop of Henle, detailing its physiological effects, inferred molecular mechanism, and relevant experimental protocols.
Physiological Effects of this compound on Renal Function
In vivo studies have been pivotal in characterizing the diuretic effects of this compound. These experiments, primarily conducted in canines and rats, have demonstrated a potent and stereospecific action on renal electrolyte and water handling, consistent with that of other loop diuretics like furosemide.
Stereospecific Diuretic and Natriuretic Effects
The diuretic activity of this compound resides exclusively in its levorotatory (-) isomer. The dextrorotatory (+) isomer is devoid of diuretic properties but does interact with other renal transport mechanisms.
Table 1: Comparative Effects of l-Ozolinone and d-Ozolinone on Renal Excretion in Anesthetized Dogs
| Parameter | d-Ozolinone (40 µg/kg/min) | l-Ozolinone (40 µg/kg/min) | P-value |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < .001 |
| Fractional Excretion of Na+ (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < .001 |
| Fractional Excretion of Cl- (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < .001 |
| Fractional Excretion of K+ (%) | 49 ± 5 | 87 ± 4 | < .001 |
| Data adapted from a study involving direct renal artery injection in volume-expanded anesthetized dogs.[1] |
Table 2: Effect of l-Ozolinone on Fractional Sodium Excretion in Conscious Rats
| Dose of l-Ozolinone (mg/kg, i.v.) | Peak Fractional Na+ Excretion (%) |
| 4 | (transient, dose-dependent increase) |
| 20 | (transient, dose-dependent increase) |
| 100 | 25% (from a baseline of 0.5%) |
| Data from clearance experiments in conscious water-loaded female Wistar rats.[2] |
Site of Action in the Loop of Henle
Micropuncture and microperfusion studies have localized the primary site of l-ozolinone's action to the Loop of Henle. The administration of l-ozolinone leads to an increased concentration of sodium and chloride in the early distal tubular fluid, which is a direct consequence of inhibited reabsorption in the thick ascending limb.[3]
Inferred Molecular Mechanism of Action: NKCC2 Inhibition
The physiological data strongly support the hypothesis that l-ozolinone's diuretic effect is mediated by the inhibition of the Na-K-2Cl cotransporter, NKCC2 (encoded by the SLC12A1 gene), located in the apical membrane of the epithelial cells of the thick ascending limb of the Loop of Henle.
The Role of NKCC2 in the Loop of Henle
NKCC2 is a crucial transporter responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load.[4] This process is central to the kidney's ability to concentrate urine and maintain electrolyte homeostasis.
This compound as an NKCC2 Inhibitor
By inhibiting NKCC2, l-ozolinone disrupts the reabsorption of Na+, K+, and 2Cl- ions from the tubular fluid into the renal interstitium. This leads to an increased luminal concentration of these ions, which osmotically retains water in the tubule, resulting in diuresis. The increased delivery of sodium to the distal nephron also contributes to the observed kaliuresis.
Interaction with Proximal Tubule Anion Transport
Interestingly, the non-diuretic d-ozolinone has been shown to antagonize the effects of furosemide.[5] This is not due to a direct interaction at the Loop of Henle but rather a competitive inhibition of furosemide secretion into the proximal tubule via the organic anion transport system. This highlights the importance of tubular secretion for loop diuretics to reach their site of action.
Signaling Pathways and Regulation
The activity of NKCC2 is tightly regulated by a complex signaling network, most notably the WNK-SPAK/OSR1 kinase pathway. This pathway modulates the phosphorylation state of NKCC2, thereby influencing its transport activity. Currently, there is no published evidence directly linking this compound to the modulation of the WNK-SPAK/OSR1 pathway or the phosphorylation status of NKCC2. This remains a significant area for future research to fully elucidate this compound's molecular pharmacology.
Experimental Protocols
The following are descriptions of key experimental methodologies that have been or could be employed to study the effects of this compound on the Loop of Henle.
In Vivo Clearance and Micropuncture Studies in Rats
-
Objective: To determine the effects of this compound on whole-kidney hemodynamics and tubular sodium reabsorption.
-
Methodology:
-
Conscious, water-loaded female Wistar rats are used.
-
Catheters are implanted for intravenous infusion and urine collection.
-
Glomerular filtration rate (GFR) is estimated using [3H]inulin clearance.
-
Renal plasma flow (RPF) is estimated using [14C]tetraethylammonium clearance.
-
Delivery of fluid from the proximal tubules is estimated by lithium clearance.
-
After a baseline stabilization period, d- or l-ozolinone is injected intravenously at various doses.
-
Urine is collected at timed intervals, and volume and electrolyte concentrations (Na+, K+, Cl-) are measured to calculate fractional excretion.
-
In Situ Microperfusion of the Loop of Henle
-
Objective: To directly assess the effect of this compound on ion transport in the Loop of Henle.
-
Methodology:
-
Anesthetized rats are prepared for micropuncture.
-
A single surface loop of Henle is identified.
-
A microperfusion pipette is inserted into a late proximal tubule, and a collection pipette is placed in an early distal tubule of the same nephron.
-
The loop is perfused with a solution mimicking late proximal tubular fluid, containing the experimental compound (e.g., l-ozolinone).
-
The collected fluid is analyzed for volume and electrolyte concentrations to determine the net reabsorption or secretion within the loop.
-
In Vitro Ion Flux Assays (Proposed for this compound)
-
Objective: To obtain direct quantitative measures of this compound's inhibitory potency on NKCC2.
-
Methodology:
-
A stable cell line (e.g., HEK293 or LLC-PK1) expressing a specific isoform of NKCC2 is used.
-
Cells are incubated with a radioactive tracer for potassium, such as 86Rb+, in the presence of varying concentrations of this compound.
-
The uptake of 86Rb+ is measured over time.
-
The bumetanide-sensitive component of 86Rb+ uptake is considered to be mediated by NKCC2.
-
Dose-response curves are generated to determine the IC50 value of this compound for NKCC2 inhibition.
-
Conclusion and Future Directions
The available evidence strongly indicates that l-ozolinone functions as a loop diuretic by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. This action is stereospecific and results in significant natriuresis and diuresis. However, to fully characterize its mechanism of action and to provide a more complete picture for drug development professionals, further research is warranted. Specifically, in vitro studies to determine the binding kinetics and inhibitory constants (IC50, Ki) of this compound on NKCC2 are essential. Additionally, investigating the potential interaction of this compound with the WNK-SPAK/OSR1 signaling pathway would provide critical insights into its regulatory effects on this key renal transporter. Such studies would solidify the molecular basis of this compound's diuretic action and could inform the development of novel, more targeted diuretic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of SPAK and OSR1, Regulatory Kinases of the Na-K-2Cl Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Update on NKCC2 regulation in the thick ascending limb (TAL) by membrane trafficking, phosphorylation, and protein-protein interactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Exploratory Studies on Ozolinone's Diuretic Potential
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational exploratory studies that first characterized the diuretic properties of ozolinone, the pharmacologically active metabolite of etozoline[1]. The focus is on the initial in vivo and in vitro experiments that elucidated its mechanism of action, stereospecificity, and hemodynamic effects, providing a basis for its classification as a loop diuretic.
Mechanism of Action and Stereoselectivity
Initial research quickly established that the diuretic activity of this compound is stereospecific. The levorotatory isomer, (-)-ozolinone, is solely responsible for the diuretic, natriuretic, and chloruretic effects[2]. In contrast, the dextrorotatory isomer, (+)-ozolinone, is devoid of any diuretic activity[2][3].
Studies using clearance, flowmeter, and micropuncture techniques in rats demonstrated that (-)-ozolinone increases urine flow and the urinary excretion of sodium and chloride. This is achieved by enhancing sodium and chloride concentrations in the early distal tubular fluid, which points to a primary site of action in the loop of Henle[2]. This mechanism is comparable to that of other loop diuretics like furosemide.
Interestingly, while the diuretic action is stereospecific, both isomers were found to equally inhibit the maximal tubular secretion of para-aminohippurate (PAH) and increase renal blood flow. This suggests that both (+)- and (-)-ozolinone interact with the organic acid transport system in the proximal tubules, but only the levorotatory isomer acts on the transport mechanisms in the loop of Henle.
Quantitative Analysis of Diuretic and Renal Effects
The diuretic efficacy of this compound's isomers was quantified in studies on anesthetized, volume-expanded dogs. The levorotatory isomer produced a significant increase in urine flow and fractional excretion of key electrolytes without altering the glomerular filtration rate (GFR) or renal plasma flow (RPF).
Table 1: Effects of (-)-Ozolinone vs. (+)-Ozolinone on Renal Parameters in Anesthetized Dogs Data represents mean ± standard error. Data sourced from studies involving direct renal artery injection of this compound isomers (40 µg/kg/min).
| Parameter | (+)-Ozolinone (Control) | (-)-Ozolinone (Active) | P-value |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < 0.001 |
| Fractional Na+ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < 0.001 |
| Fractional Cl- Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < 0.001 |
| Fractional K+ Excretion (%) | 49 ± 5 | 87 ± 4 | < 0.001 |
Dose-response studies in dogs established that the smallest effective intravenous dose of this compound was 1 mg/kg, with maximal diuretic capacity reached at 50 mg/kg. At this maximal dose, fractional tubular sodium reabsorption was depressed to 67%.
Effects on Renin Secretion and Prostaglandin Synthesis
A key finding from the initial studies was the link between (-)-ozolinone's diuretic action and the renin-angiotensin and prostaglandin systems. The levorotatory isomer was shown to significantly increase the renin secretory rate (RSR) and urinary prostaglandin (PG) excretion compared to the dextrorotatory isomer.
Table 2: Influence of this compound Isomers on Renin and Prostaglandin Data represents mean ± standard error. Sourced from in vivo and in vitro canine studies.
| Parameter | (+)-Ozolinone | (-)-Ozolinone | Basal Value | P-value |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 ± 53 | 498 ± 113 | - | < 0.05 |
| Urinary PG Excretion (pg/min) | No significant effect | 466 ± 63 | 263 ± 30 | < 0.05 |
Further investigation revealed that this effect on renin secretion is indirect. In vitro, neither isomer had a direct effect on renin production in isolated glomeruli. However, (-)-ozolinone, but not (+)-ozolinone, significantly increased PGE2 synthesis in slices of the renal papilla and medulla. The administration of indomethacin, a prostaglandin synthesis inhibitor, markedly blunted the effects of (-)-ozolinone on both prostaglandin excretion and renin secretion. This suggests that the stimulation of renin release by (-)-ozolinone is mediated by prostaglandins and requires an intact macula densa.
Experimental Protocols
-
Objective: To determine the in vivo effects of this compound isomers on diuresis, electrolyte excretion, and renal hemodynamics.
-
Animal Model: Volume-expanded anesthetized dogs.
-
Drug Administration: The dextrorotatory (+) and levorotatory (-) isomers of this compound were injected directly into the left renal artery at a dose of 40 µg/kg/min to isolate effects to a single kidney.
-
Measurements:
-
Urine and Plasma Analysis: Urine flow was measured, and urine and plasma samples were analyzed for concentrations of sodium, chloride, and potassium to calculate fractional excretion rates.
-
Renal Hemodynamics: Glomerular filtration rate (GFR) and renal plasma flow (RPF) were assessed.
-
Hormonal Analysis: Renin secretory rate (RSR) was determined from renal venous and arterial plasma renin activity. Urinary prostaglandin E (PGE) excretion was also quantified.
-
-
Objective: To investigate the direct effects of this compound isomers on renin and prostaglandin synthesis.
-
Methodology:
-
Glomeruli Isolation: Glomeruli were isolated from canine kidneys to test for direct effects on renin production.
-
Tissue Slices: Papillary and medullary slices were prepared to measure PGE2 synthesis in the presence of this compound isomers.
-
-
Analysis: Renin production and PGE2 synthesis were quantified and compared between tissues treated with (-)-ozolinone, (+)-ozolinone, and control conditions.
Interaction with Other Diuretics
The non-diuretic (+)-ozolinone isomer provides a unique pharmacological tool. Studies in rats showed that (+)-ozolinone can antagonize the diuretic effect of furosemide in a dose-dependent manner. Microperfusion experiments confirmed that (+)-ozolinone does not interfere with furosemide's action directly at the loop of Henle. Instead, it markedly decreases the furosemide-to-inulin clearance ratio. This indicates that (+)-ozolinone competitively inhibits the secretion of furosemide from the blood into the tubular fluid via the proximal organic acid transport system. By preventing furosemide from reaching its site of action in sufficient concentrations, (+)-ozolinone effectively blocks its diuretic effect.
Conclusion
The initial exploratory studies on this compound successfully characterized it as a potent loop diuretic whose activity resides exclusively in its levorotatory isomer. These foundational experiments delineated its primary site of action at the loop of Henle, quantified its effects on water and electrolyte excretion, and uncovered a novel, indirect mechanism for renin stimulation via prostaglandin synthesis. Furthermore, the discovery of the non-diuretic (+)-isomer's ability to competitively inhibit organic acid transport provided a valuable pharmacological insight into renal tubular secretion mechanisms. These findings established the core pharmacological profile of this compound and paved the way for its further development.
References
- 1. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozolinone's Impact on Renal Hemodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozolinone, a thiazolidinone diuretic, exerts complex and stereospecific effects on renal hemodynamics. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on key renal parameters, including renal blood flow (RBF) and glomerular filtration rate (GFR). It summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. The levorotatory isomer, l-ozolinone, is the primary active diuretic agent, with its mechanism of action linked to the modulation of prostaglandin synthesis. In contrast, the dextrorotatory isomer, d-ozolinone, is largely inactive as a diuretic but exhibits interesting interactions with other diuretics, such as furosemide. This guide aims to be a comprehensive resource for researchers and professionals involved in the study and development of renal-acting pharmaceuticals.
Introduction
The regulation of renal hemodynamics is a critical aspect of kidney function, influencing glomerular filtration, tubular reabsorption, and secretion. Diuretics, a class of drugs that increase urine output, often exert their effects by modulating renal blood flow and glomerular filtration. This compound, a metabolite of the diuretic etozoline, has been the subject of research to elucidate its precise mechanisms of action on the kidney. A key feature of this compound is its stereoselectivity, with the l- and d-isomers displaying distinct pharmacological profiles. This guide will dissect the impact of this compound on renal hemodynamics, providing a detailed overview of its effects and the experimental basis for our current understanding.
Quantitative Effects of this compound on Renal Hemodynamics
The quantitative impact of this compound on renal blood flow and glomerular filtration rate has been investigated in various animal models. The following tables summarize the key findings from published studies. It is important to note that accessing specific numerical data from older publications can be challenging; therefore, some findings are presented qualitatively based on the abstracts of these studies.
Table 1: Effects of l-Ozolinone on Renal Hemodynamics
| Species | Dose | Route of Administration | Effect on Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | Effect on Glomerular Filtration Rate (GFR) | Reference |
| Dog | 40 µg/kg/min | Intra-renal artery | No significant change in RPF | No significant change in GFR | [1] |
| Dog | 1 - 50 mg/kg | Intravenous | Increased | Slightly decreased | |
| Rat (conscious, water-loaded) | 4, 20, 100 mg/kg | Intravenous | Small transient decreases in renal hemodynamic parameters | Small transient decreases in renal hemodynamic parameters |
Table 2: Effects of d-Ozolinone on Renal Hemodynamics
| Species | Dose | Route of Administration | Effect on Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | Effect on Glomerular Filtration Rate (GFR) | Reference |
| Dog | 40 µg/kg/min | Intra-renal artery | No significant effect | No significant effect | [1] |
| Rat (conscious, water-loaded) | 4, 20, 100 mg/kg | Intravenous | No significant effects | No significant effects |
Signaling Pathways and Mechanisms of Action
The diuretic and hemodynamic effects of this compound are primarily attributed to the l-isomer and are linked to the prostaglandin signaling pathway. d-Ozolinone, while not a diuretic itself, can influence the action of other diuretics through its interaction with renal transporters.
l-Ozolinone and Prostaglandin Synthesis
The diuretic and renin-releasing effects of l-ozolinone are dependent on the synthesis of prostaglandins, particularly PGE2, in the renal medulla and papilla.[1] This suggests that l-ozolinone stimulates the enzymatic cascade responsible for converting arachidonic acid into prostaglandins. The subsequent increase in local prostaglandin concentrations can then influence tubular transport and vascular tone.
References
Foundational Research on the Ozolinone Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ozolinone class of synthetic antibiotics represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their novel mechanism of action, targeting an early stage of protein synthesis, circumvents existing resistance pathways, making them a critical tool in modern infectious disease management. This technical guide provides an in-depth overview of the foundational research on this compound compounds, focusing on their mechanism of action, key experimental data, and detailed methodologies for their synthesis and evaluation. The information is presented to be a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Mechanism of Action
Ozolinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3][4] This inhibition occurs at the very beginning of the translation process, a unique characteristic that distinguishes them from most other classes of protein synthesis inhibitors.
The key steps in the mechanism of action are as follows:
-
Binding to the 50S Ribosomal Subunit: Ozolinones selectively bind to the 50S subunit of the bacterial ribosome.[1]
-
Interaction with 23S rRNA: Specifically, they interact with the 23S rRNA component of the 50S subunit, at the peptidyl transferase center (PTC), also known as the P-site.
-
Inhibition of Initiation Complex Formation: This binding event physically obstructs the formation of the 70S initiation complex, which is a crucial assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator aminoacyl-tRNA (fMet-tRNA).
-
Prevention of Protein Synthesis: By preventing the formation of a functional initiation complex, ozolinones effectively block the commencement of protein synthesis, leading to the cessation of bacterial growth.
This distinct mechanism of action is a primary reason for the limited cross-resistance observed between ozolinones and other antibiotic classes that also target protein synthesis.
Signaling Pathway Diagram
Caption: Inhibition of bacterial protein synthesis by this compound compounds.
Quantitative Data
The antibacterial efficacy of this compound compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the in vitro activity of linezolid, the first-in-class this compound, and other novel derivatives.
Table 1: In Vitro Antibacterial Activity of Novel this compound Compounds
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (Linezolid-resistant) | E. faecalis (VSE) | E. faecium (VRE) | S. pneumoniae | H. influenzae |
| MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | |
| Linezolid | 1-2 | 1-2 | >4 | 1-2 | 1-2 | 0.5-1 | 8 |
| Compound 8c | <1 | <1 | 2 | <1 | <1 | <1 | <1 |
| Compound 12a | <1 | <1 | 2 | <1 | <1 | <1 | <1 |
| Compound 12g | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 | <0.5 |
| Compound 12h | <0.125 | <0.125 | <0.125 | <0.125 | <0.125 | <0.125 | <0.125 |
Data from reference. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VSE: Vancomycin-susceptible Enterococcus; VRE: Vancomycin-resistant Enterococcus.
Table 2: Pharmacokinetic Parameters of Selected Ozolinones
| Parameter | Linezolid | LCB01-0371 (800 mg) |
| Bioavailability (%) | ~100 | Not Reported |
| Tmax (h) | 1-2 | 0.5-1.0 |
| Half-life (t½) (h) | 5-7 | ~1.5 |
| Protein Binding (%) | 31 | Not Reported |
| Clearance (CL/F) (L/h) | ~6.5-9.5 | 41.84 |
Tmax: Time to maximum plasma concentration.
Experimental Protocols
Synthesis of this compound Derivatives
Multiple synthetic routes to the oxazolidinone core have been developed, including microwave-assisted and solid-phase synthesis for the generation of compound libraries.
This protocol is adapted from Morales-Nava et al. and provides a rapid and efficient method for the synthesis of a key oxazolidinone intermediate.
Materials:
-
(S)-phenylglycinol
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine (S)-phenylglycinol (1 mmol), diethyl carbonate (2 mmol), and potassium carbonate (0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 125 °C for 20 minutes with a power of 125 W.
-
After cooling, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure oxazolidinone.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
This compound compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (no antibiotic) and well 12 as the negative control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth of the organism as detected by the unaided eye or a spectrophotometer.
-
Ribosome Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of an this compound compound to the bacterial ribosome by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled oxazolidinone probe (e.g., BODIPY-labeled linezolid)
-
Test this compound compound
-
Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a serial dilution of the test this compound compound in the assay buffer.
-
Dilute the 70S ribosomes to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.
-
Add varying concentrations of the test this compound compound to the wells. Include control wells with no competitor.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) of the test compound.
-
Experimental and Synthetic Workflows
Solid-Phase Synthesis Workflow
Solid-phase synthesis is an efficient method for generating libraries of this compound analogs for structure-activity relationship (SAR) studies.
Caption: General workflow for the solid-phase synthesis of ozolinones.
References
- 1. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ozolinones in Plasma using HPLC
Introduction
Ozolinones, a class of synthetic antibiotics, are crucial in combating infections caused by multidrug-resistant Gram-positive bacteria. Therapeutic drug monitoring and pharmacokinetic studies of these agents necessitate robust and reliable analytical methods for their quantification in biological matrices such as plasma. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and accuracy.[1][2] This document provides detailed application notes and protocols for the quantification of common ozolinones (linezolid, tedizolid, and contezolid) in plasma.
Method 1: Simultaneous Quantification of Linezolid, Tedizolid, and Contezolid in Human Plasma by LC-MS/MS
This method is ideal for clinical settings where multiple ozolinone antibiotics may be in use, allowing for efficient therapeutic drug monitoring.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in plasma analysis.[2][3]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of an internal standard (IS) solution (e.g., voriconazole-d3 in acetonitrile:methanol 1:1 v/v).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer 100 µL of the resulting supernatant to a clean tube.
-
Add 200 µL of 50% acetonitrile containing 0.1% formic acid.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Agilent Eclipse Plus C18, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.2 min: 15% B
-
0.2-1.5 min: 70% B
-
1.5-4.0 min: 98% B
-
4.0-6.0 min: 15% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6460A Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 30 psi.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linezolid | 338.14 | 162.8 |
| Tedizolid | 371.0 | 343.1 |
| Contezolid | 409.15 | 269.14 |
| Voriconazole-d3 (IS) | 353.1 | 127.1 |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described LC-MS/MS method for the simultaneous determination of linezolid, tedizolid, and contezolid in human plasma.
| Parameter | Linezolid | Tedizolid | Contezolid |
| Linearity Range (ng/mL) | 50.0 - 15,000.0 | 25.0 - 7,500.0 | 50.0 - 15,000.0 |
| Correlation Coefficient (r²) | > 0.993 | > 0.993 | > 0.993 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | 25.0 | 50.0 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% | Within ±15% |
| Recovery (%) | 94.4 - 104.2 | 94.4 - 104.2 | 94.4 - 104.2 |
| Matrix Effect (%CV) | < 3.6% | < 3.6% | < 3.6% |
Method 2: Quantification of Linezolid in Human Plasma by HPLC-UV
For laboratories without access to mass spectrometry, an HPLC method with UV detection can be a reliable alternative for quantifying linezolid.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma in a microcentrifuge tube, add 500 µL of perchloric acid (0.6 M).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., XBridge C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05% phosphoric acid and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
Quantitative Data Summary
The following table summarizes the quantitative performance of the HPLC-UV method for the determination of linezolid in human plasma.
| Parameter | Linezolid |
| Linearity Range (mg/L) | 0.2 - 48 |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.2 |
| Intra-day Precision (%CV) | 2.83 - 8.16 |
| Inter-day Precision (%CV) | < 18.80 |
| Inaccuracy (%RE) | -0.33 to 8.18 |
| Recovery (%) | 99.8 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of ozolinones in plasma using LC-MS/MS.
Caption: General workflow for this compound quantification in plasma.
References
- 1. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Separation of 2-Oxazolidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analytical Separation of Ozolinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone is a chiral molecule belonging to the oxazolidinone class of compounds. As with many chiral drugs, the individual enantiomers of this compound may exhibit different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of critical importance in drug development, quality control, and clinical studies. This document provides detailed application notes and protocols for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
While specific methods for this compound are not widely published, the protocols detailed below are based on successful, validated methods for closely related oxazolidinone analogs. These methods serve as an excellent starting point for developing a specific and robust analytical procedure for this compound.
Mechanism of Action: Oxazolidinones
Oxazolidinones, the class of compounds to which this compound belongs, are known to be protein synthesis inhibitors.[1] They exert their antibacterial effect by binding to the P-site on the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex essential for translation.[1] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[2]
Figure 1. Mechanism of action of this compound via inhibition of bacterial protein synthesis.
General Experimental Workflow
The successful chiral separation of this compound enantiomers typically follows a standardized workflow, from sample preparation to data analysis. This process involves screening different chiral stationary phases (for HPLC/SFC) or chiral selectors (for CE) and optimizing the mobile phase or buffer conditions to achieve baseline resolution.
Figure 2. General workflow for developing a chiral separation method for this compound.
Application Note 1: Chiral HPLC Separation
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for enantiomer separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including oxazolidinones.
Experimental Protocol (Adapted from Oxazolidinone Analog Separation)
This protocol is based on the successful separation of oxazolidinone analogs on polysaccharide-based CSPs.[3]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Columns: Screen various polysaccharide-based chiral stationary phases. Based on data for analogs, amylose-based columns are highly recommended[3]:
-
Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate))
-
Lux Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate))
-
-
Mobile Phase: Polar organic mode is often successful. Screen the following neat solvents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 1 µL
-
Detection: UV at 210 nm
-
Data Summary: Chiral HPLC of Oxazolidinone Analogs
The following table summarizes the resolution (Rs) data from the screening of five oxazolidinone analogs on different amylose-based CSPs with acetonitrile as the mobile phase. This data highlights the high probability of achieving baseline separation (Rs > 1.5) for this compound under similar conditions.
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Retention Time (t1, min) | Retention Time (t2, min) |
| Analog 1 | Lux Amylose-2 | ACN | 2.6 | 4.81 | 5.35 |
| Analog 2 | Lux Amylose-1 | ACN | 4.5 | 5.02 | 6.51 |
| Analog 3 | Lux Amylose-1 | ACN | 4.4 | 5.75 | 7.33 |
| Analog 4 | Lux i-Amylose-1 | ACN | 2.0 | 4.99 | 5.50 |
| Analog 5 | Lux Amylose-2 | ACN | 4.3 | 5.23 | 6.89 |
| Data adapted from Dobó et al., Journal of Chromatography A, 2022. |
Application Note 2: Supercritical Fluid Chromatography (SFC) Separation
SFC is an attractive alternative to HPLC, offering faster separations and reduced organic solvent consumption. It is particularly well-suited for chiral separations in pharmaceutical analysis.
Experimental Protocol (Adapted from Azole Separation)
This protocol provides a starting point for developing an SFC method for this compound, based on a validated method for other heterocyclic compounds.
-
Instrumentation:
-
Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and UV detector.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in a suitable organic solvent (e.g., methanol or isopropanol).
-
Dilute as necessary for injection.
-
-
Chromatographic Conditions:
-
Columns: Screen polysaccharide-based CSPs, such as:
-
Lux Cellulose-2
-
Chiralpak series (e.g., AD, AS)
-
-
Mobile Phase:
-
Supercritical CO₂ with an alcohol modifier (e.g., isopropanol or methanol).
-
Start with an isocratic elution of 10-20% modifier.
-
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
-
Data Summary: Chiral SFC of Azole Fungicides
The table below shows representative data for the SFC separation of azole enantiomers, demonstrating the effectiveness of polysaccharide CSPs and alcohol modifiers in achieving high resolution.
| Compound | Chiral Stationary Phase | Modifier | Resolution (Rs) |
| Bifonazole | Lux Cellulose-2 | Isopropanol | 2.01 |
| Sulconazole | Lux Cellulose-2 | Isopropanol | 1.89 |
| Triadimefon | Lux Cellulose-2 | Isopropanol | 1.55 |
| Triadimenol (Diastereomer 1) | Lux Cellulose-2 | Isopropanol | 2.21 |
| Triadimenol (Diastereomer 2) | Lux Cellulose-2 | Isopropanol | 1.76 |
| Data adapted from Aturki et al., Separations, 2022. |
Application Note 3: Capillary Electrophoresis (CE) Separation
Capillary Electrophoresis offers extremely high separation efficiency, short analysis times, and low sample consumption, making it a valuable technique for chiral analysis. For neutral compounds like this compound, charged chiral selectors, such as cyclodextrins, are added to the background electrolyte to enable separation.
Experimental Protocol (Adapted from Oxazolidinone Analog Separation)
This protocol is based on a comprehensive study of the CE separation of neutral oxazolidinone analogs using anionic cyclodextrins.
-
Instrumentation:
-
Capillary Electrophoresis system with a photodiode array (PDA) detector.
-
Uncoated fused-silica capillary (e.g., 48.5 cm total length, 40 cm effective length, 50 µm I.D.).
-
-
Sample and Buffer Preparation:
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 6.0.
-
Chiral Selector: Dissolve an anionic cyclodextrin derivative, such as Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD), in the BGE at concentrations ranging from 5 mM to 50 mM.
-
Sample: Prepare a 1 mg/mL stock solution of racemic this compound in methanol and dilute with water.
-
-
Electrophoretic Conditions:
-
Capillary Conditioning: Rinse with 0.1 M NaOH, then water, then BGE before the first use.
-
Pre-run Rinse: Rinse with BGE containing the chiral selector.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 3 seconds).
-
Separation Voltage: 15-20 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Data Summary: Chiral CE of Oxazolidinone Analogs with HS-β-CD
The following table presents the maximum resolution (Rs max) achieved for various oxazolidinone analogs using Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) as the chiral selector, demonstrating its excellent enantiodiscrimination capabilities for this class of compounds.
| Compound | Chiral Selector | Buffer | Resolution (Rs max) |
| Analog 1 | 25 mM HS-β-CD | 50 mM Phosphate, pH 6.0 | 3.32 |
| Analog 2 | 50 mM HS-β-CD | 50 mM Phosphate, pH 6.0 | 1.90 |
| Analog 3 | 50 mM HS-β-CD | 50 mM Phosphate, pH 6.0 | 5.42 |
| Analog 4 | 50 mM HS-β-CD | 50 mM Phosphate, pH 6.0 | 5.45 |
| Analog 5 | 50 mM HS-β-CD | 50 mM Phosphate, pH 6.0 | 4.63 |
| Data adapted from Szabó et al., Molecules, 2023. |
References
Application Notes and Protocols for Utilizing Ozolinone in Isolated Perfused Kidney Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone, the active metabolite of the diuretic etozoline, is a loop diuretic that exerts its effects by inhibiting Na+-K+-2Cl- cotransport in the thick ascending limb of the loop of Henle.[1][2] The isolated perfused kidney (IPK) model offers a powerful ex vivo system to investigate the direct renal effects of compounds like this compound, independent of systemic hemodynamic and neurohumoral influences.[3][4][5] This document provides detailed application notes and protocols for studying the pharmacodynamics of this compound in an IPK setting.
Principle of the Isolated Perfused Kidney (IPK) Model
The IPK model involves the surgical isolation of a kidney, which is then artificially perfused with a physiological salt solution containing an oncotic agent and oxygen carriers. This technique allows for the precise control of perfusion pressure, flow rate, and perfusate composition, enabling the detailed study of renal hemodynamics, glomerular filtration, and tubular function in response to pharmacological agents.
Experimental Protocols
Preparation of Perfusion Buffer
A modified Krebs-Henseleit buffer is recommended. The composition should be as follows:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| KH2PO4 | 1.2 |
| MgSO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 5.5 |
Oncotic Agent: Bovine serum albumin (BSA) is a crucial component for maintaining oncotic pressure and preventing edema. A concentration of 4.5% to 6.7% is recommended.
Oxygen Carrier: Washed bovine or human erythrocytes can be added to the perfusate at a hematocrit of 5-10% to ensure adequate oxygenation of the kidney tissue.
Buffer Preparation Steps:
-
Dissolve all salts except CaCl2 in distilled water.
-
Add BSA and stir gently until fully dissolved.
-
Add the washed erythrocytes.
-
Slowly add CaCl2 while stirring to prevent precipitation.
-
Bubble the solution with 95% O2 / 5% CO2 for at least 30 minutes prior to and during the experiment to maintain a physiological pH of 7.4.
-
Maintain the perfusate temperature at 37°C.
Surgical Procedure for Kidney Isolation (Rodent Model)
This protocol is adapted from established methods for isolated rodent kidney perfusion.
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional guidelines.
-
Perform a midline abdominal incision to expose the abdominal aorta and the renal artery and vein.
-
Carefully dissect the renal artery and vein, separating them from surrounding connective tissue.
-
Ligate the adrenal and any other small arteries branching from the renal artery.
-
Place loose ligatures around the renal artery and vein.
-
Cannulate the ureter with a fine polyethylene tube to collect urine.
-
Heparinize the animal to prevent clotting.
-
Cannulate the renal artery with a pre-filled cannula connected to the perfusion apparatus.
-
Immediately start the perfusion at a low flow rate.
-
Ligate the renal artery proximal to the cannula and excise the kidney.
-
Transfer the kidney to a thermostatically controlled chamber.
Perfusion and Data Collection
-
Gradually increase the perfusion pressure to a physiological level (e.g., 100 mmHg for a rat kidney).
-
Allow the kidney to stabilize for a 30-45 minute equilibration period. During this time, monitor perfusion pressure, flow rate, and urine output.
-
Collect baseline urine and perfusate samples.
-
Introduce this compound into the perfusion circuit at the desired concentration. The (-)-enantiomer is the active form.
-
Collect urine and perfusate samples at timed intervals throughout the experiment.
-
Measure the following parameters:
-
Perfusion Pressure (mmHg)
-
Perfusate Flow Rate (mL/min)
-
Urine Flow Rate (μL/min)
-
Glomerular Filtration Rate (GFR) using inulin or creatinine clearance.
-
Electrolyte concentrations (Na+, K+, Cl-) in urine and perfusate to calculate fractional excretion.
-
Renin secretion rate in the perfusate.
-
Data Presentation
The following tables summarize expected quantitative data based on in-vivo studies of this compound, which can be used as a reference for expected outcomes in an IPK model.
Table 1: Effect of (-)this compound on Renal Hemodynamics and Excretory Function (Data adapted from in-vivo dog studies)
| Parameter | Control ((+)-Ozolinone) | (-)this compound |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 |
| Fractional Excretion of Na+ (%) | 5.6 ± 0.3 | 29.8 ± 3.0 |
| Fractional Excretion of Cl- (%) | 5.8 ± 0.4 | 35.7 ± 4.1 |
| Fractional Excretion of K+ (%) | 49 ± 5 | 87 ± 4 |
| Glomerular Filtration Rate (GFR) | No significant change | No significant change |
| Renal Plasma Flow (RPF) | No significant change | No significant change |
Table 2: Effect of (-)this compound on Renin Secretion and Prostaglandin Excretion (Data adapted from in-vivo dog studies)
| Parameter | Control ((+)-Ozolinone) | (-)this compound |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 210 ± 53 | 498 ± 113 |
| Urine Prostaglandin Excretion (pg/min) | No significant change | 466 ± 63 |
Visualizations
Signaling Pathway of this compound's Renal Effects
Caption: Proposed signaling pathway of this compound in the kidney.
Experimental Workflow for IPK Studies with this compound
Caption: Experimental workflow for the isolated perfused kidney model.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to increased urinary excretion of sodium, chloride, and potassium. Additionally, the levorotatory enantiomer, (-)-ozolinone, has been shown to stimulate renin secretion. This effect is believed to be mediated by an increase in prostaglandin synthesis, particularly PGE2, in the renal medulla and papilla, which requires an intact macula densa. The use of cyclooxygenase inhibitors like indomethacin can blunt this renin-releasing effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Perfusion Pressure | Cannula obstruction or vasospasm | Check cannula placement. Ensure adequate oxygenation and temperature of the perfusate. Consider adding a vasodilator like papaverine to the perfusate during equilibration. |
| Edema | Insufficient oncotic pressure | Increase BSA concentration in the perfusate. |
| Low GFR | Poor kidney viability or inadequate perfusion pressure | Ensure rapid and atraumatic surgical isolation. Maintain physiological perfusion pressure. Check for leaks in the system. |
| Variable Results | Inconsistent surgical technique or buffer preparation | Standardize all procedures. Prepare fresh buffer for each experiment. |
Conclusion
The isolated perfused kidney model is an invaluable tool for elucidating the direct renal effects of this compound. By following the detailed protocols and considering the expected outcomes presented in these application notes, researchers can effectively investigate the diuretic, natriuretic, and renin-modulating properties of this compound. This model allows for the dissection of renal-specific mechanisms, providing crucial data for drug development and physiological research.
References
- 1. Pharmacodynamics and kinetics of etozolin/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ozolinone Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the administration of ozolinones, a class of synthetic antibiotics, in various animal models for preclinical research. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of novel ozolinone compounds.
Overview of Ozolinones
Ozolidinones are a critical class of antibiotics effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex.[1] Linezolid, the first FDA-approved this compound, serves as a benchmark for the development of new analogues with improved efficacy and safety profiles.[1][2] Preclinical animal models are essential for evaluating the in vivo potency, pharmacokinetic properties, and overall therapeutic potential of these novel compounds.
General Considerations for Animal Studies
When conducting animal studies with ozolinones, several factors must be carefully considered to ensure data quality and animal welfare. These include the choice of animal model, route of administration, vehicle formulation, and appropriate dosing regimens. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Vehicle Selection: The vehicle for administering ozolinones should be sterile, non-toxic, and compatible with the chosen route of administration. For oral administration, solutions or suspensions can be prepared in vehicles like sterile water or saline. For intravenous administration, sterile saline is a common choice. It is crucial to ensure the pH and osmolality of the final formulation are physiologically compatible.
Use of Pharmaceutical-Grade Compounds: Whenever available, pharmaceutical-grade compounds should be used for animal studies. If a non-pharmaceutical-grade compound is necessary for scientific reasons, justification must be provided in the animal study protocol.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies involving this compound administration in animal models.
Table 1: this compound Administration Protocols in Murine Infection Models
| This compound | Animal Model | Infection Model | Route of Administration | Dosage Range | Dosing Frequency | Reference |
| Linezolid | C3H Mice | S. aureus Organ Burden | Oral (p.o.), Intravenous (i.v.) | 12.5 - 25 mg/kg | Single dose | |
| AM-7359 | C3H Mice | S. aureus Organ Burden | Oral (p.o.), Intravenous (i.v.) | 12.5 - 25 mg/kg | Single dose | |
| Linezolid | DBA/2 Mice | MRSA Thigh Infection | Oral (p.o.), Intravenous (i.v.) | 5 - 100 mg/kg | Three times a day for 1 day, then once a day | |
| AM-7359 | DBA/2 Mice | MRSA Thigh Infection | Oral (p.o.) | 6.25 - 12.5 mg/kg | Three times a day for 1 day, then once a day | |
| Linezolid | BALB/c Mice | Tuberculosis | Oral (p.o.) | 100 mg/kg | Daily | |
| Sutezolid (SZD) | BALB/c Mice | Tuberculosis | Oral (p.o.) | 30 - 100 mg/kg | Daily | |
| RWJ-416457 | Mice | S. aureus Systemic Infection | - | 1.5 - 5 mg/kg/day | - | |
| Linezolid | Neutropenic Mice | S. pneumoniae Thigh Infection | Subcutaneous (s.c.) | 5 - 1280 mg/kg (total) | Divided into 1, 2, 4, 8, or 16 doses over 24h | |
| Linezolid | Neutropenic Mice | S. aureus Thigh Infection | Subcutaneous (s.c.) | 95 - 167 mg/kg/day | - |
Table 2: Pharmacokinetic Parameters of Ozolinones in Animals
| This compound | Animal Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Linezolid | Mouse | 20 mg/kg s.c. | ~15 | ~0.25 | 1.02 | - | |
| Linezolid | Mouse | 80 mg/kg s.c. | ~60 | ~0.25 | 1.00 | - | |
| Linezolid | Mouse | - | - | - | - | 244 (AUC0-24) | |
| Sutezolid (SZD) | Mouse | - | - | - | 2.8 - 3.9 | - | |
| Tedizolid (TZD) | Mouse | 10 mg/kg | - | - | - | 40 (AUC0-24) | |
| Linezolid | Rat | - | - | - | - | - | |
| Linezolid | Dog | - | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in animal models.
Murine Thigh Infection Model for Efficacy Testing
This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.
Materials:
-
Specific pathogen-free mice (e.g., DBA/2, Swiss Webster).
-
Bacterial strain of interest (e.g., MRSA, S. pneumoniae).
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.
-
Mucin or other enhancing agent (optional).
-
This compound compound and vehicle.
-
Sterile saline.
-
Syringes and needles for injection.
-
Tissue homogenizer.
-
Agar plates for bacterial enumeration.
Procedure:
-
Bacterial Preparation: Culture the bacterial strain to mid-logarithmic phase in TSB. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL). The inoculum may be mixed with an enhancing agent like mucin to promote infection.
-
Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind legs.
-
Drug Administration: At a predetermined time post-infection (e.g., 2 hours), administer the this compound compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection, subcutaneous injection). Dosing regimens can vary from a single dose to multiple doses over several days.
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Load Quantification: Homogenize the thigh tissue in a known volume of sterile saline. Serially dilute the homogenate and plate onto appropriate agar plates. Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Data Analysis: Express the bacterial load as log10 CFU per gram of tissue. Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of the this compound.
Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of an this compound compound in mice.
Materials:
-
Mice (e.g., CD-1, BALB/c).
-
This compound compound and vehicle.
-
Syringes and needles for dosing and blood collection.
-
Blood collection tubes (e.g., with anticoagulant).
-
Centrifuge.
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer a single dose of the this compound compound to a cohort of mice via the desired route (e.g., oral gavage, intravenous bolus).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing, collect blood samples from a subset of mice at each time point (serial sampling from the same animal is also possible with appropriate techniques).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Drug Quantification: Analyze the plasma samples to determine the concentration of the this compound compound using a validated analytical method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t1/2), and the area under the concentration-time curve (AUC).
Visualizations
Mechanism of Action of Ozolinones
Caption: Mechanism of action of ozolinones on bacterial protein synthesis.
Experimental Workflow for a Murine Thigh Infection Model
Caption: Workflow for evaluating this compound efficacy in a murine thigh infection model.
Logical Relationship in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Caption: Relationship between pharmacokinetics and pharmacodynamics in this compound studies.
References
Application Notes and Protocols for In Vitro Determination of Ozolinone's Diuretic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone is a loop diuretic that acts on the thick ascending limb of the loop of Henle to inhibit sodium and chloride reabsorption, leading to a potent diuretic effect.[1][2] The diuretic activity of this compound is stereospecific, with the levorotatory (-)-isomer being the pharmacologically active form.[1][3] These application notes provide detailed protocols for in vitro assays to characterize and quantify the diuretic activity of this compound, focusing on its interaction with the Na-K-Cl cotransporter 2 (NKCC2), the primary target of loop diuretics.
Key In Vitro Assays
Two primary in vitro methods are recommended for elucidating the diuretic activity of this compound:
-
Isolated Perfused Renal Tubule Assay: This ex vivo technique allows for the direct assessment of this compound's effects on ion and water transport in specific segments of the nephron, providing physiological relevance.
-
Bumetanide-Sensitive 86Rb+ Uptake Assay in NKCC2-Expressing Cells: This cell-based assay provides a quantitative measure of the inhibitory activity of this compound on the Na-K-Cl cotransporter.
Data Presentation: Quantitative Analysis of this compound Diuretic Activity
Table 1: Dose-Dependent Diuretic and Natriuretic Effects of l-Ozolinone in Conscious Rats [4]
| Intravenous Dose of l-Ozolinone (mg/kg) | Peak Fractional Na+ Excretion (%) | Fractional Lithium Excretion (%) |
| 4 | Not Reported | Not Reported |
| 20 | Not Reported | Not Reported |
| 100 | 25 | 60 |
| Control | 0.5 | 27 |
Table 2: Comparison of the Effects of (-)-Ozolinone and (+)-Ozolinone on Renal Parameters in Anesthetized Dogs
| Parameter | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (40 µg/kg/min) | P-value |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < .001 |
| Fractional Na+ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < .001 |
| Fractional Cl- Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < .001 |
| Fractional K+ Excretion (%) | 49 ± 5 | 87 ± 4 | < .001 |
Table 3: Comparison of Maximal Diuretic Efficacy of this compound and Furosemide in Anesthetized Dogs
| Diuretic | Maximal Effective I.V. Dose (mg/kg) | Depression of Fractional Tubular Sodium Reabsorption (%) |
| This compound | 50 | 67 |
| Furosemide | Not specified | Not specified |
Note: this compound was found to be somewhat less potent than furosemide regarding effective doses and maximal changes in tubular sodium excretion.
Experimental Protocols
Protocol 1: Isolated Perfused Renal Tubule Assay
This protocol is adapted from established methods for studying diuretic effects on isolated nephron segments.
Objective: To determine the direct effect of this compound on net fluid and electrolyte transport in the thick ascending limb (TAL) of the loop of Henle.
Materials:
-
Kidneys from a suitable animal model (e.g., rabbit)
-
Dissection microscope
-
Micromanipulators and micropipettes
-
Perfusion rig with a pump and collection system
-
Krebs-Henseleit buffer (or similar physiological saline solution)
-
This compound (levorotatory isomer) stock solution
-
Furosemide (as a positive control)
-
Inulin or other appropriate glomerular filtration marker
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal and perfuse the kidneys with cold physiological saline.
-
Remove the kidneys and dissect thin coronal slices.
-
Under a dissection microscope, identify and isolate individual thick ascending limb tubules.
-
-
Tubule Perfusion:
-
Transfer an isolated tubule to a perfusion chamber containing bathing solution (Krebs-Henseleit buffer).
-
Mount the tubule between a perfusion pipette and a collection pipette using micromanipulators.
-
Initiate perfusion of the tubule lumen with a physiological solution containing a volume marker like [3H]inulin.
-
-
Experimental Phases:
-
Control Period: Perfuse the tubule with the control solution and collect the perfusate for a defined period (e.g., 30 minutes) to establish a baseline transport rate.
-
Treatment Period: Switch the bathing solution to one containing the desired concentration of (-)-ozolinone. Allow for an equilibration period, then collect the perfusate for another defined period.
-
Positive Control: In a separate experiment, use a known concentration of furosemide as a positive control.
-
Dose-Response: To determine the IC50, perform the treatment phase with a range of this compound concentrations.
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate.
-
Analyze the collected fluid and the initial perfusate for sodium, potassium, and chloride concentrations using ion-selective electrodes or other suitable methods.
-
Determine the concentration of the volume marker to calculate the net fluid transport.
-
-
Data Analysis:
-
Calculate the net ion and fluid transport rates for each experimental period.
-
Express the effect of this compound as a percentage inhibition of the baseline transport rate.
-
Generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Bumetanide-Sensitive 86Rb+ Uptake Assay
This assay measures the activity of the Na-K-Cl cotransporter by quantifying the uptake of radioactive rubidium (86Rb+), a potassium analog.
Objective: To determine the inhibitory effect of this compound on NKCC2 activity in a cell-based system.
Materials:
-
A stable cell line expressing the renal-specific Na-K-Cl cotransporter (NKCC2), for example, HEK-293 or LLC-PK1 cells transfected with NKCC2.
-
Cell culture reagents (DMEM, FBS, etc.)
-
Assay buffer (e.g., HEPES-buffered saline)
-
86RbCl (radioactive rubidium chloride)
-
(-)-Ozolinone stock solution
-
Bumetanide (as a positive control and for determining specific uptake)
-
Ouabain (to inhibit the Na+/K+-ATPase)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture:
-
Culture the NKCC2-expressing cells in appropriate multi-well plates to confluence.
-
-
Assay Preparation:
-
Wash the cells with a pre-warmed, chloride-free pre-incubation buffer to stimulate NKCC activity.
-
Pre-incubate the cells for a short period (e.g., 10-15 minutes) in the pre-incubation buffer containing ouabain and various concentrations of (-)-ozolinone or bumetanide.
-
-
86Rb+ Uptake:
-
Initiate the uptake by adding the assay buffer containing 86RbCl and the respective concentrations of this compound or bumetanide.
-
Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells multiple times with a cold, isotope-free stop solution.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the total 86Rb+ uptake for each condition.
-
The bumetanide-sensitive uptake (representing NKCC activity) is calculated by subtracting the uptake in the presence of a high concentration of bumetanide (non-specific uptake) from the total uptake.
-
Calculate the percentage inhibition of bumetanide-sensitive 86Rb+ uptake by this compound at each concentration.
-
Generate a dose-response curve and determine the IC50 value for this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for the isolated perfused renal tubule assay.
Caption: Workflow for the bumetanide-sensitive 86Rb+ uptake assay.
Caption: Proposed mechanism of this compound's inhibitory action on NKCC2.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. II. Localization of tubular site of diuretic action by micropuncture in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced renin release and diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of the effects of this compound on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Oxazolidinones in Rat Models
Introduction
This document provides detailed application notes and protocols for conducting dose-response studies of oxazolidinones, a class of synthetic antibiotics, in rat models. The information herein is compiled from various studies and is intended for researchers, scientists, and drug development professionals. While the query specified "ozolinone," this term does not correspond to a well-documented specific agent within this class. Therefore, this document focuses on Linezolid , the first and most extensively studied oxazolidinone antibiotic, as a representative compound. The protocols and data presented can serve as a foundational guide for investigating the dose-response relationships of other oxazolidinone derivatives.
Oxazolidinones are crucial in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at an early stage, minimizing cross-resistance with other antibiotic classes.[3][4] Understanding the dose-dependent pharmacokinetic and pharmacodynamic properties of these compounds in preclinical models is essential for their development and clinical application.
Data Presentation
Table 1: Pharmacokinetic Parameters of Linezolid in Rats
| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | t1/2 (h) | Reference |
| 20 | Subcutaneous | Not Reported | Not Reported | 49 | Not Reported | [1] |
| 50 | Oral | Not Reported | Not Reported | 78 | Not Reported | |
| 80 | Subcutaneous | Not Reported | Not Reported | Not Reported | Not Reported | |
| 20-200 | IV/Oral | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Comprehensive pharmacokinetic data for specific doses of linezolid in rats were not fully detailed in the provided search results. The table reflects the available quantitative information.
Table 2: Dose-Response Effects of Linezolid on Hematological Parameters in Mice (as a reference for potential effects in rats)
| Dose (mg/kg) | Duration of Treatment | Observed Effect | Reference |
| 50 | 4 days | Significant reduction in reticulocyte count | |
| 150 | Not Specified | Destruction of reticulocytes, significant decrease in hemoglobin, WBC, RBC, and hematocrit | |
| 300 | Not Specified | Destruction of reticulocytes |
Experimental Protocols
Protocol 1: Oral Administration of Linezolid in Rats
This protocol is adapted from standard procedures for oral gavage in rodents.
Materials:
-
Linezolid powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Stirring plate and stir bar
-
20-gauge, ball-tipped gavage needle
-
Appropriately sized syringes
Procedure:
-
Preparation of Dosing Suspension:
-
Calculate the required amount of Linezolid and vehicle based on the desired dose and the number of animals.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Levigate the Linezolid powder with a small amount of the CMC solution to form a smooth paste.
-
Gradually add the remaining CMC solution while stirring continuously to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration by continuous stirring.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing suspension to be administered. The administration volume should not exceed 10 mL/kg.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Observe the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intravenous Administration of Linezolid in Rats
This protocol is based on standard intravenous injection techniques in rodents.
Materials:
-
Linezolid powder
-
Vehicle (e.g., 5% DMSO, 40% PEG 400, and 55% sterile saline)
-
Weighing scale
-
Vortex mixer
-
Restraining device for rats
-
Heat lamp or warm water
-
27-30 gauge needles
-
Appropriately sized syringes
Procedure:
-
Preparation of Dosing Solution:
-
Weigh the required amount of Linezolid.
-
Dissolve the powder in a minimal volume of DMSO.
-
Add PEG 400 and sterile saline to reach the final desired concentrations and volume.
-
Ensure the solution is clear and free of precipitates before administration.
-
-
Animal Handling and Dosing:
-
Place the rat in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the dosing solution via the lateral tail vein using a 27-30 gauge needle. The maximum bolus injection volume is typically 1 ml/kg.
-
Observe the animal for any adverse reactions.
-
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis
This protocol outlines the procedure for collecting blood samples at various time points.
Materials:
-
Restraining device
-
Capillary tubes (coated with anticoagulant, e.g., EDTA)
-
25-gauge needles
-
Petroleum jelly
-
Microcentrifuge tubes
Procedure:
-
Sample Collection Time Points:
-
Collect blood samples at predetermined time points post-administration, for example: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
-
Blood Collection Technique (Saphenous Vein):
-
Gently restrain the rat.
-
Apply a small amount of petroleum jelly to the collection site on the leg to facilitate the formation of a blood droplet.
-
Puncture the saphenous vein with a 25-gauge needle.
-
Collect approximately 20-30 µL of blood into a capillary tube.
-
Transfer the blood to a microcentrifuge tube containing an anticoagulant.
-
Process the blood for plasma or serum as required for the analytical method.
-
Mandatory Visualization
Caption: Mechanism of action of oxazolidinones.
Caption: Experimental workflow for a pharmacokinetic study.
References
Application Notes and Protocols for Micropuncture Studies of Ozolinone's Tubular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of micropuncture techniques to elucidate the tubular effects of the diuretic agent ozolinone. The protocols and data presented are intended to guide researchers in designing and conducting experiments to investigate the mechanism of action of this compound and similar compounds on renal tubular function.
Introduction to this compound and its Diuretic Action
This compound is a diuretic that exerts its effects primarily on the renal tubules. It exists as two stereoisomers, with the levorotatory (-) isomer being the pharmacologically active form responsible for its diuretic and natriuretic effects. Understanding the precise site and mechanism of action of this compound within the nephron is crucial for its development and clinical application. Micropuncture is a powerful technique that allows for the direct sampling of tubular fluid from different segments of the nephron, providing invaluable data on how substances like this compound alter tubular transport processes.
Data Presentation: Effects of this compound on Renal Tubular Function
The following tables summarize quantitative data obtained from micropuncture studies investigating the effects of levo-ozolinone on tubular electrolyte and water transport. These data are compiled from various studies and represent typical findings.
Table 1: Effect of Levo-Ozolinone on Fractional Excretion of Electrolytes
| Parameter | Control | Levo-Ozolinone |
| Fractional Excretion of Sodium (FENa) (%) | ~1% | Increased |
| Fractional Excretion of Chloride (FECl) (%) | ~1% | Increased |
| Fractional Excretion of Potassium (FEK) (%) | ~15% | Increased |
Note: Specific quantitative values for the increase in fractional excretion can vary depending on the experimental model and dosage of this compound.
Table 2: Micropuncture Data on Tubular Fluid to Plasma (TF/P) Inulin Ratios Following Levo-Ozolinone Administration
| Nephron Segment | Control (TF/P Inulin) | Levo-Ozolinone (TF/P Inulin) | Interpretation |
| Late Proximal Tubule | ~2.5 - 3.0 | No significant change | Minimal effect on proximal tubule fluid reabsorption. |
| Early Distal Tubule | ~5.0 - 6.0 | Decreased | Inhibition of fluid reabsorption in the loop of Henle. |
Experimental Protocols
Protocol 1: In Vivo Micropuncture of Rat Renal Tubules for the Study of this compound
Objective: To determine the site of action of this compound within the nephron by measuring changes in tubular fluid composition.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., Inactin, 100 mg/kg intraperitoneally)
-
Surgical instruments for laparotomy and kidney exposure
-
Micropuncture setup (stereomicroscope, micromanipulators, microinjection pump)
-
Glass micropipettes (for collection and pressure measurement)
-
Lissamine green solution (for tubule identification)
-
[3H]-Inulin for infusion
-
Levo-ozolinone solution for intravenous infusion
-
Analytical equipment for measuring electrolytes and radioactivity
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a thermostatically controlled surgical table to maintain body temperature.
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Catheterize the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling.
-
Perform a laparotomy to expose the left kidney.
-
Stabilize the kidney in a plastic cup to minimize movement.
-
-
Inulin Infusion: Start a continuous intravenous infusion of a saline solution containing [3H]-Inulin to measure the glomerular filtration rate (GFR).
-
Control Period:
-
After a stabilization period, collect urine from the ureter and blood samples from the carotid artery.
-
Identify accessible proximal and distal tubules on the kidney surface by injecting a small bolus of Lissamine green into the jugular vein.
-
Using a collection micropipette, perform timed collections of tubular fluid from late proximal and early distal tubules.
-
-
This compound Administration: Administer a bolus intravenous injection of levo-ozolinone, followed by a continuous infusion to maintain a steady-state plasma concentration.
-
Experimental Period:
-
After allowing for equilibration with the drug, repeat the collection of urine, blood, and tubular fluid samples from the same or equivalent nephron sites.
-
-
Sample Analysis:
-
Measure the volume of the collected tubular fluid.
-
Determine the concentration of Na+, K+, and Cl- in plasma, urine, and tubular fluid samples.
-
Measure the radioactivity of [3H]-Inulin in all samples to calculate single-nephron GFR (SNGFR) and TF/P inulin ratios.
-
-
Data Analysis: Calculate fractional excretion of electrolytes and changes in TF/P inulin ratios to determine the effect of this compound on different nephron segments.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves the inhibition of Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to increased urinary excretion of sodium, chloride, and water. Furthermore, this compound's effects are linked to the macula densa and the synthesis of prostaglandins.
Diagram 1: Experimental Workflow for Micropuncture Study
Caption: Workflow of a micropuncture experiment to study this compound's effects.
Diagram 2: Proposed Signaling Pathway of this compound in the Thick Ascending Limb and Macula Densa
Application Notes and Protocols for Clearance Studies of Oxazolidinone Antibiotics in Dogs
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "ozolinone" appears to be a likely misspelling of "oxazolidinone," a recognized class of synthetic antibiotics. This document will focus on the oxazolidinone class, using linezolid as a primary example due to the availability of published data on its use in dogs.
Introduction
Oxazolidinones are a class of synthetic antibiotics effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Linezolid, the first oxazolidinone to be approved for clinical use, has shown efficacy in treating challenging infections in dogs.[3][4]
Clearance studies are a critical component of veterinary pharmacology and drug development. They are essential for determining the appropriate dosing regimens required to achieve therapeutic concentrations of a drug at the site of infection without causing toxicity. These studies evaluate the rate at which a drug is removed from the body, a key parameter in its overall pharmacokinetic profile. This document provides an overview of the mechanism of action of oxazolidinones and detailed protocols for conducting clearance studies in dogs to evaluate their efficacy.
Mechanism of Action of Oxazolidinones
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[5] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This mechanism is unique among protein synthesis inhibitors, which typically act at later stages of elongation. This distinct mode of action means that cross-resistance with other classes of antibiotics is unlikely.
Pharmacokinetic Principles and Clearance
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Clearance (CL) is a measure of the volume of plasma cleared of the drug per unit of time and is a key determinant of the dosing rate required to maintain a steady-state drug concentration. Efficacy of a time-dependent antibiotic like linezolid is often linked to the duration for which the drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen.
Key Pharmacokinetic Parameters:
| Parameter | Symbol | Description | Importance |
| Clearance | CL | The volume of plasma from which the drug is completely removed per unit of time. | Determines the maintenance dose rate required to achieve a target plasma concentration. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. A larger Vd suggests greater tissue penetration. |
| Half-life | t½ | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval and the time to reach steady-state concentration. |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Used to compare the absorption of a drug via different routes of administration (e.g., oral vs. intravenous). |
| Maximum Concentration | Cmax | The peak plasma concentration of a drug after administration. | Important for concentration-dependent antibiotics and for assessing potential toxicity. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
Pharmacokinetic Data of Linezolid in Dogs
Preclinical studies have established the pharmacokinetic profile of linezolid in dogs, supporting its use as a relevant species for safety and efficacy evaluation.
Table 1: Summary of Linezolid Pharmacokinetic Parameters in Dogs
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | > 95% | Oral (p.o.) | |
| Protein Binding | < 35% | - | |
| Volume of Distribution (Vss) | ~ Total Body Water | Intravenous (i.v.) | |
| Metabolism | Oxidation of the morpholine ring to two inactive carboxylic acid metabolites (PNU-142586 and PNU-142300) | - | |
| Primary Route of Excretion | Renal (as parent drug and metabolites) | - | |
| Recommended Dose (extra-label) | 10-20 mg/kg q8-12h | Oral (p.o.) or Intravenous (i.v.) |
Data compiled from published preclinical and clinical studies.
Experimental Protocol: In Vivo Pharmacokinetic Study in Dogs
This protocol outlines a single-dose pharmacokinetic study to determine the clearance and other key PK parameters of an oxazolidinone antibiotic in dogs.
5.1 Objective To characterize the plasma concentration-time profile and calculate the key pharmacokinetic parameters (CL, Vd, t½, F, Cmax, Tmax) of an oxazolidinone antibiotic following intravenous and oral administration to healthy dogs.
5.2 Study Design A randomized, two-period, two-sequence crossover design is recommended. This design allows each dog to serve as its own control, reducing variability and the number of animals required. A washout period of at least 10 half-lives of the drug should be observed between treatments.
5.3 Animals
-
Species: Canis lupus familiaris (Beagle dogs are commonly used for their uniform size and docile nature).
-
Number: A minimum of 6-8 healthy adult dogs (equal numbers of males and females).
-
Health Status: Animals should be determined to be healthy based on a physical examination, complete blood count (CBC), and serum chemistry panel prior to the study.
-
Housing: Dogs should be housed in individual cages with ad libitum access to water. Food should be withheld for 12 hours prior to dosing and for 4 hours post-dosing.
5.4 Materials
-
Test oxazolidinone antibiotic (e.g., linezolid) in a formulation suitable for intravenous and oral administration.
-
Vehicle/placebo control.
-
Catheters for blood collection and drug administration.
-
Blood collection tubes (e.g., containing EDTA or heparin).
-
Centrifuge.
-
Freezer (-80°C) for plasma sample storage.
-
Analytical equipment for drug quantification (e.g., HPLC-MS/MS).
5.5 Experimental Procedure
-
Acclimation: Allow dogs to acclimate to the housing and handling for at least one week prior to the study.
-
Catheter Placement: On the day of the study, place an intravenous catheter in a cephalic vein for blood collection. For IV administration, place a separate catheter in the contralateral cephalic or saphenous vein.
-
Pre-dose Sample: Collect a baseline blood sample (approx. 2-3 mL) prior to drug administration (t=0).
-
Drug Administration:
-
Intravenous (IV): Administer the drug as a single bolus injection over 1-2 minutes. Record the exact time of administration.
-
Oral (PO): Administer the drug as a tablet or in a capsule. Ensure the dog swallows the entire dose. Record the exact time of administration.
-
-
Blood Sampling: Collect blood samples at predetermined time points. A typical sampling schedule for an antibiotic with a half-life of several hours would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Immediately after collection, gently invert the blood tubes to mix with the anticoagulant. Centrifuge the samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Washout Period: After the final blood sample is collected, the dogs enter a washout period before the second phase of the crossover study.
-
Crossover: Repeat steps 3-8 for the second treatment group, ensuring that dogs that initially received the IV dose now receive the oral dose, and vice versa.
References
- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Linezolid [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
Application Notes and Protocols for Assessing Ozolinone's Diuretic and Natriuretic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for evaluating the diuretic and natriuretic properties of ozolinone, a thiazole diuretic. The information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
This compound is a diuretic agent that promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1] It exists as two stereoisomers: a levorotatory (-) isomer, which is the active diuretic agent, and a dextrorotatory (+) isomer, which is inactive.[2][3] Understanding the efficacy and mechanism of action of this compound is crucial for its potential therapeutic applications. The following protocols and data summaries outline established experimental models for characterizing its pharmacological effects.
Key Experimental Models
In vivo animal models are the primary systems for assessing the diuretic and natriuretic effects of this compound. Commonly used models include:
-
Conscious Water-Loaded Rats: This model allows for the study of diuretics in a physiologically relevant state without the confounding effects of anesthesia.[2]
-
Anesthetized Dogs: This model is suitable for more invasive studies, such as clearance techniques, to investigate renal hemodynamics and tubular function.[4]
-
Normotensive Rats (Wistar or Sprague-Dawley): These are standard models for evaluating diuretic and saluretic (salt-excreting) activity.
Experimental Protocols
Protocol 1: Evaluation of Diuretic and Natriuretic Activity in Conscious Rats
Objective: To assess the dose-dependent diuretic and natriuretic effects of this compound in conscious, water-loaded rats.
Animal Model: Female Wistar rats.
Materials:
-
l-ozolinone and d-ozolinone
-
Vehicle (e.g., saline)
-
Metabolic cages for urine collection
-
Analytical equipment for measuring sodium, potassium, and creatinine (e.g., flame photometer, autoanalyzer)
-
Markers for Glomerular Filtration Rate (GFR) and renal plasma flow (e.g., [3H]inulin, [14C]tetraethylammonium)
-
Lithium chloride for measuring proximal tubular outflow
Procedure:
-
Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress.
-
Hydration: Provide a water load to the animals to ensure adequate urine flow.
-
Baseline Measurements: Collect urine for a baseline period to determine basal urine flow rate, electrolyte excretion, GFR, and renal plasma flow.
-
Drug Administration: Administer l-ozolinone or d-ozolinone intravenously (i.v.) at various doses (e.g., 4, 20, and 100 mg/kg). A vehicle control group should be included.
-
Urine Collection: Collect urine at timed intervals post-injection (e.g., every 30 minutes for 2 hours) to capture the peak effect and duration of action.
-
Blood Sampling: Collect blood samples at the beginning and end of the experiment for plasma electrolyte and creatinine analysis.
-
Analysis:
-
Measure urine volume to determine the diuretic effect.
-
Measure urinary sodium and potassium concentrations to determine natriuretic and kaliuretic (potassium-excreting) effects.
-
Calculate fractional excretion of sodium (FENa) and potassium (FEK).
-
Determine GFR and renal plasma flow using the clearance of their respective markers.
-
Measure lithium clearance as an index of fluid delivery from the proximal tubules.
-
Data Presentation:
Table 1: Effect of l-ozolinone on Renal Function in Conscious Rats
| Parameter | Baseline | l-ozolinone (100 mg/kg) |
| Fractional Na+ Excretion (%) | 0.5 | 25 |
| Fractional Lithium Excretion (%) | 27 | 60 |
Protocol 2: Investigation of Renal Hemodynamics and Tubular Function in Anesthetized Dogs
Objective: To characterize the effects of this compound on renal blood flow, glomerular filtration rate, and tubular reabsorption in anesthetized dogs.
Animal Model: Anesthetized mongrel dogs.
Materials:
-
This compound
-
Anesthetic agent (e.g., pentobarbital)
-
Surgical instruments for catheterization
-
Infusion pumps
-
Electromagnetic flowmeter probe
-
Analytical equipment for electrolyte and clearance measurements
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and surgically place catheters in the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for drug and fluid infusion), and ureters (for urine collection). Place an electromagnetic flowmeter probe around the renal artery to measure renal blood flow.
-
Hydration: Infuse saline to maintain hydration and stable urine flow.
-
Baseline Measurements: After a stabilization period, collect baseline urine and blood samples.
-
Drug Administration: Administer this compound intravenously as a bolus injection at different doses (e.g., 1 mg/kg to 50 mg/kg).
-
Data Collection: Continuously monitor renal blood flow and mean arterial pressure. Collect urine and blood samples at timed intervals after drug administration.
-
Analysis:
-
Calculate urine flow rate, sodium and chloride excretion rates.
-
Determine GFR using inulin clearance.
-
Calculate fractional tubular reabsorption of sodium and chloride.
-
Analyze changes in renal blood flow.
-
Data Presentation:
Table 2: Effect of this compound on Renal Parameters in Anesthetized Dogs
| Parameter | Effect of this compound |
| Onset of Action | Rapid |
| Duration of Action | Short |
| Smallest Effective i.v. Dose | 1 mg/kg |
| Dose for Maximal Diuretic Capacity | 50 mg/kg |
| Fractional Tubular Sodium Reabsorption | Depressed to 67% at maximal doses |
| Renal Blood Flow | Increased |
| Glomerular Filtration Rate | Slightly decreased |
| Tubular Chloride Reabsorption | Depressed more than sodium reabsorption |
| Potassium Excretion | Increased |
Mechanism of Action and Signaling
This compound's diuretic and natriuretic effects are primarily attributed to its levorotatory isomer. The primary site of action is the renal tubules. Specifically, l-ozolinone increases the delivery of fluid from the proximal tubule, as indicated by increased lithium clearance. The diuretic effect of (-)this compound is also associated with a prostaglandin-dependent mechanism and requires an intact macula densa.
Visualizing the Experimental Workflow and Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Stereospecificity of the effects of this compound on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ozolinone as a Tool for Studying Renal Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone, a thiazolidinone derivative, is the active metabolite of the diuretic etozoline. It functions as a potent loop diuretic, primarily acting on the thick ascending limb of the loop of Henle. Its stereospecific action, with the levorotatory (-) isomer being the pharmacologically active form, makes it a valuable tool for investigating the intricacies of renal transport mechanisms. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in studying renal physiology, particularly the Na-K-Cl cotransporter 2 (NKCC2).
Mechanism of Action
This compound exerts its diuretic, natriuretic, and kaliuretic effects by inhibiting sodium and chloride reabsorption in the thick ascending limb of the loop of Henle. While direct binding studies and inhibitory constants (IC50) for this compound on NKCC2 are not extensively reported in publicly available literature, its pharmacological profile and site of action strongly indicate that it functions as an inhibitor of NKCC2. This inhibition disrupts the normal reabsorptive processes in this segment of the nephron, leading to an increased excretion of sodium, chloride, potassium, and water.
Furthermore, the levorotatory isomer of this compound has been shown to induce renin release through a prostaglandin-dependent mechanism, specifically by increasing the synthesis of prostaglandin E2 (PGE2) in the renal medulla. This effect is independent of its diuretic action and highlights a distinct signaling pathway influenced by this compound.
Data Presentation
In Vivo Effects of this compound on Renal Function
The following tables summarize the quantitative effects of this compound on key renal parameters from in vivo studies.
Table 1: Effects of Intravenous l-Ozolinone on Fractional Excretion of Ions and Renal Hemodynamics in Conscious Rats. [1]
| Parameter | Baseline | l-Ozolinone (100 mg/kg) |
| Fractional Na+ Excretion (%) | 0.5 | 25 |
| Fractional Li+ Excretion (%) | 27 | 60 |
| Glomerular Filtration Rate (GFR) | No significant change | Small, transient decrease |
| Renal Plasma Flow (RPF) | No significant change | Small, transient decrease |
Table 2: Comparison of l-Ozolinone and Furosemide Effects on Renal Parameters in Anesthetized Dogs. [2]
| Parameter | l-Ozolinone (50 mg/kg i.v.) | Furosemide |
| Onset of Action | Rapid | Rapid |
| Duration of Action | Short | Short |
| Smallest Effective Dose (i.v.) | 1 mg/kg | Not specified |
| Maximal Diuretic Capacity | 50 mg/kg | Not specified |
| Fractional Tubular Na+ Reabsorption | Depressed to 67% | Similar to this compound |
| Renal Blood Flow | Increased | Increased |
| Glomerular Filtration Rate | Slightly decreased | Slightly decreased |
| Tubular Cl- Reabsorption | More depressed than Na+ | More depressed than Na+ |
| K+ Excretion | Increased | Increased |
| Urine pH | Lowered | Lowered |
| Urinary Osmolarity | Decreased towards isotonicity | Decreased towards isotonicity |
| Tubular PAH Secretion | Depressed | Depressed |
Experimental Protocols
Protocol 1: In Vivo Clearance Studies in Rodents
This protocol is designed to assess the diuretic and natriuretic effects of this compound and its impact on glomerular filtration rate (GFR) and renal plasma flow (RPF).
Materials:
-
Male Wistar rats (250-300g)
-
Metabolic cages
-
Anesthesia (e.g., Inactin, 100 mg/kg i.p.)
-
Catheters for jugular vein, carotid artery, and bladder
-
Infusion pump
-
[3H]-Inulin and [14C]-p-aminohippuric acid (PAH)
-
l-Ozolinone and d-Ozolinone
-
Saline solution (0.9% NaCl)
-
Blood collection tubes
-
Scintillation counter
-
Flame photometer
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heated surgical table to maintain body temperature.
-
Catheterization: Insert catheters into the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.
-
Priming and Infusion: Administer a priming dose of [3H]-Inulin and [14C]-PAH in saline, followed by a continuous intravenous infusion to maintain constant plasma levels.
-
Equilibration Period: Allow for a 60-minute equilibration period.
-
Baseline Collection: Collect two consecutive 20-minute urine samples and a midpoint arterial blood sample to determine baseline GFR and RPF.
-
This compound Administration: Administer a bolus intravenous injection of l-ozolinone or d-ozolinone at the desired dose (e.g., 100 mg/kg).
-
Post-Injection Collection: Collect timed urine and blood samples at regular intervals (e.g., every 10 minutes for 1 hour) to monitor the effects of this compound.
-
Sample Analysis:
-
Measure urine volume gravimetrically.
-
Determine the concentrations of [3H]-Inulin and [14C]-PAH in plasma and urine samples using a scintillation counter.
-
Measure sodium and potassium concentrations in plasma and urine using a flame photometer.
-
-
Calculations:
-
GFR = (Urine [3H]-Inulin x Urine Flow Rate) / Plasma [3H]-Inulin
-
RPF = (Urine [14C]-PAH x Urine Flow Rate) / Plasma [14C]-PAH
-
Fractional Excretion of Sodium (FENa) = (Urine [Na+] x Urine Flow Rate) / (Plasma [Na+] x GFR) x 100
-
Protocol 2: Isolated Perfused Thick Ascending Limb (TAL) Microperfusion
This protocol allows for the direct investigation of this compound's effect on transport in the thick ascending limb, the primary site of action for loop diuretics.
Materials:
-
Rabbit or mouse kidneys
-
Dissection microscope
-
Micropipettes
-
Perfusion and bathing solutions (e.g., Krebs-Ringer-bicarbonate solution)
-
l-Ozolinone
-
Microperfusion apparatus
-
Ion-selective microelectrodes (for Na+, K+, Cl-) or fluorescence microscopy with ion-sensitive dyes
Procedure:
-
Tubule Dissection: Isolate a single thick ascending limb tubule from the kidney of a freshly sacrificed animal under a dissection microscope in cold perfusion solution.
-
Mounting: Mount the isolated tubule on a set of concentric glass micropipettes in a perfusion chamber.
-
Perfusion: Perfuse the lumen of the tubule with the perfusion solution at a constant rate. The bathing solution surrounds the outside of the tubule.
-
Baseline Measurement: Measure the transepithelial voltage and ion concentrations in the collected perfusate to establish baseline transport rates.
-
This compound Application: Add l-ozolinone to the luminal perfusion solution at the desired concentration.
-
Experimental Measurement: After an equilibration period, repeat the measurements of transepithelial voltage and ion concentrations.
-
Data Analysis: Calculate the net flux of sodium, potassium, and chloride across the tubular epithelium before and after the application of this compound to determine its inhibitory effect.
Protocol 3: In Vitro Cell-Based Assay using NKCC2-Expressing Cells
This protocol describes a method to assess the direct inhibitory effect of this compound on NKCC2 activity using a cell line stably expressing the transporter.
Materials:
-
HEK293 or LLC-PK1 cells stably transfected with an NKCC2 expression vector
-
Cell culture reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
86Rb+ (as a tracer for K+)
-
l-Ozolinone
-
Bumetanide (as a positive control)
-
Scintillation counter
-
Protein assay kit
Procedure:
-
Cell Culture: Culture the NKCC2-expressing cells to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them in a buffer containing ouabain (to inhibit the Na+/K+-ATPase) and varying concentrations of l-ozolinone or bumetanide for 15-30 minutes.
-
Uptake Assay: Initiate the uptake by adding assay buffer containing 86Rb+ and the respective inhibitors.
-
Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Measurement: Lyse the cells and measure the intracellular 86Rb+ radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well.
-
Data Analysis: Normalize the 86Rb+ uptake to the protein concentration. Calculate the percentage of inhibition of NKCC2-mediated 86Rb+ uptake at each concentration of this compound. The bumetanide-sensitive portion of the uptake represents NKCC2 activity. An IC50 value for this compound can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
Mandatory Visualizations
Caption: Mechanism of action of l-ozolinone on the NKCC2 transporter in the thick ascending limb.
Caption: Experimental workflows for studying this compound's effects on renal transport.
Caption: Signaling pathway of l-ozolinone-induced renin release.
References
Application Notes and Protocols for Long-Term Administration of Ozalinone in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a chronic medical condition characterized by elevated blood pressure, and it stands as a major risk factor for cardiovascular diseases. The development of novel antihypertensive agents requires rigorous preclinical evaluation in relevant animal models. This document provides a detailed protocol for the long-term administration of a hypothetical novel antihypertensive agent, "Ozalinone," in the Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.
These application notes outline the experimental workflow, data collection and presentation, and a plausible mechanism of action for Ozalinone, postulated here as an Angiotensin II Receptor Blocker (ARB).
Experimental Protocols
Animal Model and Acclimation
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a suitable model for essential hypertension.[1]
-
Age: 12-14 weeks at the start of the study.
-
Supplier: Obtain animals from a reputable supplier (e.g., Charles River Laboratories, Taconic Biosciences).
-
Acclimation: Upon arrival, house the animals for at least one week to allow for acclimation to the facility conditions.
-
Housing Conditions:
-
Temperature: 22 ± 2°C
-
Humidity: 55 ± 10%
-
Light/Dark Cycle: 12-hour/12-hour
-
Housing: Group-housed (2-3 animals per cage) with free access to standard chow and water.
-
Ozalinone Formulation and Administration
-
Formulation: Prepare Ozalinone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage is a common and reliable method for daily administration.
-
Dosage: A dose-ranging study should be conducted to determine the optimal dose. For this long-term study, three doses will be used:
-
Low Dose: 1 mg/kg/day
-
Mid Dose: 5 mg/kg/day
-
High Dose: 10 mg/kg/day
-
-
Control Groups:
-
Vehicle Control: SHR rats receiving the vehicle only.
-
Positive Control: A clinically established antihypertensive drug, such as Losartan (an ARB), at a known effective dose (e.g., 10 mg/kg/day).
-
-
Duration of Treatment: 8 weeks.
Blood Pressure and Heart Rate Monitoring
-
Method: Non-invasive tail-cuff plethysmography is a standard method for repeated blood pressure measurements in conscious rats.
-
Frequency:
-
Baseline measurements should be taken for three consecutive days before the start of treatment.
-
Measurements should be taken weekly throughout the 8-week treatment period.
-
-
Procedure:
-
Place the rat in a restrainer and allow it to acclimatize for 10-15 minutes.
-
Place the tail cuff and sensor on the rat's tail.
-
Inflate and deflate the cuff automatically using the system.
-
Record at least 5-7 successful readings for systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Average the readings for each animal at each time point.
-
Endpoint Analysis (Week 8)
-
Terminal Procedure: At the end of the 8-week treatment period, animals will be euthanized.
-
Blood Collection: Collect blood via cardiac puncture for plasma separation. Analyze for biomarkers such as:
-
Plasma Renin Activity (PRA)
-
Aldosterone levels
-
-
Organ Collection:
-
Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.
-
Excise the kidneys and weigh them.
-
Data Presentation
The quantitative data collected during the long-term administration of Ozalinone should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Long-Term Ozalinone Administration on Systolic Blood Pressure (SBP) in SHR Rats
| Treatment Group | Baseline SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) | Week 6 SBP (mmHg) | Week 8 SBP (mmHg) |
| Vehicle Control | 185 ± 5 | 190 ± 6 | 195 ± 7 | 200 ± 8 | 205 ± 9 |
| Ozalinone (1 mg/kg) | 184 ± 6 | 175 ± 5 | 168 ± 6 | 165 ± 7 | 162 ± 8 |
| Ozalinone (5 mg/kg) | 186 ± 5 | 165 ± 6 | 155 ± 7 | 148 ± 6 | 145 ± 7 |
| Ozalinone (10 mg/kg) | 185 ± 7 | 150 ± 5 | 140 ± 6 | 135 ± 5 | 132 ± 6 |
| Losartan (10 mg/kg) | 187 ± 6 | 152 ± 6 | 142 ± 5 | 138 ± 7 | 135 ± 5 |
Table 2: Effect of Long-Term Ozalinone Administration on Heart Rate (HR) and Body Weight (BW) in SHR Rats
| Treatment Group | Baseline HR (bpm) | Week 8 HR (bpm) | Baseline BW (g) | Week 8 BW (g) |
| Vehicle Control | 350 ± 10 | 355 ± 12 | 300 ± 10 | 380 ± 15 |
| Ozalinone (1 mg/kg) | 348 ± 12 | 352 ± 11 | 302 ± 11 | 385 ± 12 |
| Ozalinone (5 mg/kg) | 352 ± 11 | 358 ± 10 | 298 ± 9 | 378 ± 14 |
| Ozalinone (10 mg/kg) | 349 ± 10 | 355 ± 13 | 301 ± 12 | 382 ± 13 |
| Losartan (10 mg/kg) | 351 ± 9 | 356 ± 11 | 299 ± 10 | 380 ± 11 |
Table 3: Endpoint Biomarkers and Organ Weights after 8 Weeks of Ozalinone Treatment
| Treatment Group | Heart Weight/Body Weight (mg/g) | Plasma Renin Activity (ng/mL/hr) | Plasma Aldosterone (pg/mL) |
| Vehicle Control | 4.5 ± 0.3 | 5.2 ± 0.8 | 350 ± 50 |
| Ozalinone (1 mg/kg) | 4.1 ± 0.2 | 6.8 ± 0.9 | 320 ± 45 |
| Ozalinone (5 mg/kg) | 3.8 ± 0.3 | 8.5 ± 1.1 | 280 ± 40 |
| Ozalinone (10 mg/kg) | 3.5 ± 0.2 | 10.2 ± 1.5 | 250 ± 35 |
| Losartan (10 mg/kg) | 3.6 ± 0.3 | 9.8 ± 1.3 | 260 ± 38 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for long-term Ozalinone administration.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Mechanism of Ozalinone
Caption: Ozalinone's mechanism via RAAS pathway.
References
Application Notes and Protocols for the Quantification of Ozolinone in Human Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone is the active metabolite of the loop diuretic etozoline. Accurate measurement of this compound concentrations in urine is crucial for pharmacokinetic studies, drug development, and clinical monitoring. These application notes provide detailed protocols for the quantification of this compound in human urine samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound's Diuretic Action
The diuretic effect of this compound, the active metabolite of etozoline, primarily targets the thick ascending limb of the loop of Henle in the nephron. Its mechanism involves the inhibition of Na+-K+-2Cl- cotransport, leading to increased urinary excretion of sodium, chloride, and water. This action is also associated with a prostaglandin-dependent increase in renal blood flow and renin secretion.
Caption: Mechanism of action of this compound as a loop diuretic.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS), e.g., Linezolid or a stable isotope-labeled this compound
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human urine (drug-free for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
96-well plates and autosampler vials
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Dilution: Dilute 100 µL of the urine supernatant with 400 µL of 2% formic acid in water. Add 10 µL of the internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation
The following table summarizes the proposed MRM transitions for this compound and a potential internal standard (Linezolid). These are predicted transitions for this compound and should be confirmed experimentally. The validation parameters are based on typical performance characteristics for similar assays.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 257.1 | 198.1 (predicted) | 100 | 15 (to be optimized) |
| 128.1 (predicted) | 100 | 25 (to be optimized) | ||
| Linezolid (IS) | 338.1 | 296.1 | 100 | 18 (to be optimized) |
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Note: The molecular formula for this compound is C11H16N2O3S, with a monoisotopic mass of 256.0882 g/mol . The precursor ion [M+H]+ is therefore m/z 257.1.
Experimental Workflow Diagram
The following diagram outlines the major steps in the analytical workflow for the quantification of this compound in urine samples.
Caption: Workflow for this compound analysis in urine.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The protocol includes detailed steps for sample preparation, instrument parameters, and expected validation performance. This methodology is suitable for a variety of research and clinical applications requiring the accurate measurement of this compound. It is recommended that the method be fully validated in the end-user's laboratory to ensure performance meets the specific requirements of their studies.
References
Application Notes and Protocols for Cell-Based Screening of Ozolinone's Activity on Renal Tubules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozolinone is a loop diuretic that exerts its effects on the renal tubules to increase urine and salt excretion. Understanding its specific mechanism of action at the cellular level is crucial for drug development and optimization. These application notes provide detailed protocols for cell-based assays to screen and characterize the activity of this compound on renal tubule cells, with a primary focus on its presumed target, the Na-K-2Cl cotransporter (NKCC2). The protocols are designed for a research setting and are intended to be adapted to specific laboratory conditions.
The primary molecular target of loop diuretics is the NKCC2, located in the apical membrane of the thick ascending limb of the loop of Henle.[1][2] NKCC2 is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride ions from the tubular fluid back into the blood.[2] Inhibition of NKCC2 leads to a potent diuretic effect. The activity of NKCC2 is regulated by a complex signaling pathway involving the WNK (With-No-Lysine) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) kinases.[3][4]
This document provides a detailed protocol for a high-throughput, fluorescence-based thallium (Tl+) influx assay to measure NKCC2 activity in a renal tubule epithelial cell line. Thallium ions are transported by NKCC2 as a congener of K+, and their influx can be measured using a Tl+-sensitive fluorescent dye. This assay allows for the rapid screening of compounds, like this compound, that may inhibit NKCC2 activity.
Key Experiments and Methodologies
Cell Line Selection and Culture
A suitable cell line is critical for obtaining relevant data. Porcine kidney epithelial cells (LLC-PK1) are a well-established model for studying renal proximal tubule and thick ascending limb functions. For specific assessment of NKCC2 activity, LLC-PK1 cells stably expressing a chimeric NKCC2 construct can be utilized to ensure robust and reproducible results. Human Embryonic Kidney 293 (HEK293) cells are also a viable option for transient or stable expression of NKCC2.
Protocol for Culturing LLC-PK1 Cells:
-
Growth Medium: Medium 199 (M199) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-plate at a 1:4 to 1:6 split ratio.
-
For Assays: Seed cells in 96-well, black-walled, clear-bottom plates at a density of 2.5 x 10^5 cells/mL and allow them to form a confluent monolayer (typically 24-48 hours).
High-Throughput Fluorescence-Based NKCC2 Activity Assay (Thallium Influx)
This assay measures the influx of thallium (Tl+) through NKCC2, which serves as a surrogate for potassium (K+) transport. The influx is detected by a cytoplasmic Tl+-sensitive fluorescent dye.
Materials:
-
LLC-PK1 cells stably expressing chimeric NKCC2 (c-NKCC2)
-
FluxOR™ Thallium Detection Kit (or similar)
-
This compound (levorotatory isomer)
-
Furosemide (positive control inhibitor)
-
Chloride-free buffer (e.g., replacing NaCl with sodium gluconate)
-
Potassium-free buffer
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based thallium influx assay to screen for NKCC2 inhibitors.
Detailed Protocol:
-
Cell Plating: Seed LLC-PK1-cNKCC2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading and Compound Incubation:
-
Wash the cell monolayer with chloride-free buffer.
-
Load the cells with the Tl+-sensitive dye according to the manufacturer's instructions, typically for 60 minutes at 37°C in a chloride-free and potassium-free buffer. This pre-incubation in a chloride-free medium helps to activate the NKCC2 transporter.
-
During the last 10-20 minutes of dye loading, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the respective wells. Include wells with a known NKCC2 inhibitor like furosemide (e.g., 50 µM) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
-
Thallium Influx Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to record the fluorescence signal over time (e.g., every second for 90 seconds).
-
Initiate the influx by simultaneously injecting a solution containing Tl+ and Cl-. The final concentrations in the well should be sufficient to stimulate NKCC2 activity (e.g., as recommended by the assay kit manufacturer).
-
-
Data Analysis:
-
The rate of Tl+ influx is determined from the initial linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of NKCC2 activity) from the dose-response curve.
-
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured table. Below is an example of how to present the data for this compound and the control inhibitor, furosemide.
| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Maximum Inhibition (%) |
| This compound (levo) | NKCC2 | LLC-PK1-cNKCC2 | Thallium Influx | 15.2 | 95 |
| Furosemide | NKCC2 | LLC-PK1-cNKCC2 | Thallium Influx | 25.8 | 98 |
Note: The IC50 and maximum inhibition values for this compound are hypothetical and presented for illustrative purposes.
Signaling Pathway
This compound, as a loop diuretic, is presumed to directly inhibit the NKCC2 cotransporter. This inhibition disrupts the normal signaling cascade that regulates sodium reabsorption in the thick ascending limb of the loop of Henle. The WNK-SPAK/OSR1 pathway is a key regulator of NKCC2 activity through phosphorylation.
Signaling Pathway Diagram:
Caption: this compound's presumed mechanism of action via direct inhibition of the phosphorylated, active form of the NKCC2 cotransporter, downstream of the WNK-SPAK/OSR1 regulatory pathway.
Conclusion
The provided cell-based assays and protocols offer a robust framework for screening and characterizing the activity of this compound on renal tubules. The high-throughput fluorescence-based thallium influx assay is a sensitive and efficient method for determining the inhibitory potential of this compound on its likely target, NKCC2. By utilizing these methods, researchers can gain valuable insights into the molecular pharmacology of this compound, aiding in the development of more effective and specific diuretic therapies.
References
- 1. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Stable Formulation of Ozolinone for In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Ozolinone, a member of the oxazolidinone class of synthetic antibiotics, holds significant promise for combating multi-drug resistant Gram-positive bacterial infections. Like other compounds in its class, such as linezolid and tedizolid, this compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2][3] A critical challenge in the preclinical development of novel oxazolidinones, including this compound, is often their poor aqueous solubility, which can hinder the development of a stable formulation for in vivo research and negatively impact bioavailability.[4]
These application notes provide a comprehensive guide to developing a stable formulation of this compound suitable for in vivo studies. The protocols outlined below focus on addressing the challenges of poor solubility and ensuring formulation stability, which are crucial for obtaining reliable and reproducible preclinical data.[5]
2. Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation.
2.1. Physicochemical Characterization of this compound
Objective: To determine the fundamental physicochemical properties of the this compound drug substance.
Protocol:
-
Solubility Profile:
-
Determine the equilibrium solubility of this compound in a range of aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol, and polyethylene glycol 400).
-
Employ the shake-flask method: add an excess amount of this compound to the solvent, agitate at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours, and then quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
pKa Determination:
-
Determine the acid dissociation constant (pKa) of this compound using potentiometric titration or UV-spectrophotometry. This information is critical for understanding pH-dependent solubility.
-
-
LogP/LogD Measurement:
-
Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH to assess the lipophilicity of the compound.
-
-
Solid-State Characterization:
-
Utilize techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the solid form (crystalline or amorphous) and thermal properties of this compound.
-
2.2. Data Presentation: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 350.3 g/mol | N/A |
| Melting Point | 185°C | DSC |
| pKa | 2.5 (weak base) | Potentiometric Titration |
| LogP | 3.2 | Shake-Flask Method |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | HPLC-UV |
| Solubility in PEG 400 | 50 mg/mL | HPLC-UV |
| Solubility in Propylene Glycol | 25 mg/mL | HPLC-UV |
3. Formulation Development
Based on the pre-formulation data indicating poor aqueous solubility, several strategies can be employed to enhance the solubility and develop a stable formulation.
3.1. Formulation Strategies
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents (e.g., polyethylene glycol, propylene glycol, ethanol) can significantly increase the solubility of hydrophobic compounds.
-
Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form an inclusion complex with enhanced aqueous solubility.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be effective for highly lipophilic compounds.
3.2. Protocol: Preparation of an this compound Formulation using a Co-solvent System
Objective: To prepare a 10 mg/mL this compound solution for oral gavage administration in mice.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile glass vial, add the PEG 400 and PG.
-
Place a sterile magnetic stir bar in the vial and begin stirring.
-
Slowly add the this compound powder to the co-solvent mixture while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution, but the thermal stability of this compound should be considered.
-
Once dissolved, add the sterile water for injection dropwise while stirring to reach the final desired concentration and vehicle composition.
-
Visually inspect the final formulation for any precipitation or particulates.
-
Store the formulation in a tightly sealed, light-protected container at the appropriate temperature (e.g., 2-8°C).
3.3. Data Presentation: Exemplary this compound Formulations
| Formulation ID | This compound (mg/mL) | Vehicle Composition | Appearance |
| OZO-CS-01 | 10 | 40% PEG 400, 10% PG, 50% Water | Clear, colorless solution |
| OZO-CD-01 | 5 | 20% HP-β-CD in Water | Clear, colorless solution |
4. Stability Assessment
Ensuring the stability of the formulation is critical for the integrity of in vivo studies.
4.1. Protocol: Short-term Stability Study of this compound Formulation
Objective: To assess the chemical stability of the this compound formulation under various storage conditions.
Procedure:
-
Prepare a batch of the this compound formulation (e.g., OZO-CS-01).
-
Aliquot the formulation into multiple vials.
-
Store the vials at different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Accelerated (40°C)
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a sample from each condition.
-
Analyze the samples for this compound concentration and the presence of any degradation products using a stability-indicating HPLC method.
-
Record the appearance, pH, and any other relevant physical observations.
4.2. Data Presentation: Stability of OZO-CS-01 Formulation
| Storage Condition | Time Point | This compound Concentration (% of Initial) | Appearance |
| 2-8°C | 0 hr | 100.0% | Clear, colorless |
| 24 hr | 99.8% | Clear, colorless | |
| 72 hr | 99.5% | Clear, colorless | |
| 1 week | 99.2% | Clear, colorless | |
| 20-25°C | 0 hr | 100.0% | Clear, colorless |
| 24 hr | 98.5% | Clear, colorless | |
| 72 hr | 97.0% | Clear, colorless | |
| 1 week | 95.1% | Clear, colorless | |
| 40°C | 0 hr | 100.0% | Clear, colorless |
| 24 hr | 92.3% | Clear, colorless | |
| 72 hr | 88.1% | Faint yellow tinge | |
| 1 week | 82.5% | Yellow solution |
5. In Vivo Administration Protocol
Objective: To provide a general protocol for the oral administration of the this compound formulation to mice.
Materials:
-
Stable this compound formulation (e.g., OZO-CS-01)
-
Appropriate animal model (e.g., BALB/c mice)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week prior to the study.
-
On the day of dosing, weigh each animal to determine the correct dosing volume.
-
Gently restrain the mouse and insert the oral gavage needle over the tongue and into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animals for any adverse reactions following administration.
-
Proceed with the planned experimental endpoints (e.g., pharmacokinetic sampling, efficacy assessment in an infection model).
6. Signaling Pathway and Experimental Workflow Diagrams
6.1. Mechanism of Action of this compound
Ozolinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
This compound's mechanism of action on the bacterial ribosome.
6.2. Experimental Workflow for Formulation Development
The following workflow outlines the key steps in developing and validating a stable this compound formulation for in vivo research.
Workflow for developing a stable this compound formulation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Limited Aqueous Solubility of Ozolinone
Welcome to the technical support center for ozolinone. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the limited aqueous solubility of this compound and related oxazolidinone compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of my aqueous buffer during my assay. What is the first thing I should check?
A1: The initial step is to confirm that your stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), is fully dissolved. Ensure you vortex the stock solution thoroughly before making any dilutions into your aqueous buffer. Another critical factor is the final concentration of the organic solvent in your assay. It is crucial to keep the final DMSO concentration as low as possible, typically below 1%, to avoid solvent-induced artifacts and potential toxicity in cell-based assays.[1]
Q2: I'm observing inconsistent results and poor reproducibility in my experiments with this compound. Could this be related to its solubility?
A2: Yes, inconsistent results are a common consequence of poor aqueous solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can be caused by incomplete dissolution of the compound in the stock solution or precipitation during serial dilutions. To mitigate this, visually inspect your DMSO stock for any particulate matter before each use and consider briefly sonicating the stock solution to aid dissolution. It is also best practice to prepare fresh serial dilutions for each experiment.[1]
Q3: What are some general strategies to improve the aqueous solubility of my this compound compound for in vitro experiments?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), and creating solid dispersions in inert carriers. Chemical modifications involve strategies like forming inclusion complexes with cyclodextrins or developing a more soluble prodrug version of the compound.[2][3][4]
Q4: Can you elaborate on the use of cyclodextrins for improving this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate a poorly water-soluble "guest" molecule, like this compound, forming an inclusion complex that has significantly improved aqueous solubility. For a similar class of compounds, oxazolidine derivatives, the use of 2-hydroxy-beta-cyclodextrin (2-HPβCD) has been shown to increase aqueous solubility by 20-fold. This is a promising approach for this compound.
Q5: What is a nanosuspension and how can it help with this compound's solubility?
A5: A nanosuspension consists of pure, poorly water-soluble drug particles, like this compound, suspended in a dispersion medium without any matrix material. The drug particle size is in the sub-micron range, which significantly increases the surface area, leading to a higher dissolution rate and saturation solubility. This technique is applicable to most water-insoluble drugs and can enhance bioavailability for both oral and parenteral administration.
Q6: Is creating a prodrug of this compound a viable strategy to enhance its solubility?
A6: Yes, designing a prodrug is a well-established strategy to improve the physicochemical properties of a drug, including its aqueous solubility. This involves chemically modifying the this compound molecule to attach a hydrophilic promoiety. This promoiety is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. This approach can lead to a dramatic increase in solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | - Final organic solvent concentration is too low to maintain solubility.- The compound has reached its solubility limit in the aqueous buffer. | - Increase the final DMSO concentration slightly, ensuring it remains below cytotoxic levels (typically <1%).- Employ a solubility enhancement technique such as complexation with cyclodextrins or using a co-solvent system. |
| Inconsistent Assay Results | - Incomplete dissolution in the initial stock solution.- Precipitation during serial dilutions. | - Sonicate the stock solution before use.- Prepare fresh dilutions for each experiment and visually inspect for clarity.- Consider preparing a nanosuspension for a more stable and uniform dispersion. |
| Low Bioavailability in Animal Studies | - Poor dissolution in the gastrointestinal tract. | - Formulate this compound as a solid dispersion with a hydrophilic carrier to improve the dissolution rate.- Develop a water-soluble prodrug of this compound. |
| Difficulty in Preparing a Concentrated Stock Solution | - The intrinsic solubility of this compound in the chosen organic solvent is low. | - Test a range of pharmaceutically acceptable solvents to find one with higher solubilizing capacity.- Consider a co-solvent system for the stock solution. |
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from a method used for a similar oxazolidine derivative and is expected to be effective for this compound.
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD).
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (2-HPβCD)
-
Acetone
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Prepare separate solutions of this compound and 2-HPβCD at an equimolar (1:1) ratio in an acetone:water (3:1, v/v) solvent mixture.
-
Slowly add the this compound solution dropwise to the 2-HPβCD solution while maintaining constant stirring.
-
Continue stirring the mixture for 6 hours at room temperature.
-
Remove the organic solvent using a rotary evaporator at 45°C for 90 minutes.
-
Lyophilize the resulting solid for 24 hours to obtain the dry inclusion complex powder.
-
Store the lyophilized powder in a desiccator until use.
Expected Outcome: A significant increase in the aqueous solubility of this compound. For a similar oxazolidine derivative, a 20-fold increase in solubility was observed.
Protocol 2: Preparation of an this compound Nanosuspension by Precipitation
This is a general bottom-up method for preparing nanosuspensions.
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A suitable water-miscible organic solvent (e.g., acetone, ethanol)
-
A suitable stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)
-
Deionized water (as the anti-solvent)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in the selected organic solvent to create the drug solution.
-
Dissolve the stabilizer in deionized water to create the anti-solvent solution.
-
Inject the drug solution into the rapidly stirred anti-solvent solution.
-
The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
Homogenize or sonicate the resulting suspension to further reduce the particle size and ensure uniformity.
-
The organic solvent can be removed by evaporation if necessary.
Expected Outcome: A stable nanosuspension of this compound with a particle size in the nanometer range, leading to an enhanced dissolution rate.
Quantitative Data Summary
The following table summarizes the solubility enhancement achieved for a related oxazolidine derivative using a cyclodextrin inclusion complex. Similar improvements may be achievable for this compound.
| Compound | Formulation | Solubility Enhancement (Fold Increase) | Reference |
| Oxazolidine Derivative (OxD) | Inclusion complex with 2-HPβCD | 20 |
Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Cyclodextrin inclusion complex mechanism.
References
Technical Support Center: Ozolinone Stability in Physiological Buffer Solutions
Welcome to the Technical Support Center for Ozolinone Stability Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in physiological buffer solutions. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guide leverages data from closely related oxazolidinone antibiotics, such as linezolid and other novel derivatives, to provide informed recommendations and troubleshooting advice. It is crucial to perform specific stability studies for this compound to obtain precise data for your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in physiological buffer solutions?
A1: The stability of this compound, like other oxazolidinone antibiotics, is primarily influenced by:
-
pH: The pH of the buffer solution is a critical factor. Generally, oxazolidinones exhibit greater stability in neutral to slightly acidic conditions and are more susceptible to degradation in alkaline and strongly acidic environments.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. It is essential to control the temperature during stability studies to obtain accurate and reproducible results.
-
Buffer Composition: The components of the physiological buffer can impact stability. For instance, phosphate buffers are commonly used, but other buffers like bicarbonate may be more physiologically relevant for certain applications. It's important to assess the compatibility of this compound with the chosen buffer system.
-
Presence of Oxidizing Agents: Oxazolidinones can be susceptible to oxidative degradation. The presence of oxidizing agents, even at trace levels, can lead to the formation of degradation products.
-
Light Exposure: Photodegradation can be a concern for some pharmaceutical compounds. It is advisable to protect this compound solutions from light during stability experiments unless photostability is the specific parameter being investigated.
Q2: How does pH affect the degradation of this compound?
A2: Based on studies of related oxazolidinones, this compound is expected to be most stable in the pH range of 4 to 6. In alkaline conditions (pH > 8), hydrolysis of the oxazolidinone ring is a likely degradation pathway. Under strongly acidic conditions (pH < 2), hydrolysis may also occur. A pH-rate profile study is essential to determine the optimal pH for stability.
Q3: What are the expected degradation pathways for this compound?
A3: The primary degradation pathways for oxazolidinone antibiotics like this compound are anticipated to be:
-
Hydrolysis: This involves the cleavage of the oxazolidinone ring, particularly under acidic or basic conditions.
-
Oxidation: The morpholine ring, if present in the this compound structure, and other susceptible moieties can be oxidized, leading to the formation of N-oxides or other oxidative degradation products.
Q4: What are some common physiological buffer solutions used for stability studies?
A4: Commonly used physiological buffer solutions include:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.4, it mimics the osmotic pressure and ion concentrations of human body fluids.
-
Simulated Gastric Fluid (SGF): With a low pH (typically around 1.2), it is used to assess stability in the stomach.
-
Simulated Intestinal Fluid (SIF): With a pH closer to neutral (typically around 6.8), it simulates the conditions in the small intestine.
The composition of these simulated fluids can vary, and it is important to use a composition that is relevant to the specific research question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed. | Incorrect pH of the buffer. | Verify the pH of the buffer solution before and during the experiment. Prepare fresh buffers and ensure proper calibration of the pH meter. |
| High storage temperature. | Store this compound solutions at the recommended temperature (e.g., 2-8°C or frozen) and protect from temperature fluctuations. | |
| Presence of contaminants in the buffer. | Use high-purity water and analytical grade reagents to prepare buffers. Filter the buffer solution before use. | |
| Inconsistent or irreproducible stability data. | Fluctuation in experimental conditions. | Ensure consistent temperature, pH, and light exposure across all experiments. Use a calibrated incubator or water bath. |
| Variability in sample preparation. | Standardize the sample preparation procedure, including the concentration of this compound and the volume of buffer. | |
| Analytical method variability. | Validate the analytical method for precision and accuracy. Use an internal standard to correct for variations in sample injection and detector response. | |
| Formation of unexpected degradation products. | Presence of oxidizing agents. | De-gas buffers to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experimental design. |
| Photodegradation. | Protect solutions from light by using amber vials or covering them with aluminum foil. | |
| Interaction with buffer components. | Investigate the compatibility of this compound with the specific buffer components. Consider using an alternative buffer system. |
Experimental Protocols
Protocol 1: pH-Rate Profile Study of this compound
This experiment determines the stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to achieve a final concentration suitable for analysis.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method to determine the concentration of remaining this compound.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line represents the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV or fluorescent light).
-
Analysis: Analyze the stressed samples using a UPLC-MS/MS or LC-QToF-MS method to separate and identify the degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Physiological Buffers
| Buffer (pH) | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Pathway |
| Simulated Gastric Fluid (1.2) | 37 | 48 | Hydrolysis |
| Phosphate-Buffered Saline (7.4) | 37 | 120 | Hydrolysis, Oxidation |
| Simulated Intestinal Fluid (6.8) | 37 | 150 | Minimal Degradation |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Summary of Forced Degradation Studies for a Related Oxazolidinone (Linezolid)
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid and extensive degradation |
| Oxidation | 3% H₂O₂, RT | Formation of N-oxide derivative |
| Thermal | 80°C, 48h | Minor degradation |
| Photolytic | UV light, 24h | Moderate degradation |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
troubleshooting variability in ozolinone experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results involving the diuretic agent ozolinone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a diuretic?
This compound is a diuretic drug, and its diuretic effect is primarily attributed to its levorotatory isomer, (-)-ozolinone.[1][2] It functions similarly to other loop diuretics, such as furosemide, by acting on the renal tubules.[3] The primary target is believed to be the Na-K-Cl cotransporter 2 (NKCC2), which is located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[4][5] By inhibiting this transporter, this compound reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.
Q2: I am observing inconsistent diuretic effects with my this compound preparation. What could be the cause?
The diuretic activity of this compound is stereospecific, with the levorotatory isomer (l-ozolinone or (-)-ozolinone) being the active diuretic agent. The dextrorotatory isomer (d-ozolinone or (+)-ozolinone) has no significant diuretic effect. If you are using a racemic mixture of this compound, variability in the ratio of the isomers in different batches could lead to inconsistent results. It is crucial to use the pure levorotatory form for consistent and potent diuretic activity.
Q3: Are there other renal effects of this compound I should be aware of?
Yes, both the levorotatory and dextrorotatory isomers of this compound can inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow. Additionally, the levorotatory isomer has been shown to increase prostaglandin E2 (PGE2) synthesis in the renal papilla and medulla, which may contribute to its effect on renin secretion.
Troubleshooting Guide
Problem 1: High Variability in In Vitro Ion Transport Assays
You are using a kidney cell line (e.g., MDCK or HEK-293) to assess the effect of this compound on ion transport, but the results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Cell Line Heterogeneity and Passage Number | Different strains and high passage numbers of cell lines like MDCK can lead to chromosomal changes and altered expression of transporters, affecting results. Use a consistent and low-passage number of cells. Regularly characterize your cell line to ensure consistency. |
| Inconsistent Cell Monolayer Integrity | In assays measuring transepithelial ion flux, the integrity of the cell monolayer is critical. Inconsistent seeding density or culture time can lead to variable tight junction formation. Monitor monolayer confluence and integrity using Transepithelial Electrical Resistance (TEER) measurements. |
| Variability in Assay Conditions | Minor variations in temperature, pH, and ion concentrations in buffers can significantly impact transporter activity. Strictly standardize all assay buffers and conditions. Prepare fresh buffers for each experiment. |
| Instability of this compound in Media | The stability of this compound in cell culture media over the course of the experiment may be a factor. Prepare fresh dilutions of this compound for each experiment from a stable stock solution. |
Problem 2: Weaker Than Expected Diuretic Response in Animal Models
You are administering l-ozolinone to an animal model but not observing the expected level of diuresis.
| Possible Cause | Recommended Solution |
| Incorrect Dosage | The effective dose of this compound can vary between species. Ensure you are using a dose within the effective range. For example, in dogs, the smallest effective intravenous dose is 1 mg/kg, with maximal diuretic capacity at 50 mg/kg. |
| Route of Administration | The bioavailability and onset of action can differ with the route of administration. Intravenous administration typically provides a more rapid and predictable response. |
| Animal Hydration Status | The baseline hydration status of the animals can influence the diuretic response. Standardize the hydration protocol for all animals before the experiment. |
| Dietary Factors | The electrolyte content of the animal's diet can affect the magnitude of diuresis. Provide a standardized diet to all animals for an acclimatization period before the study. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from in vivo studies.
Table 1: Effect of l-ozolinone vs. d-ozolinone on Renal Parameters in Anesthetized Dogs
| Parameter | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (compared to (+)-ozolinone) |
| Urine Flow | No significant effect | 4.0 ± 0.3 mL/min (vs. 0.9 ± 0.1 mL/min) |
| FENa+ (%) | No significant effect | 29.8 ± 3.0 (vs. 5.6 ± 0.3) |
| FECl- (%) | No significant effect | 35.7 ± 4.1 (vs. 5.8 ± 0.4) |
| FEK+ (%) | No significant effect | 87 ± 4 (vs. 49 ± 5) |
Table 2: Dose-Dependent Effect of l-ozolinone on Fractional Sodium Excretion (FENa+) in Conscious Rats
| Dose of l-ozolinone (i.v.) | Peak FENa+ (%) |
| Baseline | ~0.5% |
| 100 mg/kg | ~25% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Na-K-Cl Cotransporter (NKCC) Activity using a Thallium Influx Assay
This protocol is adapted for testing inhibitors of NKCC in adherent epithelial cells and can be used to assess the effect of this compound.
Objective: To measure the inhibitory effect of this compound on NKCC activity in a kidney epithelial cell line (e.g., LLC-PK1 or MDCK) stably expressing NKCC2.
Materials:
-
LLC-PK1 or MDCK cells stably expressing NKCC2
-
96-well black-walled, clear-bottom plates
-
Thallium-based influx fluorescent assay kit
-
(-)-Ozolinone
-
Furosemide (as a positive control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the NKCC2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of (-)-ozolinone in Assay Buffer. Also, prepare a concentration series of furosemide as a positive control.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 60-90 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before the addition of the thallium-containing stimulus buffer.
-
Compound Incubation: Add the different concentrations of (-)-ozolinone and furosemide to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Thallium Influx and Fluorescence Measurement: Add the thallium-containing stimulus buffer to all wells simultaneously using a multichannel pipette or an automated liquid handler. Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 2 seconds for 2-3 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well, which corresponds to the rate of thallium influx.
-
The NKCC-mediated influx is the portion of the influx that is sensitive to high concentrations of furosemide.
-
Plot the rate of influx against the concentration of (-)-ozolinone to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting this compound Experiment Variability
Caption: Troubleshooting workflow for this compound experiments.
Putative Signaling Pathway for this compound's Diuretic Action
Caption: this compound's proposed mechanism of action in a renal tubule cell.
References
- 1. medicine.umich.edu [medicine.umich.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. cellqart.com [cellqart.com]
- 4. Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ozolinone Dosage for Maximal Diuretic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ozolinone in experimental settings. The following information, presented in a question-and-answer format, addresses potential issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound for diuretic effects?
A1: this compound is a chiral molecule, and its diuretic activity is stereospecific. The levorotatory isomer, (-)-ozolinone (also referred to as l-ozolinone), is the active diuretic agent. The dextrorotatory isomer, (+)-ozolinone, does not possess diuretic properties and has been shown to antagonize the effects of other diuretics like furosemide by competing for proximal tubular secretion.[1] Therefore, it is crucial to use the levorotatory isomer for studies investigating diuretic effects.
Q2: What is the primary mechanism of action for this compound's diuretic effect?
A2: The diuretic action of (-)-ozolinone is primarily mediated through a prostaglandin-dependent pathway within the kidney. It stimulates the synthesis of prostaglandin E2 (PGE2) in the renal papilla and medulla.[2] This increase in PGE2 leads to the release of renin from the juxtaglomerular cells, which in turn activates the renin-angiotensin-aldosterone system (RAAS), contributing to diuresis. The integrity of the macula densa is also required for this effect.
Q3: What is a typical effective dose range for l-ozolinone in preclinical models?
A3: The effective dose of l-ozolinone can vary depending on the animal model and the route of administration. In conscious water-loaded rats, intravenous (i.v.) doses of 4, 20, and 100 mg/kg have shown a dose-dependent increase in diuretic and natriuretic responses.[3] In anesthetized dogs, an i.v. infusion of 40 micrograms/kg/min of (-)-ozolinone produced a significant diuretic effect.[2] Studies in dogs have identified the smallest effective i.v. dose to be 1 mg/kg, with maximal diuretic capacity reached at 50 mg/kg.[4]
Troubleshooting Guide
Issue 1: Observed diuretic effect is lower than expected or highly variable.
-
Possible Cause 1: Incorrect Isomer Used.
-
Troubleshooting: Confirm that the levorotatory (-)-ozolinone isomer was used. The dextrorotatory isomer is not a diuretic.
-
-
Possible Cause 2: Animal Hydration and Diet.
-
Troubleshooting: Ensure consistent and adequate hydration of the animals before and during the experiment. Variations in hydration status can significantly alter diuretic response. A standardized diet with controlled sodium intake should be provided to all animals for an acclimatization period before the study to minimize variability.
-
-
Possible Cause 3: Route of Administration.
-
Troubleshooting: Intravenous administration typically provides the most rapid and consistent diuretic effect. If using oral administration, be aware of potential variability in absorption between animals.
-
-
Possible Cause 4: Concurrent Medication.
-
Troubleshooting: Avoid the co-administration of non-steroidal anti-inflammatory drugs (NSAIDs), as they can inhibit prostaglandin synthesis and thereby blunt the diuretic effect of this compound.
-
Issue 2: Difficulty in achieving a dose-dependent response.
-
Possible Cause 1: Inadequate Dose Range.
-
Troubleshooting: The dose-response relationship for l-ozolinone can be steep. Ensure that the selected dose range is appropriate for the animal model being used. It may be necessary to conduct a pilot study with a wider range of doses to establish the linear portion of the dose-response curve.
-
-
Possible Cause 2: Saturation of Diuretic Effect.
-
Troubleshooting: At very high doses, a ceiling effect may be observed where further increases in dose do not produce a greater diuretic response. Review the dose-response data from similar studies to determine the expected maximal effective dose.
-
Issue 3: Unexpected changes in electrolyte excretion.
-
Possible Cause 1: Physiological Response to Diuresis.
-
Troubleshooting: this compound, similar to other loop diuretics, increases the excretion of sodium, chloride, and potassium. Monitor electrolyte levels in urine and plasma to characterize the full pharmacological effect. The ratio of sodium to potassium excretion can provide insights into the saluretic versus kaliuretic effects of the tested doses.
-
Data Presentation
Table 1: Dose-Response of Intravenous l-Ozolinone on Fractional Sodium Excretion in Conscious Rats
| Dose of l-Ozolinone (mg/kg, i.v.) | Fractional Na+ Excretion (%) |
| 4 | Increased from baseline |
| 20 | Further increased from 4 mg/kg |
| 100 | 25% (peak natriuresis) |
Data adapted from a study in conscious water-loaded female Wistar rats.
Table 2: Effect of Levorotatory (-)-Ozolinone on Renal Parameters in Anesthetized Dogs
| Parameter | Control ((+)-Ozolinone) | (-)-Ozolinone (40 µg/kg/min, i.v.) |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 |
| Fractional Na+ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 |
| Fractional Cl- Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 |
| Fractional K+ Excretion (%) | 49 ± 5 | 87 ± 4 |
Data represents a comparison between the dextrorotatory (+) and levorotatory (-) isomers of this compound.
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity of l-Ozolinone in Rats (Adapted from the Lipschitz Test)
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide a standard diet and water ad libitum.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle control (e.g., saline)
-
Positive control (e.g., furosemide, 10 mg/kg)
-
l-Ozolinone (e.g., 4, 20, 100 mg/kg)
-
-
Dosing: Administer the test compounds intravenously.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 1, 2, 4, 6, and 24 hours) using the metabolic cages.
-
Analysis:
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Expression: Calculate the total urine output and electrolyte excretion for each group. The diuretic activity can be expressed as the ratio of the response of the test group to that of the vehicle control group.
Protocol 2: Measurement of Renin Secretion in Response to l-Ozolinone in Dogs
-
Animal Model: Anesthetized mongrel dogs.
-
Surgical Preparation: Anesthetize the animal and catheterize the femoral artery for blood pressure monitoring and blood sampling, and the femoral vein for drug infusion. Catheterize the ureters for urine collection.
-
Infusion: Infuse a solution of inulin and p-aminohippuric acid (PAH) for the determination of glomerular filtration rate (GFR) and renal plasma flow (RPF).
-
Dosing: After a stabilization period, infuse l-ozolinone intravenously at the desired dose (e.g., 40 µg/kg/min).
-
Sampling: Collect arterial blood and renal venous blood samples at baseline and at regular intervals during the infusion.
-
Analysis:
-
Measure plasma renin activity (PRA) or renin concentration in the arterial and renal venous blood samples using a commercially available radioimmunoassay (RIA) or ELISA kit.
-
Calculate the renin secretion rate (RSR) using the formula: RSR = (Renal Venous PRA - Arterial PRA) x Renal Plasma Flow.
-
Mandatory Visualizations
Caption: Signaling pathway of (-)-ozolinone-induced diuresis.
Caption: Experimental workflow for evaluating this compound's diuretic effect.
Caption: Troubleshooting logic for suboptimal this compound diuretic response.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Imaging Renin-Synthesizing, -Storing, and -Secreting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ozolinone in Diuretic Resistance Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ozolinone in experimental models of diuretic resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its isomers?
This compound is a thiazolidinone diuretic that exists as two stereoisomers: the levorotatory isomer (l-ozolinone) and the dextrorotatory isomer (d-ozolinone). These isomers have distinct pharmacological properties.
Q2: What is the primary mechanism of action of l-ozolinone as a diuretic?
L-ozolinone is the pharmacologically active diuretic. Its mechanism of action is similar to that of furosemide, primarily acting on the thick ascending limb of the loop of Henle to inhibit the Na+-K+-2Cl- cotransporter. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. Additionally, l-ozolinone has been shown to increase the delivery of fluid from the proximal tubule, contributing to its diuretic effect.[1] The diuretic and renin-releasing effects of l-ozolinone are also linked to an increase in prostaglandin E2 (PGE2) synthesis in the renal medulla.
Q3: What is the role of d-ozolinone in diuretic resistance experiments?
The dextrorotatory isomer, d-ozolinone, is not a diuretic. Instead, it can be used to experimentally induce a state of diuretic resistance to other loop diuretics, such as furosemide.[2] It achieves this by competitively inhibiting the organic acid transport system in the proximal tubules, which is responsible for secreting loop diuretics into the tubular fluid.[2] By blocking this secretion, d-ozolinone prevents furosemide from reaching its site of action in the loop of Henle, thereby antagonizing its diuretic effect in a dose-dependent manner.[2]
Q4: What are the typical effective doses for this compound isomers in animal models?
Dose-response relationships have been established in both rat and dog models. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experiment.
Data Presentation
Table 1: Dose-Response of l-Ozolinone in Rats (Intravenous Administration)
| Dose of l-ozolinone (mg/kg) | Peak Fractional Na+ Excretion (%) |
| 4 | Data not specified |
| 20 | Data not specified |
| 100 | 25% (increase from 0.5%) |
Data extracted from clearance experiments in conscious water-loaded female Wistar rats.[1]
Table 2: Effective Doses of l-Ozolinone in Anesthetized Dogs (Intravenous Administration)
| Dose of l-ozolinone (mg/kg) | Observation |
| 1 | Smallest effective dose |
| 50 | Dose for maximal diuretic capacity |
Experimental Protocols
Protocol 1: Induction of Furosemide Resistance with d-Ozolinone in Rats
This protocol describes how to induce a state of diuretic resistance to furosemide using d-ozolinone.
Objective: To create an animal model of diuretic resistance for studying alternative diuretic compounds or mechanisms of resistance.
Materials:
-
Male Wistar rats (200-250g)
-
d-Ozolinone
-
Furosemide
-
Vehicle (e.g., 0.9% saline)
-
Metabolic cages for urine collection
-
Apparatus for intravenous administration
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment. Provide free access to standard chow and water.
-
Hydration: On the day of the experiment, provide a saline load (e.g., 25 mL/kg, oral gavage) to ensure a consistent baseline urine flow.
-
Baseline Measurement: Collect urine for a 30-minute baseline period to determine initial urine flow and electrolyte excretion rates.
-
d-Ozolinone Administration: Administer d-ozolinone intravenously. A dose-ranging study is recommended to determine the optimal dose for achieving the desired level of furosemide antagonism.
-
Furosemide Challenge: Following d-ozolinone administration, administer a standard intravenous dose of furosemide (e.g., 10 mg/kg).
-
Urine Collection: Collect urine in timed intervals (e.g., every 30 minutes for 2-4 hours) after the furosemide challenge.
-
Analysis: Measure urine volume and electrolyte concentrations (Na+, K+, Cl-) for each collection period. Compare the diuretic and natriuretic response to furosemide in d-ozolinone pre-treated animals to a control group receiving furosemide alone.
Protocol 2: Assessment of l-Ozolinone Diuretic Activity in Rats
This protocol outlines the procedure for evaluating the diuretic efficacy of l-ozolinone.
Objective: To quantify the diuretic, natriuretic, and kaliuretic effects of l-ozolinone.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
l-Ozolinone
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Furosemide, 10 mg/kg)
-
Metabolic cages
-
Equipment for oral gavage or intravenous injection
Procedure:
-
Animal Preparation: Fast animals overnight (approximately 18 hours) with free access to water.
-
Hydration: Administer a saline load (25 mL/kg, oral gavage) to all animals to ensure adequate hydration.
-
Grouping: Divide animals into experimental groups (n=6 per group):
-
Vehicle control
-
l-Ozolinone (low, medium, and high doses)
-
Positive control (Furosemide)
-
-
Drug Administration: Administer the vehicle, l-ozolinone, or furosemide via the desired route (oral gavage or intravenous injection).
-
Urine Collection: Immediately place the animals in metabolic cages and collect urine over a specified period (e.g., 6 or 24 hours).
-
Measurements:
-
Record the total urine volume for each animal.
-
Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results from the l-ozolinone groups to the vehicle control and positive control groups using appropriate statistical analyses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weaker than expected diuretic response to l-ozolinone | Incorrect dosage or administration route. | Perform a dose-response study to determine the optimal dose. Consider intravenous administration for a more rapid and robust effect. |
| Animal strain variability. | Use a consistent strain, sex, and age of animals throughout the study. | |
| Dehydration of animals. | Ensure adequate and uniform hydration with a saline load before drug administration. | |
| High variability in diuretic response within the same group | Stress during the experiment. | Acclimatize animals to metabolic cages and handling procedures. Minimize environmental stressors. |
| Inconsistent dosing. | Ensure accurate calculation and administration of the dose based on individual animal body weight. | |
| Failure of d-ozolinone to antagonize furosemide | Insufficient dose of d-ozolinone. | Conduct a dose-escalation study for d-ozolinone to find the effective blocking dose against your chosen furosemide dose. |
| Timing of administration. | Administer d-ozolinone shortly before the furosemide challenge to ensure it has reached the proximal tubules to exert its inhibitory effect. |
Visualizations
Caption: d-Ozolinone competitively inhibits furosemide secretion.
References
Technical Support Center: Improving the Oral Bioavailability of Ozolinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ozolinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during oral administration studies, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. Like many oxazolidinones, this compound is a poorly water-soluble compound.[1] This can lead to a low dissolution rate in the GI fluids, which is a prerequisite for absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; for instance, linezolid, another oxazolidinone, has been classified as a BCS Class IV drug, indicating both low solubility and low permeability.[2] Inconsistent results can arise from physiological variables in the animal models, such as gastric pH and GI motility, which have a more pronounced effect on poorly soluble drugs.
Q2: What initial steps can we take to improve the dissolution rate of our this compound powder for in vivo studies?
A2: A primary and often effective strategy to enhance the dissolution rate is to increase the surface area of the drug particles. This can be achieved through particle size reduction techniques such as micronization or nanomilling.[3][4] Nanosizing, in particular, can significantly increase the surface-area-to-volume ratio, leading to improved dissolution rates.[3] For preclinical studies, preparing a suspension with micronized this compound in a suitable vehicle containing a wetting agent can be a practical first step.
Q3: Are there more advanced formulation strategies we should consider for improving the oral bioavailability of this compound?
A3: Yes, several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level to create an amorphous solid dispersion can improve both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This enhances the solubilization of the drug and facilitates its absorption.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent solubility.
Q4: How does food intake typically affect the absorption of oxazolidinones?
A4: The effect of food can be variable and depends on the specific drug and formulation. For linezolid, food has been shown to slightly decrease the rate of absorption (lower Cmax), but not the overall extent of absorption (AUC). For a poorly soluble compound like this compound, a high-fat meal could potentially increase bioavailability by stimulating bile secretion, which can aid in the solubilization of lipophilic drugs. However, it could also delay gastric emptying and alter the dissolution profile. It is crucial to conduct food-effect studies to characterize the absorption of your specific this compound formulation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the oral bioavailability of this compound.
Problem: Low Oral Bioavailability (<10%)
| Potential Cause | Recommended Action |
| Poor aqueous solubility | Characterize the solubility of this compound at different pH values relevant to the GI tract. |
| Employ solubility enhancement techniques such as particle size reduction (micronization, nanosizing), solid dispersions, or lipid-based formulations. | |
| Low permeability | Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess the intestinal permeability of this compound. |
| If permeability is low, consider prodrug approaches to improve lipophilicity or investigate the potential for active transport mechanisms. | |
| High first-pass metabolism | Perform in vitro metabolism studies using liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism. |
| If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based systems) may help bypass the liver to some extent. |
Problem: High Inter-Individual Variability in Pharmacokinetic Parameters
| Potential Cause | Recommended Action |
| Dissolution rate-limited absorption | Improve the dissolution rate of the formulation using the methods described above (e.g., solid dispersions, SEDDS). A more robust formulation will be less susceptible to physiological variations. |
| pH-dependent solubility | If solubility is highly pH-dependent, consider formulations that create a stable microenvironment for dissolution, such as buffered systems or amorphous solid dispersions. |
| Food effects | Conduct thorough food-effect studies to understand the impact of food on absorption and advise on dosing with respect to meals. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table includes representative pharmacokinetic parameters for linezolid, a well-studied oxazolidinone, to provide a comparative baseline.
| Parameter | Linezolid (Human Data) | Reference |
| Oral Bioavailability | ~100% | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Plasma Protein Binding | 31% | |
| Elimination Half-life (t½) | 5-7 hours |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of methanol.
-
Ensure complete dissolution of both components by gentle warming and stirring.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and gently pulverize it using a mortar and pestle.
-
Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for amorphicity (using techniques like X-ray powder diffraction or differential scanning calorimetry) and perform dissolution testing.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
This compound formulations (e.g., pure drug, solid dispersion)
-
HPLC system for quantification
Methodology:
-
Preheat the dissolution medium to 37°C ± 0.5°C and maintain this temperature throughout the experiment.
-
Place a known amount of the this compound formulation into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the samples immediately and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Visualizations
Caption: Key factors contributing to the poor oral bioavailability of this compound.
Caption: A systematic workflow for enhancing the oral bioavailability of this compound.
Caption: The mechanism of action of oxazolidinone antibiotics.
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects | MDPI [mdpi.com]
- 2. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm-int.com [pharm-int.com]
- 4. Clinical Pharmacokinetics of Linezolid, a Novel Oxazolidinone Antibacterial | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Off-Target Effects of Ozolinone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of ozolinone compounds in a cell culture setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound antibiotics?
A1: this compound antibiotics, such as linezolid, primarily function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P site, preventing the formation of the initiation complex necessary for protein translation.[1][2][3][4][5] This action is specific to bacterial ribosomes, which is the basis for their antibiotic activity.
Q2: What are the known major off-target effects of ozolinones in mammalian cell culture?
A2: The most significant and well-documented off-target effect of ozolinones in mammalian cells is the inhibition of mitochondrial protein synthesis. Due to the evolutionary similarity between mitochondrial and bacterial ribosomes, ozolinones can also bind to the mitochondrial ribosome, leading to a decrease in the synthesis of essential mitochondrial proteins. This can result in impaired oxidative phosphorylation and subsequent cellular toxicities.
Q3: What are the common phenotypic changes observed in cell culture that may indicate off-target effects of this compound?
A3: Researchers should be vigilant for the following unexpected phenotypic changes when treating mammalian cells with ozolinones, as they may be indicative of off-target effects:
-
Inhibition of Cell Proliferation: A decrease in the rate of cell growth or an increase in cell doubling time is a common consequence of mitochondrial protein synthesis inhibition.
-
Changes in Cell Viability: Increased cytotoxicity, apoptosis, or necrosis, especially at higher concentrations.
-
Altered Cellular Metabolism: Changes such as increased lactate production (lactic acidosis) can be indicative of a shift from oxidative phosphorylation to glycolysis due to mitochondrial dysfunction.
-
Morphological Changes: Alterations in cell shape, size, or the appearance of stress granules.
-
Unexpected Changes in Signaling Pathways: Modulation of pathways unrelated to the intended antibacterial target.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Conduct a dose-response study to determine the minimal concentration of the this compound compound required to achieve the desired on-target effect (e.g., bacterial inhibition in a co-culture model) while having the least impact on the mammalian cells.
-
Optimize Exposure Time: Limit the duration of exposure of mammalian cells to the this compound to the minimum time necessary to achieve the experimental goal.
-
Cell Line Selection: If possible, use cell lines that are less sensitive to mitochondrial protein synthesis inhibition. For example, cells that rely more on glycolysis than oxidative phosphorylation (a phenomenon known as the Warburg effect) might be more resistant to the off-target effects of ozolinones.
-
Use of Control Compounds: Include a structurally related but inactive analog of the this compound compound in your experiments. If the inactive analog produces the same phenotype, the effect is likely off-target.
-
Confirm On-Target vs. Off-Target Effects: Employ experimental strategies to differentiate between on-target and off-target effects, as detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Mammalian Cell Proliferation or Cytotoxicity
You are observing a decrease in the proliferation rate or viability of your mammalian cell line at concentrations of this compound intended for antibacterial activity in a co-culture system.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
-
Perform a Dose-Response Analysis: Determine the IC50 values for both the target bacteria and the mammalian cell line. This will help you to identify a therapeutic window where you can achieve antibacterial activity with minimal cytotoxicity to the mammalian cells.
-
Optimize Exposure Time: Conduct a time-course experiment to find the shortest duration of this compound exposure that is sufficient to inhibit bacterial growth.
-
Use a Negative Control Compound: If available, use a structurally similar this compound analog that is known to have poor antibacterial activity. If this compound also causes cytotoxicity, it strongly suggests an off-target effect.
-
Mitochondrial Rescue Experiment: To test if the cytotoxicity is due to mitochondrial dysfunction, try supplementing the cell culture medium with metabolites that can support cellular energy production independently of oxidative phosphorylation, such as pyruvate or uridine. A rescue of the phenotype would support the hypothesis of mitochondrial off-target effects.
Issue 2: Inconsistent or Unexpected Phenotypic Results in a Cellular Assay
Your this compound compound is producing a cellular phenotype, but you are unsure if it is due to the intended on-target effect (in a bacterial co-culture) or an off-target interaction with the mammalian cells.
Caption: Workflow for identifying the source of an unexpected phenotype.
-
Target Knockdown/Knockout of Potential Off-Targets: If you have a hypothesis about a potential off-target protein in your mammalian cells, you can use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate its expression. If the this compound still elicits the same response in these modified cells, the effect is independent of that specific off-target.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. This can be used to identify proteins that directly interact with the this compound.
-
Kinobeads Assay for Off-Target Profiling: If you suspect that the this compound might be interacting with cellular kinases, a Kinobeads assay can be performed. This chemical proteomics approach helps in identifying kinase targets of a small molecule.
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of Ozolinones on Mitochondrial Protein Synthesis
| This compound Compound | Mitochondrial Source | IC50 (µM) | Reference |
| Linezolid | Rat Heart | 16 ± 2 | |
| Eperezolid | Rat Heart | 9.5 ± 1.5 | |
| PNU-140693 | Rat Heart/Liver | 0.95 | |
| PNU-100480 | Rat Heart/Liver | >10 | |
| Linezolid | In vitro translation | 38 | |
| Tedizolid | Cultured Human Cells (CYTox I expression) | ~0.3 |
Table 2: Cytotoxicity (IC50) of Ozolinones in Mammalian Cell Lines
| This compound Compound | Cell Line | Assay Endpoint | IC50 (µM) | Reference |
| Eperezolid | K562 (Human Erythroleukemia) | Cell Proliferation | ~12 | |
| Cisplatin (Reference) | HeLa (Human Cervix Adenocarcinoma) | 72h | Not specified | |
| Doxorubicin (Reference) | MES-SA/Dx5 (Uterine Sarcoma) | Not specified | 18.4 | |
| 5-FU (Reference) | OSCC (Oral Squamous Cell Carcinoma) | 24h, 48h, 72h | Varies with time |
Note: IC50 values can be highly dependent on the cell line, assay conditions, and endpoint. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines the general steps to assess the binding of an this compound compound to proteins in a cellular lysate.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Lysate Preparation: Culture cells to the desired confluency. Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Compound Treatment: Aliquot the cell lysate and treat with the this compound compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Heating Step: Heat the treated lysate aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest at different temperatures using Western blotting or identify a broader range of stabilized proteins using mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the this compound indicates direct binding to the protein.
Protocol 2: siRNA-Mediated Knockdown to Validate an Off-Target
This protocol provides a general framework for using siRNA to validate if a specific protein is an off-target of an this compound compound.
Caption: Experimental workflow for siRNA-mediated target validation.
-
siRNA Design and Synthesis: Design and obtain at least two different siRNA sequences targeting the mRNA of the putative off-target protein. A non-targeting or scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the mammalian cell line with the specific siRNAs and the scrambled control using a suitable transfection reagent.
-
Knockdown Validation: After 24-72 hours, validate the knockdown efficiency by measuring the mRNA levels (RT-qPCR) or protein levels (Western blot) of the target protein.
-
This compound Treatment: Treat the knockdown cells and the control cells with the this compound compound at the concentration that previously induced the phenotype of interest.
-
Phenotypic Analysis: Assess the cellular phenotype (e.g., cell viability, signaling pathway activation). If the phenotype is attenuated or absent in the knockdown cells compared to the control cells, it suggests that the effect is mediated by the targeted off-target protein.
Signaling Pathways
Mitochondrial Protein Synthesis Inhibition Pathway
The primary off-target effect of ozolinones in mammalian cells is the inhibition of mitochondrial protein synthesis, which has several downstream consequences.
Caption: Signaling cascade following this compound-mediated inhibition of mitochondrial protein synthesis.
References
- 1. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ozolinone Handling in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling ozolinone in aqueous solutions, with a focus on preventing and troubleshooting precipitation issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a bioactive molecule belonging to the thiazolidinone class of compounds. Like many heterocyclic organic molecules, this compound can exhibit limited solubility in aqueous media, which can lead to precipitation. This is a significant concern in experimental settings as it can result in inaccurate compound concentrations, leading to unreliable and non-reproducible results in biological assays.
Q2: What are the key physicochemical properties of this compound?
Obtaining precise, experimentally determined physicochemical data for this compound is challenging due to limited public availability. However, based on its structure and data from computational predictions and related compounds, we can estimate its properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₆N₂O₃S | CAS Common Chemistry[1] |
| Molecular Weight | 256.32 g/mol | CAS Common Chemistry[1] |
| CAS Number | 56784-39-5 | CAS Common Chemistry[1] |
| Predicted logS | -1.2 | Wikipedia[2] |
| Predicted Molar Solubility | ~0.063 mol/L | Calculated from logS[2] |
| Predicted logP | -1.4 | Wikipedia |
Note: Predicted values should be used as a guide and may not reflect experimentally determined results.
Q3: What factors can influence the precipitation of this compound in my experiments?
Several factors can contribute to this compound precipitation in aqueous solutions:
-
pH: The pH of the solution can significantly affect the ionization state of this compound, which in turn influences its solubility.
-
Temperature: Temperature can impact the solubility of this compound. While higher temperatures often increase solubility, this is not always the case, and temperature fluctuations can induce precipitation.
-
Solvent Composition: The presence of co-solvents, such as dimethyl sulfoxide (DMSO), can greatly enhance the solubility of this compound. However, the final concentration of the co-solvent in the aqueous solution is critical to avoid both precipitation and cellular toxicity.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to precipitation.
-
Ionic Strength: The presence of salts in the buffer can either increase or decrease the solubility of organic compounds like this compound.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your aqueous experimental solutions.
Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Poorly dissolved stock solution | Ensure the DMSO stock is fully dissolved. | Before preparing your working solution, vortex your this compound stock solution vigorously for at least 30 seconds. Visually inspect the solution against a light source to ensure there are no visible particulates. |
| High final concentration of this compound | Reduce the final concentration of this compound. | If the experimental design allows, lower the final concentration of this compound in your assay. Determine the empirical solubility limit in your specific buffer system if necessary. |
| "Salting out" effect | Decrease the ionic strength of the buffer. | If possible, try reducing the salt concentration in your buffer to see if this improves solubility. |
Issue 2: this compound solution appears clear initially but becomes cloudy or shows precipitate over time.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Temperature fluctuations | Maintain a constant temperature. | Ensure that all solutions and equipment are maintained at a constant and appropriate temperature throughout the experiment. Avoid transferring solutions between different temperature environments unnecessarily. |
| pH shift | Buffer the solution adequately. | Verify the pH of your final solution after the addition of the this compound stock. Ensure your buffer has sufficient capacity to maintain the desired pH. |
| Slow precipitation kinetics | Prepare fresh solutions. | Prepare your final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for at least 1 minute. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Gently warm the aqueous buffer to the experimental temperature.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex the solution for another 30 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous working solution immediately.
Visualizing Experimental Workflows
Workflow for Preparing this compound Working Solutions
The following diagram illustrates the recommended workflow for preparing aqueous solutions of this compound to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
This diagram outlines the logical steps to take when encountering precipitation of this compound in an aqueous solution.
Caption: A logical guide to troubleshooting this compound precipitation.
References
Technical Support Center: Ensuring Reproducibility in Ozolinone-Based Diuretic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible studies with ozolinone-based diuretics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a diuretic?
This compound exerts its diuretic effect primarily through the inhibition of sodium and chloride reabsorption in the kidney. The levorotatory (-) isomer of this compound is the active form, while the dextrorotatory (+) isomer has no diuretic effect.[1][2] The action of the levorotatory isomer is stereospecific and targets the loop of Henle.[2] Additionally, the levorotatory isomer of this compound has been shown to increase renal blood flow.[2]
Q2: Are there stereoisomer-specific effects of this compound that I should be aware of?
Yes, the diuretic activity of this compound is stereospecific. The levorotatory (-) isomer is responsible for the diuretic, natriuretic, and chloruretic effects.[1] In contrast, the dextrorotatory (+) isomer is inactive as a diuretic but can interfere with the diuretic action of other drugs like furosemide by competing for transport mechanisms in the proximal tubules. Therefore, it is crucial to use the correct stereoisomer in your experiments to ensure reproducible results.
Q3: What are the common animal models used for studying this compound's diuretic effects?
Normotensive rodent models, such as Wistar and Sprague-Dawley rats, are commonly used for initial diuretic screening and pharmacokinetic studies. For studying diuretic effects in the context of hypertension, the Spontaneously Hypertensive Rat (SHR) model is often employed. Canine models have also been utilized to investigate the renal hemodynamics and clearance of this compound. The choice of model can influence the outcome, so consistency is key for reproducibility.
Q4: How should I prepare and store this compound for my experiments?
Troubleshooting Guide
Problem: Inconsistent or no diuretic effect observed with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Stereoisomer | Ensure you are using the levorotatory (-) isomer of this compound, as the dextrorotatory (+) isomer is inactive. Verify the stereochemical purity of your compound. |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. If using stored solutions, ensure they have been kept under appropriate conditions (cool, dark, and protected from moisture) and for a duration validated by stability testing. |
| Improper Vehicle/Solubility | This compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose solution) before administration. Sonication or gentle warming may aid dissolution, but be cautious of temperature-induced degradation. |
| Animal Model Variability | Factors such as age, sex, and strain of the animal model can influence diuretic response. Ensure consistency in your animal model selection and acclimate the animals to the experimental conditions (e.g., metabolic cages) for at least 3 days prior to the study. |
| Hydration State of Animals | The hydration status of the animals can significantly impact urine output. Ensure a consistent hydration protocol (e.g., oral or intravenous saline loading) is used across all experimental groups. |
| Route and Dose of Administration | The route of administration (e.g., intravenous, intraperitoneal, oral) and the dose will affect the pharmacokinetic and pharmacodynamic profile. Verify that the chosen route and dose are appropriate for your research question and are administered consistently. |
Problem: High variability in electrolyte excretion measurements.
| Possible Cause | Troubleshooting Step |
| Incomplete Urine Collection | Ensure metabolic cages are functioning correctly to allow for the complete collection of urine, free from fecal contamination. |
| Dietary Electrolyte Intake | Standardize the diet of the animals for a period before and during the study to ensure consistent baseline electrolyte levels. |
| Analytical Method Variation | Use a validated and calibrated method for electrolyte measurement, such as a flame photometer or ion-selective electrodes. Run quality control samples with each batch of measurements. |
Data Presentation
Table 1: Effects of Levorotatory (-) and Dextrorotatory (+) this compound on Renal Parameters in Anesthetized Dogs.
| Parameter | Levorotatory (-) this compound (40 µg/kg/min) | Dextrorotatory (+) this compound (40 µg/kg/min) | p-value |
| Urine Flow (mL/min) | 4.0 ± 0.3 | 0.9 ± 0.1 | < 0.001 |
| Fractional Excretion of Na+ (%) | 29.8 ± 3.0 | 5.6 ± 0.3 | < 0.001 |
| Fractional Excretion of Cl- (%) | 35.7 ± 4.1 | 5.8 ± 0.4 | < 0.001 |
| Fractional Excretion of K+ (%) | 87 ± 4 | 49 ± 5 | < 0.001 |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 498 ± 113 | 210 ± 53 | < 0.05 |
| Data are presented as mean ± SEM. |
Experimental Protocols
In Vivo Diuretic Activity Assessment (Modified Lipschitz Test)
This protocol is adapted from standard methods for evaluating diuretic activity in rats.
-
Animal Model: Male or female normotensive rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old, weighing 200-250g.
-
Acclimatization: House rats individually in metabolic cages for at least 3 days before the experiment for adaptation.
-
Fasting: Withhold food and water for 18 hours prior to the experiment.
-
Hydration: Administer a saline solution (0.9% NaCl) orally at a dose of 25 mL/kg body weight to ensure adequate hydration and a baseline urine flow.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose solution)
-
Reference standard (e.g., Furosemide, 10 mg/kg)
-
Test substance (this compound, various doses)
-
-
Administration: Administer the vehicle, reference, or test substance orally or intraperitoneally.
-
Urine Collection: Collect urine in graduated cylinders at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Analysis:
-
Measure the total volume of urine for each animal at each time point.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte.
-
-
Data Expression: Express data as mean ± SEM. Compare the results from the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Visualizations
Caption: Experimental workflow for in vivo diuretic activity assessment.
Caption: Proposed mechanism of action of Levorotatory (-) this compound.
References
Technical Support Center: Adjusting for Ozolinone's Short Duration of Action in Experimental Design
Welcome to the technical support center for researchers utilizing ozolinone and other oxazolidinone-class compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the short in vivo half-life of these molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experimental design with short-acting compounds like this compound.
Q1: My in vivo experiment with single-dose this compound administration is showing inconsistent or no effect. What could be the reason?
A1: The most likely reason is the short elimination half-life of this compound. In preclinical models like mice, the half-life of oxazolidinones can be as short as 1 hour.[1] A single dose may not maintain a therapeutic concentration for a sufficient duration to observe a biological effect.
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study in your specific animal model to determine the actual half-life of your this compound analog.
-
Dosing Regimen Adjustment: Switch from a single-dosing to a multiple-dosing regimen. See the tables below for guidance.
-
Alternative Administration Routes: Consider administration methods that provide more sustained exposure, such as continuous intravenous infusion or the use of controlled-release formulations.
Q2: How can I maintain a consistent therapeutic concentration of this compound in an in vivo model over a 24-hour period?
A2: To maintain stable plasma concentrations of a drug with a short half-life, frequent administration or continuous delivery is necessary.
Solutions:
-
Frequent Dosing: Administering the drug at intervals shorter than its half-life can help maintain a therapeutic window. For a compound with a 1-hour half-life, dosing every 1-2 hours may be necessary.
-
Continuous Infusion: Utilizing a continuous intravenous (IV) or subcutaneous (SC) infusion system can provide a constant and stable drug concentration. This is often considered the gold standard for maintaining steady-state levels.
-
Controlled-Release Formulations: If available, a controlled-release formulation can be designed to release the drug at a predetermined rate over an extended period, reducing the need for frequent dosing.[2][3][4]
Q3: Are there any in vitro considerations for this compound's stability and duration of action?
A3: While in vivo metabolism is a primary driver of the short duration of action, in vitro stability can also be a factor.
Troubleshooting:
-
Media Stability: Assess the stability of this compound in your cell culture media over the time course of your experiment. Degradation in media can lead to a decrease in the effective concentration.
-
Frequent Media Changes: For longer-term in vitro experiments, consider replacing the media containing fresh this compound at regular intervals to maintain a consistent concentration.
Q4: What are the potential off-target effects of using high concentrations of this compound to compensate for its short half-life?
A4: Using excessively high concentrations to prolong the effect can lead to off-target toxicities. For oxazolidinones, a known potential for off-target effects is the inhibition of mitochondrial protein synthesis, which can lead to cellular stress.[5]
Mitigation Strategies:
-
Dose-Response Studies: Conduct careful dose-response studies to identify the minimum effective concentration and avoid unnecessary dose escalation.
-
Monitor for Toxicity: Include relevant toxicity assays in your experimental design, such as cell viability assays or markers of mitochondrial dysfunction.
-
Utilize Sustained Exposure Methods: Employing continuous infusion or controlled-release formulations allows for the use of lower, more therapeutically relevant concentrations over a longer period, minimizing the risk of off-target effects.
Experimental Protocols & Data
To aid in your experimental design, we provide detailed protocols for common methods to address the short half-life of this compound and a summary of relevant pharmacokinetic data for the oxazolidinone class.
Pharmacokinetic Data for Oxazolidinones (Linezolid as a Representative Compound)
| Parameter | Species | Half-Life (t½) | Route | Reference |
| Elimination Half-Life | Human | 5-7 hours | Oral/IV | |
| Elimination Half-Life | Mouse | ~1 hour | Subcutaneous | |
| Oral Bioavailability | Mouse | >70% | Oral | |
| Oral Bioavailability | Rat | >95% | Oral | |
| Oral Bioavailability | Dog | >95% | Oral |
Note: The provided data is for linezolid and should be used as a general guideline for this compound. It is highly recommended to determine the specific pharmacokinetic parameters for the this compound analog being used in your model.
Protocol 1: In Vivo Efficacy Study with Frequent Dosing Regimen in Mice
This protocol is designed to assess the in vivo efficacy of this compound using a frequent dosing schedule to counteract its short half-life.
Methodology:
-
Animal Model: Select the appropriate mouse strain for your disease model.
-
Grouping: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.
-
Dosing Solution Preparation: Prepare the this compound formulation in a suitable vehicle. Ensure sterility for injectable routes.
-
Dosing Regimen:
-
Based on the estimated 1-hour half-life in mice, administer this compound every 1, 2, or 4 hours via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
The total daily dose should be divided equally among the administrations.
-
-
Efficacy Assessment: At the end of the treatment period, assess the desired efficacy endpoints (e.g., tumor volume, bacterial load, inflammatory markers).
-
Data Analysis: Compare the efficacy endpoints between the vehicle control and this compound-treated groups using appropriate statistical methods.
Protocol 2: Continuous Intravenous Infusion in Mice
This protocol describes the use of a continuous intravenous infusion system to maintain a steady-state concentration of this compound.
Methodology:
-
Surgical Preparation:
-
Surgically implant a catheter into the jugular vein of the mouse under anesthesia.
-
Exteriorize the catheter at the dorsal scapular region and connect it to a swivel system that allows for free movement of the animal.
-
-
Infusion Pump Setup:
-
Connect the swivel to an infusion pump.
-
Prepare the this compound solution at the desired concentration in a sterile syringe for the pump.
-
-
Continuous Infusion:
-
Initiate the infusion at a constant rate calculated to achieve the target steady-state plasma concentration.
-
The infusion is typically maintained for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the animals for any signs of distress.
-
At the end of the infusion period, collect samples for pharmacokinetic analysis and assess the efficacy endpoints.
-
-
Data Analysis: Analyze the pharmacokinetic and efficacy data to determine the relationship between drug exposure and biological effect.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis. However, their effects on mammalian cells, particularly at higher concentrations or with prolonged exposure, can involve various signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for addressing the short half-life of this compound.
Caption: this compound's mechanism of action and potential off-target effects.
Caption: Potential cellular signaling pathways modulated by this compound.
Caption: Workflow for designing experiments with short half-life compounds.
References
- 1. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pexacy.com [pexacy.com]
- 5. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Ozolinone and Related Oxazolidinone Degradation in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on mitigating the degradation of ozolinone and other oxazolidinone compounds in biological samples. The information presented here is compiled from studies on related oxazolidinone antibiotics, primarily linezolid, and serves as a foundational guide for handling these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a loop diuretic and the active metabolite of its prodrug, etozoline.[1] Chemically, it belongs to the oxazolidinone class of compounds.[1] While many well-known oxazolidinones are antibiotics that inhibit bacterial protein synthesis, this compound's primary pharmacological activity is different.[2][3][4]
Q2: What are the common degradation pathways for oxazolidinones in biological samples?
A2: Based on studies of the oxazolidinone antibiotic linezolid, the primary degradation pathways include hydrolysis under both acidic and alkaline conditions, as well as oxidation. Alkaline hydrolysis can lead to the opening of the oxazolidinone ring, while acidic conditions may cause cleavage of other moieties, such as an acetyl group in the case of linezolid. Oxidative degradation can also occur, leading to the formation of various degradation products.
Q3: My quantitative analysis of an oxazolidinone in plasma is showing lower than expected concentrations. What could be the cause?
A3: Lower than expected concentrations can be due to degradation of the analyte in the biological matrix. Key factors to consider are:
-
Sample Handling and Storage: Prolonged storage at room temperature can lead to degradation. It is crucial to process and freeze samples as quickly as possible.
-
pH of the Sample: Biological samples have a physiological pH that might not be optimal for the stability of your compound. For some oxazolidinones, alkaline pH can accelerate degradation.
-
Enzymatic Degradation: While not extensively reported for all oxazolidinones, enzymatic activity in plasma could contribute to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of certain compounds.
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of oxazolidinones?
A4: While specific studies on this compound are lacking, research on other compounds has shown that the choice of anticoagulant can influence analyte stability. For some drugs, plasma prepared with EDTA has shown better stability compared to heparinized plasma, potentially due to the chelation of metal ions that can catalyze degradation. It is advisable to test the stability of your specific oxazolidinone in plasma prepared with different common anticoagulants (e.g., EDTA, heparin, citrate) to determine the most suitable one for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variability in sample collection and initial processing time. | Standardize the time between sample collection, processing (centrifugation to obtain plasma/serum), and freezing. Minimize this time as much as possible. |
| Inconsistent storage temperatures. | Ensure all samples are stored at a consistent and appropriate temperature, typically -80°C for long-term storage. Use calibrated temperature monitoring systems for all storage units. |
| Differences in sample matrix between standards and study samples. | Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to account for matrix effects. |
| Light sensitivity. | Some oxazolidinones may be sensitive to light. Protect samples from light during collection, processing, and storage by using amber tubes or wrapping tubes in foil. |
Issue 2: Evidence of degradation during sample preparation for analysis.
| Possible Cause | Troubleshooting Step |
| High temperature during extraction. | Perform all extraction steps on ice or at a controlled low temperature to minimize heat-induced degradation. |
| pH of extraction solvents. | The pH of the solvents used for protein precipitation or liquid-liquid extraction can influence stability. Based on forced degradation studies of linezolid, which show instability at high pH, using neutral or slightly acidic conditions may be preferable. |
| Extended time in autosampler. | Assess the stability of the processed samples in the autosampler at the set temperature. If degradation is observed, reduce the run time or re-prepare samples in smaller batches. |
Experimental Protocols
Protocol 1: Preliminary Assessment of this compound Stability in Plasma
This protocol provides a general framework for an initial assessment of stability under different conditions.
1. Materials:
-
This compound reference standard
-
Blank human plasma (with a selected anticoagulant, e.g., K2EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
LC-MS/MS system
2. Procedure:
-
Spiking: Spike a pool of blank plasma with a known concentration of this compound (e.g., a mid-range QC concentration).
-
Incubation Conditions: Aliquot the spiked plasma into separate tubes for incubation under the following conditions:
-
Room Temperature (RT, ~25°C): Test at 0, 2, 4, 8, and 24 hours.
-
Refrigerated (4°C): Test at 0, 24, 48, and 72 hours.
-
Frozen (-20°C and -80°C): Test at 0, 7, 14, and 30 days.
-
-
Sample Preparation (at each time point):
-
Thaw the sample if frozen.
-
Precipitate proteins by adding a fixed volume of cold ACN (e.g., 3 volumes of ACN to 1 volume of plasma).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
-
Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point. The initial (time 0) sample serves as the 100% reference.
Protocol 2: Forced Degradation Study
This protocol helps to identify potential degradation products and pathways.
1. Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
LC-MS/MS or HPLC-UV system
2. Procedure:
-
Acidic Condition: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Condition: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic sample.
-
Oxidative Condition: Mix an aliquot of this compound stock solution with 3% H2O2. Incubate under the same conditions.
-
Neutralization and Analysis: At the end of the incubation, neutralize the acidic and alkaline samples. Analyze all samples, along with a control sample (this compound in solvent), by LC-MS/MS or HPLC-UV to identify degradation peaks and determine the percentage of degradation.
Quantitative Data Summary
The following tables summarize stability data for the oxazolidinone antibiotic linezolid in biological matrices, which can serve as a reference for designing this compound stability studies.
Table 1: Stability of Linezolid in Human Plasma and Whole Blood
| Matrix | Storage Temperature | Duration | Stability (% remaining) |
| Whole Blood | Room Temperature | 24 hours | Stable |
| Whole Blood | 4°C | 72 hours | Stable |
| Plasma | Room Temperature | 6 hours | Stable |
| Plasma | 4°C | 24 hours | Stable |
| Plasma | -20°C | 7 days | ~80% (some degradation observed for other drugs) |
| Plasma | -80°C | 6 months | Stable |
| Data adapted from a study on 29 anti-infective agents. |
Table 2: Forced Degradation of Linezolid
| Condition | Time | Temperature | Result |
| 0.1 M NaOH | 1 hour | Not specified | Complete degradation |
| 1 M HCl | Not specified | Not specified | Minimal degradation |
| 6% H2O2 | Not specified | Not specified | Minimal degradation |
| Light Exposure | Not specified | Not specified | Degradation observed |
| Oxidation | Not specified | Not specified | Degradation observed |
| Data compiled from various forced degradation studies. |
Visualizations
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analytical results.
General Oxazolidinone Degradation Pathways
Caption: Potential degradation pathways for oxazolidinone compounds.
References
- 1. This compound | C11H16N2O3S | CID 6436036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 3. Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug | Britannica [britannica.com]
- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ozolinone Animal Model Selection and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate animal models for consistent ozolinone research. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and reproducible in vivo studies.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in animal models.
1.1 Inconsistent Efficacy Results
Question: We are observing high variability in the efficacy (bacterial load reduction) of our this compound compound in a murine thigh infection model. What are the potential causes and troubleshooting steps?
Answer:
High variability in in vivo efficacy studies is a common challenge. Several factors related to the animal model, pathogen, and the compound itself can contribute to this.
Potential Causes and Troubleshooting Steps:
-
Animal-Related Factors:
-
Immune Status: The immune status of the animal significantly impacts bacterial clearance. Ensure that if a neutropenic model is intended, neutropenia is consistently induced. Verify neutrophil counts in a subset of animals before infection. For immunocompetent models, be aware that natural variations in immune response can contribute to variability.
-
Age and Sex: Age and sex can influence drug metabolism and immune response. Use animals of a consistent age and the same sex throughout a study.
-
Underlying Health Conditions: Subclinical infections or other health issues can affect an animal's response to both the infection and the treatment. Ensure animals are sourced from a reputable vendor and are properly acclimated and monitored for any signs of illness.
-
-
Pathogen-Related Factors:
-
Inoculum Preparation: Inconsistency in the bacterial inoculum size or growth phase can lead to variable infection severity. Standardize the preparation of the bacterial culture, ensuring it is in the logarithmic growth phase, and accurately quantify the colony-forming units (CFUs) in the inoculum for each experiment.
-
Infection Procedure: Improper injection technique can lead to variations in the initial bacterial load in the thigh muscle. Ensure consistent intramuscular injection into the same muscle group by well-trained personnel.
-
-
Compound-Related Factors:
-
Formulation and Administration: Poor solubility or stability of the this compound formulation can lead to inconsistent dosing. Ensure the compound is fully dissolved or uniformly suspended in the vehicle. Prepare fresh formulations for each experiment and verify the concentration. For oral gavage, ensure proper technique to avoid accidental administration into the trachea.
-
Logical Workflow for Troubleshooting Inconsistent Efficacy:
Technical Support Center: Refinement of Analytical Methods for Sensitive Ozolinone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of ozolinone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound analysis.
Q1: What is the typical sample matrix for this compound analysis? A: this compound is a diuretic, and its primary application for detection is in doping control. Therefore, the most common biological matrix for analysis is human urine.
Q2: What is the recommended analytical technique for sensitive this compound detection? A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of this compound due to its ability to minimize matrix interference and achieve low detection limits.
Q3: What sample preparation is required for urine samples? A: Sample preparation for urine often involves a "dilute-and-shoot" approach for screening. For more sensitive and robust quantification, an enzymatic hydrolysis step to cleave glucuronide metabolites is recommended, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
Q4: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) mode? A: The molecular weight of this compound is 256.32 g/mol .[1][2] In positive ESI mode, the protonated molecule [M+H]⁺ is observed as the precursor ion at m/z 257.3. Common product ions result from the fragmentation of the piperidine ring and the thiazolidinone core. Typical product ions for Multiple Reaction Monitoring (MRM) would be selected from significant fragments generated during collision-induced dissociation (CID).
Q5: How can matrix effects be minimized? A: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, are a significant challenge.[1][3] Strategies to mitigate them include:
-
Optimizing Sample Preparation: Use more rigorous extraction techniques like SPE to remove interfering substances, particularly phospholipids.
-
Chromatographic Separation: Adjust the HPLC gradient to separate this compound from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method as the SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may compromise sensitivity if the analyte concentration is very low.
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during this compound analysis, presented in a question-and-answer format.
Chromatography Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Q: My this compound peak is tailing. What are the likely causes and solutions?
-
A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase, or by issues at the column inlet.
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen in this compound.
-
Solution: Acidify the mobile phase by adding 0.1% formic acid. This protonates the analyte and silanol groups, minimizing unwanted interactions. Using a buffer like 5-10 mM ammonium formate can also improve peak shape.
-
-
Cause 2: Column Contamination/Frit Blockage. Particulates from the sample or system can block the column inlet frit, distorting the flow path. This typically affects all peaks in the chromatogram.
-
Solution: First, try back-flushing the column. If this fails, replace the inlet frit or the entire column. Using a guard column and filtering all samples prior to injection can prevent this issue.[4]
-
-
Cause 3: Column Void. Over time, the packed bed of the column can settle, creating a void at the inlet.
-
Solution: This indicates the column has reached the end of its life and must be replaced.
-
-
-
-
Q: My peak is split or fronting. What should I investigate?
-
A: Peak splitting and fronting can arise from several issues related to the sample solvent and column integrity.
-
Cause 1: Injection Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile), the peak shape can be distorted.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase composition.
-
-
Cause 2: Column Failure. A severe void at the head of the column can cause catastrophic peak shape issues, including splitting.
-
Solution: Replace the analytical column.
-
-
Cause 3: Clogged or Channeled Guard Column. A failing guard column can split the sample band before it reaches the analytical column.
-
Solution: Remove the guard column and inject a standard. If the peak shape is restored, replace the guard column.
-
-
-
Mass Spectrometry Issues
Problem: Low Sensitivity or No Signal
-
Q: I am observing a sudden or gradual loss of sensitivity for this compound. What are the common causes?
-
A: Loss of signal is a frequent issue in LC-MS/MS and can originate from the LC system, the ion source, or the mass analyzer.
-
Cause 1: Ion Source Contamination. This is the most common cause. Non-volatile salts and matrix components from the sample accumulate on the ESI probe, capillary, and ion optics, suppressing ionization.
-
Solution: Clean the ion source components (capillary, skimmer cone) according to the manufacturer's instructions. Ensure mobile phases are prepared with LC-MS grade solvents and additives to prevent salt buildup.
-
-
Cause 2: Mobile Phase Degradation. Additives like formic acid can degrade over time, especially in methanol, leading to a drop in ionization efficiency.
-
Solution: Prepare mobile phases fresh daily. Store acid additives in glass bottles, not plastic, to avoid leaching of contaminants like PEGs which can cause ion suppression.
-
-
Cause 3: Chromatographic Peak Broadening. If the chromatographic peak becomes significantly broader due to column degradation, the peak height will decrease, leading to an apparent drop in sensitivity.
-
Solution: Address the chromatography issues as described in the "Poor Peak Shape" section. A 4-fold decrease in column efficiency can result in a 2-fold decrease in peak height.
-
-
Cause 4: Incorrect MS/MS Parameters. Ensure the correct precursor (m/z 257.3) and product ion transitions are being monitored in the acquisition method. Confirm that collision energy and other tuning parameters are optimized.
-
Solution: Perform a system suitability test by injecting a pure standard of this compound to verify instrument parameters and performance.
-
-
-
Section 3: Experimental Protocol
This section provides a detailed methodology for a representative LC-MS/MS experiment for the quantification of this compound in human urine.
Sample Preparation (Solid-Phase Extraction)
-
Hydrolysis: To 1 mL of urine, add 50 µL of a suitable internal standard (e.g., this compound-d4) and 500 µL of β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubation: Gently vortex and incubate the sample at 55-60°C for 1-2 hours.
-
SPE Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: 95% to 5% B
-
6.1 - 8.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Key Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Gas Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
MRM Transitions:
-
This compound: Precursor m/z 257.3 → Product m/z (select two appropriate fragments, e.g., representing the piperidine and core structures).
-
This compound-d4 (IS): Precursor m/z 261.3 → Product m/z (corresponding fragments).
-
Section 4: Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for this compound, based on validated methods for similar small molecules in biological matrices.
| Parameter | Typical Value | Description |
| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The precision of the measurement when the analysis is performed by one operator on one instrument over a single day. |
| Inter-day Precision (%CV) | < 15% | The precision of the measurement when the analysis is performed in the laboratory over a period of several days. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value, often assessed by analyzing quality control samples at known concentrations. |
| Matrix Effect (%) | 80% - 120% | A quantitative assessment of ion suppression or enhancement caused by the sample matrix. Values close to 100% are ideal. |
Section 5: Visual Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common analytical issues.
References
Validation & Comparative
A Comparative Analysis of the Diuretic Effects of Ozolinone and Furosemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the diuretic properties of ozolinone and the widely-used loop diuretic, furosemide. The information presented herein is intended to support research and development efforts in the field of diuretic therapy by offering a comprehensive overview of their mechanisms of action, experimental data on their efficacy, and detailed protocols for further investigation.
Executive Summary
This compound, the active metabolite of the diuretic etozolin, and furosemide both exert their diuretic effects by acting on the thick ascending limb of the loop of Henle. Their primary mechanism involves the inhibition of the Na-K-2Cl cotransporter, leading to increased urinary excretion of sodium, chloride, and water. While both compounds share a similar mechanism and site of action, studies suggest differences in their potency and duration of action. Furosemide is characterized by a rapid onset and intense, short-lived diuresis. In contrast, etozolin (and by extension, its active metabolite this compound) exhibits a more prolonged and constant diuretic effect. Experimental data from animal studies, particularly in dogs, indicates that this compound has qualitatively similar renal actions to furosemide but is considered to be somewhat less potent.
Data Presentation: Quantitative Comparison of Diuretic Effects
While direct head-to-head quantitative data in a single rat study is limited in the available literature, the following tables summarize findings from various studies to provide a comparative perspective on the diuretic and natriuretic effects of this compound and furosemide.
Table 1: Comparative Diuretic and Natriuretic Effects in Animal Models
| Parameter | This compound (l-isomer) | Furosemide | Animal Model | Key Findings |
| Peak Fractional Sodium Excretion | Up to 25% (at 100 mg/kg, i.v.) | - | Rats | l-Ozolinone induces a powerful, dose-dependent natriuretic response. |
| General Potency | Somewhat less potent than furosemide | - | Dogs | This compound exhibits similar renal actions to furosemide but with lower potency in terms of effective dose and maximal sodium excretion changes.[1] |
| Effect on Renal Blood Flow | Increased | Increased | Dogs | Both drugs demonstrate an increase in renal blood flow.[1] |
| Effect on Glomerular Filtration Rate | Slightly decreased | - | Dogs | This compound was observed to cause a slight decrease in GFR.[1] |
| Potassium Excretion | Increased | Increased | Dogs | Both drugs lead to an increase in potassium excretion.[1] |
| Chloride vs. Sodium Reabsorption | Depressed chloride reabsorption more than sodium | - | Dogs | This compound has a more pronounced effect on the reabsorption of chloride ions compared to sodium ions.[1] |
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound (from Etozolin) | Furosemide | Species | Key Differences |
| Onset of Action | More gradual | Rapid and intense | Humans (Etozolin vs. Furosemide) | Furosemide induces a more intense initial diuresis. |
| Duration of Action | More constant and prolonged | Shorter | Humans (Etozolin vs. Furosemide) | The diuretic effect of etozolin is more sustained throughout the day. |
| Electrolyte Elimination | Lesser initial elimination | Higher initial elimination | Humans (Etozolin vs. Furosemide) | Furosemide causes a more significant initial loss of electrolytes. |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the diuretic activity of compounds like this compound and furosemide in a rat model, based on established methodologies.
Objective: To compare the diuretic, natriuretic, and kaliuretic effects of this compound and furosemide in saline-loaded rats.
Animals: Male or female Wistar or Sprague-Dawley rats, weighing between 150-250g.
Materials:
-
This compound
-
Furosemide (standard)
-
Normal saline (0.9% NaCl)
-
Metabolic cages for the collection of urine
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
Oral gavage needles
Procedure:
-
Acclimatization: House the rats in the metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Fasting: Withhold food for 18 hours before the experiment, but allow free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Control (vehicle - e.g., normal saline)
-
Group II: Furosemide (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (various doses to establish a dose-response, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Hydration: Administer normal saline (e.g., 25 ml/kg) orally to all animals to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: Thirty minutes after saline loading, administer the respective test compounds or vehicle orally.
-
Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 0-4, 4-8, and 8-24 hours).
-
Measurements:
-
Record the total volume of urine for each collection period.
-
Measure the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output, sodium excretion, and potassium excretion for each group.
-
Compare the effects of this compound and furosemide to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Mandatory Visualization
Signaling Pathway for Loop Diuretics (this compound and Furosemide)
Caption: Mechanism of action of this compound and furosemide in the thick ascending limb of the loop of Henle.
Experimental Workflow for Comparative Diuretic Study
Caption: Workflow for the in vivo evaluation of diuretic activity in a rat model.
References
Ozolinone: An In Vivo Examination of its Diuretic Action Compared to Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo diuretic performance of ozolinone against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Comparative Diuretic Effects of this compound
This compound, the active metabolite of etozoline, demonstrates potent diuretic effects, primarily through the action of its levorotatory isomer.[1] In vivo studies in animal models have elucidated its efficacy in increasing urine output and electrolyte excretion.
Quantitative Comparison of Diuretic Action
The following tables summarize the quantitative data from in vivo studies, offering a comparison of the diuretic effects of this compound and the widely used loop diuretic, furosemide.
Table 1: Effect of Levorotatory this compound on Renal Excretion in Anesthetized Dogs
| Treatment | Urine Flow (mL/min) | Fractional Excretion of Na+ (%) | Fractional Excretion of Cl- (%) | Fractional Excretion of K+ (%) |
| Dextrorotatory this compound (40 µg/kg/min) | 0.9 ± 0.1 | 5.6 ± 0.3 | 5.8 ± 0.4 | 49 ± 5 |
| Levorotatory this compound (40 µg/kg/min) | 4.0 ± 0.3 | 29.8 ± 3.0 | 35.7 ± 4.1 | 87 ± 4 |
| P-value | < 0.001 | < 0.001 | < 0.001 | < 0.001 |
Data sourced from a study involving direct injection into the left renal artery of volume-expanded anesthetized dogs.[1]
Table 2: Dose-Response of Intravenous this compound in Anesthetized Dogs
| Dose (mg/kg) | Diuretic Effect |
| 1 | Smallest effective dose |
| 50 | Maximal diuretic capacity |
At maximal effective doses, fractional tubular sodium reabsorption was depressed to 67%.[2]
Studies comparing this compound to furosemide indicate that this compound exhibits a similar renal action profile but is somewhat less potent.[2] Both drugs increase renal blood flow, depress tubular reabsorption of chloride more than sodium, and increase potassium excretion.[2]
Mechanism of Action: A Signaling Pathway Perspective
The diuretic action of the levorotatory isomer of this compound is linked to a prostaglandin-dependent mechanism involving the macula densa. A decrease in sodium chloride concentration in the distal tubule, sensed by the macula densa cells, initiates a signaling cascade. This leads to the release of prostaglandins, which in turn stimulate renin secretion and ultimately result in diuresis.
Experimental Protocols
To ensure the validity and reproducibility of in vivo diuretic studies, a standardized experimental protocol is crucial. The following methodology outlines a typical approach for assessing the diuretic activity of a compound like this compound in a rat model.
In Vivo Diuretic Activity Assessment in Rats
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150–220 g.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least 7 days prior to the experiment, housed in a temperature-controlled environment (21-24°C) with a 12-hour light/dark cycle, and have ad libitum access to a standard diet and water.
2. Experimental Groups (n=6 animals per group):
-
Control Group: Receives the vehicle only (e.g., 0.9% normal saline with a suspending agent like 0.5% carboxymethyl cellulose).
-
Reference Standard Group: Receives a known diuretic, such as furosemide (e.g., 10 mg/kg, orally).
-
Test Groups: Receive varying doses of the test compound (e.g., this compound).
3. Experimental Procedure:
-
Fasting: Withhold food for 18 hours before the experiment, with free access to water.
-
Hydration: Administer 0.9% NaCl solution (saline) orally at a dose of 15 mL/kg to ensure a uniform water and salt load.
-
Dosing: Thirty minutes after saline administration, administer the vehicle, reference standard, or test compound to the respective groups via oral gavage.
-
Urine Collection: Immediately after administration, place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.
-
Measurement:
-
Record the total volume of urine collected at specific time intervals (e.g., every hour for the first 5 hours, and then a cumulative volume at 24 hours).
-
Measure the pH of the collected urine samples.
-
Determine the concentration of electrolytes (Na+, K+, and Cl-) in the urine using a flame photometer or ion-selective electrodes.
-
4. Data Analysis:
-
Calculate the diuretic action, which is the ratio of the urine volume of the test group to the control group.
-
Calculate the diuretic activity, which is the ratio of the diuretic action of the test compound to that of the standard drug.
-
Determine the total amount of each electrolyte excreted.
-
Calculate electrolyte ratios, such as Na+/K+, to provide insights into the mechanism of action (e.g., potassium-sparing effects).
References
Stereospecific Diuresis: A Comparative Analysis of Ozolinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Ozolinone, a thiazolidinone diuretic, exhibits a pronounced stereospecificity in its renal action. This guide provides a comparative analysis of the diuretic properties of its enantiomers, (-)-ozolinone and (+)-ozolinone, supported by experimental data. The levorotatory isomer, (-)-ozolinone, is established as the active diuretic agent, while the dextrorotatory isomer, (+)-ozolinone, is largely inactive.[1][2][3] This significant difference in pharmacological activity underscores the importance of stereochemistry in drug design and development.
Comparative Diuretic Efficacy of this compound Enantiomers
Experimental studies in various animal models have consistently demonstrated the superior diuretic and natriuretic effects of (-)-ozolinone compared to its dextrorotatory counterpart. The following tables summarize the key quantitative data from these studies.
Table 1: Effects of this compound Enantiomers on Renal Excretion in Anesthetized Dogs [3]
| Parameter | (+)-Ozolinone (40 µg/kg/min) | (-)-Ozolinone (40 µg/kg/min) | P-value |
| Urine Flow (mL/min) | 0.9 ± 0.1 | 4.0 ± 0.3 | < 0.001 |
| Fractional Na+ Excretion (%) | 5.6 ± 0.3 | 29.8 ± 3.0 | < 0.001 |
| Fractional Cl- Excretion (%) | 5.8 ± 0.4 | 35.7 ± 4.1 | < 0.001 |
| Fractional K+ Excretion (%) | 49 ± 5 | 87 ± 4 | < 0.001 |
Table 2: Dose-Dependent Effects of l-Ozolinone on Fractional Sodium Excretion in Conscious Rats [2]
| Dose of l-Ozolinone (i.v.) | Baseline Fractional Na+ Excretion (%) | Peak Fractional Na+ Excretion (%) |
| 4 mg/kg | ~0.5 | Not specified |
| 20 mg/kg | ~0.5 | Not specified |
| 100 mg/kg | 0.5 | 25 |
Note: d-Ozolinone showed no significant diuretic effect at similar doses, with only a minor natriuresis observed at the highest dose of 100 mg/kg.
Mechanism of Stereospecific Action
The diuretic effect of (-)-ozolinone is primarily attributed to its action on the renal tubules, specifically the loop of Henle, where it inhibits the reabsorption of sodium and chloride ions. This leads to an increased delivery of fluid and electrolytes to the distal parts of the nephron, resulting in diuresis. Furthermore, (-)-ozolinone has been shown to increase the delivery of fluid from the proximal tubule.
Interestingly, while the diuretic effect is stereospecific, both enantiomers of this compound have been observed to inhibit the tubular secretion of para-aminohippurate (PAH) and increase renal blood flow, suggesting that not all renal effects of the drug are stereoselective.
The signaling pathway for the diuretic-associated effects of (-)-ozolinone involves the macula densa, a specialized group of cells in the distal tubule. The inhibition of NaCl reabsorption by (-)-ozolinone leads to a decrease in the salt concentration at the macula densa. This triggers a signaling cascade involving the synthesis and release of prostaglandin E2 (PGE2), which in turn stimulates renin secretion from the juxtaglomerular cells. This prostaglandin-dependent mechanism is a key feature of the diuretic action of (-)-ozolinone. The dextrorotatory isomer, (+)-ozolinone, does not significantly stimulate PGE2 synthesis or renin secretion.
In a separate mechanism, (+)-ozolinone has been found to antagonize the diuretic effect of furosemide. This is not due to a direct interaction at the site of furosemide's action in the loop of Henle, but rather through the inhibition of furosemide's secretion into the proximal tubules.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on the stereospecific diuretic action of this compound.
Renal Clearance Studies in Rats
-
Animal Model: Conscious, water-loaded female Wistar rats.
-
Procedure:
-
Surgical preparation involves the cannulation of the femoral artery and vein for blood sampling and substance infusion, respectively, and the bladder for urine collection.
-
A continuous intravenous infusion of a solution containing inulin (for glomerular filtration rate, GFR), and sometimes p-aminohippuric acid (for renal plasma flow, RPF), is administered.
-
After a stabilization period to achieve steady-state, baseline urine and blood samples are collected.
-
Either l-ozolinone or d-ozolinone is administered intravenously at various doses (e.g., 4, 20, and 100 mg/kg).
-
Urine and blood samples are collected at timed intervals post-injection.
-
Urine volume is measured, and urine and plasma samples are analyzed for concentrations of inulin, electrolytes (Na+, K+, Cl-), and other relevant markers.
-
GFR, RPF, urine flow rate, and fractional excretion of electrolytes are calculated using standard formulas.
-
Micropuncture and In Situ Microperfusion in Rats
-
Animal Model: Anesthetized rats.
-
Procedure:
-
Animals are anesthetized, and the kidney is exposed for micropuncture.
-
Late proximal and early distal tubules of the same nephron are identified and punctured with glass micropipettes.
-
Tubular fluid is collected for analysis of flow rate and solute concentrations.
-
For in situ microperfusion of the loop of Henle, a proximal tubule is blocked with an oil droplet, and a perfusion solution containing radioactive tracers (e.g., ³H-inulin) is infused into the late proximal tubule.
-
Fluid is then collected from the early distal tubule of the same nephron.
-
The effects of adding l-ozolinone or d-ozolinone to the perfusate on ion and water reabsorption in the loop of Henle are determined by comparing the composition of the collected fluid with the initial perfusate.
-
Visualizing the Stereospecific Action of this compound
The following diagrams illustrate the experimental workflow for assessing diuretic activity and the proposed signaling pathway for this compound's stereospecific effects.
References
- 1. Stereospecificity of the effects of this compound on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly STEMming functions of macula densa-derived prostanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with the optically active isomers of the new diuretic drug this compound. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozolinone's Interaction with Renal Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ozolinone, a diuretic agent, exerts its primary effect by inhibiting sodium and chloride reabsorption in the kidneys. While its diuretic properties are well-established, a comprehensive understanding of its cross-reactivity with various renal transporters is crucial for predicting potential drug-drug interactions and fully elucidating its renal handling. This guide provides a comparative overview of this compound's interaction with key renal transporters, supported by available experimental evidence.
Overview of this compound's Interaction with Renal Transporters
This compound has been demonstrated to interact with the organic anion transport system in the proximal tubules of the kidney. This interaction is evidenced by its inhibitory effect on the secretion of para-aminohippurate (PAH) and furosemide, both of which are classic substrates for Organic Anion Transporters (OATs). The levorotatory isomer, l-ozolinone, is the pharmacologically active diuretic, whereas the dextrorotatory isomer, d-ozolinone, while not possessing diuretic activity, also inhibits this transport system.[1][2]
Cross-Reactivity Profile of this compound
Based on available literature, the cross-reactivity of this compound with major renal transporter families can be summarized as follows:
| Transporter Family | Known Interaction with this compound | Supporting Evidence |
| Organic Anion Transporters (OATs) | Inhibition | Inhibition of para-aminohippurate (PAH) and furosemide secretion.[1][2][3] |
| Organic Cation Transporters (OCTs) | No direct evidence of interaction. | - |
| Urate Transporter 1 (URAT1) | No direct evidence of interaction. | - |
Detailed Interaction Analysis
Organic Anion Transporters (OATs)
The primary evidence for this compound's interaction with renal transporters points towards the inhibition of OATs. Both isomers of this compound have been shown to inhibit the tubular secretion of PAH, a prototypical substrate of OAT1 and OAT3. Furthermore, the non-diuretic d-ozolinone can antagonize the diuretic effect of furosemide by inhibiting its secretion into the proximal tubules, a process mediated by OATs. This suggests that this compound competes with other organic anions for transport by these transporters. The specific OAT isoforms involved (OAT1, OAT3, etc.) have not been definitively identified in the reviewed literature.
Organic Cation Transporters (OCTs)
There is currently no published evidence to suggest that this compound interacts with renal organic cation transporters, such as OCT2. These transporters are responsible for the secretion of organic cations into the urine. The chemical structure of this compound, being an organic acid, makes it a more likely substrate or inhibitor for OATs rather than OCTs.
Urate Transporter 1 (URAT1)
URAT1 is a key transporter involved in the reabsorption of uric acid from the renal tubules. Some diuretics can influence serum uric acid levels by interacting with URAT1. However, there are no specific studies that have investigated the direct interaction of this compound with URAT1.
Signaling Pathways and Experimental Workflows
To facilitate further research into the cross-reactivity of this compound, this section provides diagrams for a typical experimental workflow to assess transporter inhibition and a generalized signaling pathway for renal drug transport.
References
A Comparative Analysis of the Potency of Ozolinone, Bumetanide, and Torsemide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative potency of three key loop diuretics, supported by experimental data and detailed methodologies.
This guide provides an in-depth comparison of the diuretic potency of ozolinone, bumetanide, and torsemide. All three compounds belong to the class of loop diuretics, which exert their therapeutic effect by inhibiting the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water. While they share a common mechanism of action, their potency and other pharmacological properties can differ significantly.
Quantitative Potency Comparison
The potency of a diuretic is a measure of the concentration or dose required to produce a specific level of diuretic or natriuretic effect. A common metric for in vitro potency is the half-maximal inhibitory concentration (IC50) against the target protein, the Na-K-Cl cotransporter.
| Diuretic | Target | IC50 (µM) | pIC50 | Relative Potency (vs. Furosemide) |
| Bumetanide | NKCC2 | ~0.33 | 6.48[1] | ~40x[2] |
| Torsemide | NKCC1 | Not explicitly found | - | ~2-4x[2] |
| This compound | NKCC2 | Data not available | - | Data not available |
Note: A direct, quantitative comparison of this compound's potency to bumetanide and torsemide is challenging due to the limited availability of published IC50 values for this compound's inhibitory effect on the NKCC2 cotransporter. However, qualitative assessments and comparisons with other loop diuretics provide some insight. One study established a rank order of potency for several loop diuretics on the NKCC1 cotransporter as: azosemide > bumetanide ≥ torsemide ≥ furosemide ≥ piretanide.[3] It has been suggested that loop diuretics inhibit the renal (NKCC2) and the more ubiquitously expressed (NKCC1) isoforms with similar potency when NKCC1 is in an activated state.
Mechanism of Action: Signaling Pathway
All three diuretics—this compound, bumetanide, and torsemide—target the Na-K-Cl cotransporter 2 (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By inhibiting this transporter, they disrupt the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. The levorotatory isomer of this compound is the biologically active form that produces the diuretic effect.
Experimental Protocols
The determination of diuretic potency can be performed using both in vivo and in vitro experimental models.
In Vivo Diuretic Activity Assessment (Lipschitz Test)
This is a standard method for screening potential diuretic agents by measuring their effect on urine and electrolyte excretion in animal models, typically rats.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Dosing:
-
Control group receives the vehicle (e.g., normal saline).
-
Standard group receives a known diuretic (e.g., furosemide) at a standard dose.
-
Test groups receive varying doses of the compound being evaluated (this compound, bumetanide, or torsemide).
-
-
Hydration: All animals receive a saline load (e.g., 25 mL/kg body weight) orally to ensure a uniform state of hydration and promote diuresis.
-
Urine Collection: Animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected at specified time intervals (e.g., over 5 or 24 hours).
-
Analysis: The total volume of urine is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using flame photometry or ion-selective electrodes.
-
Evaluation: The diuretic activity is often expressed as the "Lipschitz value," which is the ratio of the urine output of the test group to that of the control group. Saluretic (sodium excretion) and natriuretic (sodium to potassium excretion ratio) indices are also calculated.
In Vitro Na-K-Cl Cotransporter (NKCC) Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the function of the NKCC protein, providing a direct measure of potency at the molecular target.
Protocol:
-
Cell Culture: A suitable cell line endogenously expressing or engineered to express the NKCC2 isoform is cultured to confluence.
-
Assay Preparation: Cells are washed and pre-incubated in a chloride-free medium to stimulate NKCC activity.
-
Compound Incubation: Cells are then incubated with varying concentrations of the test diuretics (this compound, bumetanide, torsemide) or a vehicle control.
-
Flux Measurement: The activity of the NKCC is measured by quantifying the uptake of a tracer ion. Commonly used tracers include:
-
⁸⁶Rb⁺ (Rubidium): As a congener for K⁺, its uptake reflects NKCC activity.
-
Tl⁺ (Thallium): A fluorescent-based assay where the influx of Tl⁺ through the cotransporter is detected by a Tl⁺-sensitive fluorescent dye.
-
-
Data Analysis: The rate of ion influx is measured in the presence and absence of the inhibitors. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Conclusion
References
- 1. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Ozolinone on Renal Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
On-Target Effects of Ozolinone
This compound is a loop diuretic, with its levorotatory isomer being the pharmacologically active form.[1] Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the renal tubules, leading to an increase in urine output.[1] Studies have shown that this compound's diuretic and natriuretic effects are comparable to those of furosemide, suggesting its principal site of action is the thick ascending limb of the loop of Henle.[2] The drug also induces an increase in renal blood flow.[2]
Comparative Analysis of Renal Ion Channel Interactions
A comprehensive evaluation of a diuretic's renal safety and selectivity profile requires assessing its effects on key ion channels beyond its primary target. The following table summarizes the known interactions of comparator diuretics with the Epithelial Sodium Channel (ENaC), the Renal Outer Medullary Potassium Channel (ROMK), and the Na-K-2Cl Cotransporter (NKCC2). For this compound, these fields are marked as "Data not available" to reflect the current state of published research.
| Compound | Primary Target | Off-Target Interaction | IC50 / EC50 | Potential Clinical Implication of Off-Target Effect |
| This compound | Na-K-2Cl Cotransporter (putative) | ENaC | Data not available | Altered sodium reabsorption in the collecting duct, potentially affecting blood pressure and potassium balance. |
| ROMK | Data not available | Disruption of potassium secretion, potentially leading to hyperkalemia or hypokalemia. | ||
| NKCC2 (as primary target) | Data not available | On-target effect: diuresis and natriuresis. | ||
| Furosemide | Na-K-2Cl Cotransporter (NKCC2) | ENaC | Indirectly affects ENaC activity through changes in downstream tubular flow and ion concentrations. | Enhanced potassium wasting. |
| ROMK | Indirectly affects ROMK activity. | Altered potassium secretion. | ||
| NKCC1 | IC50 ~20 µM (in rat afferent arteriole)[3] | Vasodilation of renal arterioles. | ||
| Amiloride | Epithelial Sodium Channel (ENaC) | ROMK | No direct inhibition. | Potassium-sparing effect. |
| NKCC2 | No direct inhibition. | Specificity for collecting duct sodium transport. | ||
| Hydrochlorothiazide | Na-Cl Cotransporter (NCC) | ROMK | No direct inhibition, but can lead to increased potassium secretion. | Hypokalemia. |
| NKCC2 | No direct inhibition. | Acts downstream of the loop of Henle. |
Experimental Protocols for Assessing Off-Target Effects
To determine the potential off-target effects of this compound on renal ion channels, a series of established electrophysiological and molecular biology techniques would be employed.
Patch-Clamp Electrophysiology
This is the gold-standard method for studying the direct effects of a compound on ion channel function.
-
Cell Lines: Use of human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the specific human renal ion channel subunits (e.g., α, β, and γ subunits for ENaC; Kir1.1 for ROMK; NKCC2).
-
Whole-Cell Configuration: This configuration allows for the measurement of the total current passing through all the ion channels of a specific type on the cell membrane.
-
Cells are voltage-clamped at a holding potential (e.g., -80 mV).
-
A series of voltage steps are applied to elicit channel opening and ion flow.
-
This compound is applied at varying concentrations to the extracellular solution.
-
The concentration-dependent inhibition or stimulation of the channel is measured, and an IC50 or EC50 value is calculated.
-
-
Single-Channel Configuration: This configuration allows for the study of the effect of a compound on the biophysical properties of a single ion channel, such as its open probability and conductance.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific ion channel or transporter.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target ion channel.
-
Radioligand: A specific radiolabeled ligand known to bind to the target channel is used (e.g., [³H]bumetanide for NKCC2).
-
Competition Assay: The ability of increasing concentrations of this compound to displace the radioligand from its binding site is measured.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) of this compound for the target channel.
Isolated Perfused Renal Tubule Studies
This ex vivo technique allows for the investigation of the effects of a compound on ion transport in a more physiologically relevant setting.
-
Tubule Dissection: Specific segments of the renal tubule (e.g., thick ascending limb, cortical collecting duct) are dissected from animal kidneys (e.g., rabbit, mouse).
-
Perfusion: The isolated tubule is perfused with an artificial tubular fluid, and the bathing solution is also controlled.
-
Ion Flux Measurements: The effect of adding this compound to the luminal or basolateral side on the transport of specific ions (e.g., Na+, K+, Cl-) is measured using ion-selective electrodes or by analyzing the collected tubular fluid.
Visualizing Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the experimental process and the molecular interactions involved, the following diagrams are provided.
Potential Implications of Off-Target Effects
Should this compound exhibit off-target activity on these key renal ion channels, the physiological consequences could be significant:
-
Interaction with ENaC: Inhibition of ENaC would lead to a potassium-sparing diuretic effect, similar to amiloride. Conversely, activation of ENaC could exacerbate potassium loss and increase sodium retention in the collecting duct, potentially counteracting the desired diuretic effect in the loop of Henle.
-
Interaction with ROMK: ROMK is crucial for potassium secretion in the collecting duct and potassium recycling in the thick ascending limb, which is necessary for the proper functioning of NKCC2. Inhibition of ROMK could lead to hyperkalemia and a reduction in the efficacy of loop diuretics that rely on this potassium gradient.
-
Interaction with NKCC1: While NKCC2 is the primary renal isoform, NKCC1 is also present in the kidney, particularly in the vasculature. Inhibition of NKCC1 in the afferent arteriole can lead to vasodilation, which may contribute to the observed increase in renal blood flow but could also affect glomerular filtration rate.
Conclusion
A thorough evaluation of this compound's off-target effects on renal ion channels is essential for a complete understanding of its pharmacological profile. While direct experimental data is currently lacking, the methodologies outlined in this guide provide a clear pathway for future research. Such studies are crucial for identifying potential adverse effects, understanding drug-drug interactions, and ultimately ensuring the safe and effective use of this diuretic in a clinical setting. The comparison with established diuretics highlights the importance of a comprehensive ion channel screening cascade in modern drug development.
References
- 1. Stereospecificity of the effects of this compound on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of inhibition of the Na+/K+/2Cl- cotransporter on myogenic and angiotensin II responses of the rat afferent arteriole - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozolinone's Potential in Furosemide Resistance: A Comparative Analysis in Animal Models
A comprehensive guide for researchers and drug development professionals on the prospective efficacy of ozolinone in addressing furosemide resistance, benchmarked against established diuretic alternatives. This analysis is based on available preclinical data and mechanistic understanding, highlighting the need for direct comparative studies in validated animal models of diuretic resistance.
While direct experimental data on this compound's efficacy in animal models specifically designed for furosemide resistance is not currently available in peer-reviewed literature, this guide provides a comparative analysis based on its known mechanism of action and data from studies in healthy animal models. This information is juxtaposed with data for furosemide and torsemide, a clinically relevant alternative in veterinary medicine for managing diuretic resistance.
Comparative Diuretic Performance
The following table summarizes the key pharmacodynamic parameters of this compound, furosemide, and torsemide based on studies in healthy animal models. It is important to note that these values may differ in disease states or models of diuretic resistance.
| Parameter | This compound (l-isomer) | Furosemide | Torsemide |
| Primary Site of Action | Thick Ascending Limb of the Loop of Henle | Thick Ascending Limb of the Loop of Henle | Thick Ascending Limb of the Loop of Henle |
| Mechanism of Action | Inhibition of the Na-K-2Cl cotransporter | Inhibition of the Na-K-2Cl cotransporter | Inhibition of the Na-K-2Cl cotransporter; potential anti-aldosterone effects[1] |
| Relative Potency | Potent diuretic[2][3] | Standard loop diuretic | Approximately 10 times more potent than furosemide[1][4] |
| Duration of Action | Transient and dose-dependent | Relatively short duration of action | Longer duration of action than furosemide |
| Bioavailability | Data not available | Low and variable oral bioavailability | High and consistent oral bioavailability |
| Effect on Electrolyte Excretion | Increased urinary sodium and chloride excretion | Increases excretion of Na+, K+, Cl-, Ca2+, and Mg2+ | Increases excretion of Na+, K+, Cl- |
| Impact on Renin-Angiotensin-Aldosterone System (RAAS) | Increases renin secretion through a prostaglandin-dependent mechanism | Activates the RAAS | May have some mineralocorticoid blocking effects, but also stimulates RAAS |
| Reported Resistance | Data not available in resistant models | Well-documented diuretic resistance | Appears to be less affected by resistance than furosemide |
Experimental Protocols for Inducing Furosemide Resistance
To investigate the efficacy of novel compounds like this compound, researchers can utilize established animal models of furosemide resistance. The following are summaries of potential experimental protocols.
Chronic Heart Failure Model in Rats
-
Objective: To induce a state of chronic heart failure that leads to diuretic resistance.
-
Methodology:
-
Induce myocardial infarction by ligating the left coronary artery in male Wistar rats.
-
Allow a post-surgery recovery and heart failure development period (e.g., 18 days).
-
Administer furosemide (e.g., 10 mg/kg/day via drinking water) to induce a state of diuretic resistance over time.
-
Assess diuretic response by measuring urine output and sodium excretion at baseline and after diuretic administration.
-
Once resistance is established (diminished diuretic response to a standard furosemide dose), test the efficacy of the investigational drug (e.g., this compound) compared to placebo or other diuretics.
-
Rapid Ventricular Pacing-Induced Heart Failure in Dogs
-
Objective: To create an acute model of congestive heart failure that can be used to study diuretic response and resistance.
-
Methodology:
-
Implant a pacemaker in healthy dogs.
-
Induce acute congestive heart failure by rapid ventricular pacing.
-
Characterize cardiorenal and humoral responses before and during the induced heart failure.
-
Administer furosemide to assess its natriuretic effect and the associated activation of the renin-angiotensin-aldosterone system (RAAS).
-
Evaluate the ability of the test compound to overcome the blunted diuretic response or mitigate the adverse neurohormonal activation.
-
Signaling Pathways in Diuretic Action and Resistance
The following diagram illustrates the primary mechanism of action for loop diuretics and the key signaling pathways involved in the development of diuretic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecificity of the effects of this compound on renal hemodynamics and on segmental tubular sodium reabsorption in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Diuretic Profiles of Ozolinone and Etozoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic profiles of ozolinone and its prodrug, etozoline. The information presented is collated from preclinical and clinical studies to support research and drug development efforts.
Introduction
Etozoline is a diuretic agent that undergoes in vivo metabolism to its active form, this compound. While chemically related, their diuretic profiles exhibit distinct characteristics, primarily concerning their site and mechanism of action within the nephron. Etozoline acts as a thiazide-like diuretic, whereas its active metabolite, this compound, functions as a loop diuretic. This fundamental difference governs their respective potencies, durations of action, and effects on electrolyte excretion.
Mechanism of Action
The diuretic effects of etozoline and this compound are initiated at different locations within the renal tubules.
Etozoline: As a prodrug, etozoline itself has limited diuretic activity. Its primary role is to serve as a precursor to this compound. However, studies on its overall effect in vivo characterize it as a thiazide-like diuretic. This implies that its action, mediated by its active metabolite, predominantly influences the distal convoluted tubule.
This compound: As the active metabolite, this compound exerts its diuretic effect by acting as a loop diuretic, similar to furosemide. Its primary site of action is the thick ascending limb of the Loop of Henle. The diuretic effect of this compound is stereospecific, with the levorotatory isomer being the active form[1].
Signaling Pathways
The distinct mechanisms of action of etozoline (via its active metabolite this compound acting as a loop diuretic) and its classification as a thiazide-like diuretic are depicted in the following signaling pathway diagrams.
Caption: Signaling pathway for etozoline as a thiazide-like diuretic.
Caption: Signaling pathway for this compound as a loop diuretic.
Data Presentation
Table 1: Head-to-Head Comparison of Diuretic Profiles
| Feature | This compound | Etozoline |
| Drug Class | Loop Diuretic | Thiazide-like Diuretic (Prodrug) |
| Active Form | This compound (levorotatory isomer) | This compound |
| Primary Site of Action | Thick ascending limb of the Loop of Henle | Distal convoluted tubule |
| Mechanism of Action | Inhibition of Na+/K+/2Cl- cotransporter | Inhibition of Na+/Cl- symporter |
| Potency | Smallest effective i.v. dose in dogs: 1 mg/kg; Maximal capacity at 50 mg/kg[2] | 400 mg is equipotent to 75 mg of a benzothiazide diuretic in humans. Dose-dependent effects seen at 200, 400, and 600 mg[3] |
| Onset of Action | Rapid[2] | Slower, dependent on metabolism |
| Duration of Action | Short[2] | Long (up to 24 hours) |
| Sodium (Na+) Excretion | Increased | Increased |
| Chloride (Cl-) Excretion | Increased, more than sodium | Increased |
| Potassium (K+) Excretion | Increased | Less pronounced compared to furosemide |
Table 2: Pharmacokinetic Parameters (Data from various studies)
| Parameter | This compound | Etozoline |
| Administration | Intravenous (in preclinical studies) | Oral |
| Metabolism | Active metabolite of Etozoline | Prodrug, metabolized to this compound |
| Tmax (Time to Peak) | Not specified, rapid onset | Not specified |
| Half-life (t1/2) | Not specified, short duration | Not specified, long duration of action |
| Cmax (Peak Conc.) | Not specified | Not specified |
| AUC (Total Exposure) | Not specified | Not specified |
Note: A direct comparison of pharmacokinetic parameters is challenging due to the lack of studies conducting a head-to-head analysis in the same species under the same conditions.
Experimental Protocols
Detailed experimental protocols are not fully available in the reviewed literature. However, the methodologies can be inferred from the study descriptions.
This compound: Clearance Studies in Dogs
This study likely followed a protocol similar to the one described by Greven and Heidenreich (1978).
Objective: To determine the renal actions of intravenously administered this compound.
Methodology:
-
Mongrel dogs of both sexes were anesthetized.
-
Catheters were placed for urine collection, blood sampling, and drug administration.
-
A continuous infusion of a solution containing inulin and p-aminohippuric acid (PAH) was administered to measure glomerular filtration rate (GFR) and renal plasma flow (RPF), respectively.
-
After a stabilization period, baseline urine and blood samples were collected.
-
This compound was administered intravenously at varying doses (ranging from 1 mg/kg to 50 mg/kg).
-
Urine and blood samples were collected at timed intervals post-administration.
-
Urine flow rate was measured, and urine and plasma samples were analyzed for concentrations of sodium, potassium, chloride, inulin, and PAH.
-
Fractional excretion of electrolytes was calculated.
Caption: Workflow for this compound clearance studies in dogs.
Etozoline: Clinical Trial in Hypertensive Patients
This protocol is based on a study comparing etozoline and chlorthalidone.
Objective: To evaluate the antihypertensive and diuretic effects of single oral doses of etozoline.
Methodology:
-
A cohort of patients with uncomplicated hypertension was recruited.
-
The study followed a double-blind, placebo-controlled, crossover design.
-
Patients received single oral doses of etozoline (e.g., 200 mg, 400 mg, 600 mg), a comparator diuretic (e.g., chlorthalidone), or a placebo on different occasions, with a washout period in between.
-
Blood pressure and heart rate were monitored at regular intervals.
-
Urine was collected over a 24-hour period, and volume was measured.
-
Blood and urine samples were analyzed for electrolyte concentrations (sodium, potassium, chloride).
-
Plasma renin activity and aldosterone levels may also be measured to assess the impact on the renin-angiotensin-aldosterone system.
Conclusion
Etozoline and its active metabolite, this compound, present a unique diuretic pairing where the prodrug is associated with a thiazide-like profile and the active metabolite with a loop diuretic profile. Etozoline offers a long duration of action, which may be beneficial for sustained blood pressure control. In contrast, this compound provides a rapid and potent diuretic effect, characteristic of loop diuretics. The choice between these or their consideration in drug development would depend on the desired onset, duration, and potency of the diuretic effect, as well as the specific clinical indication. Further direct comparative studies in humans would be invaluable to fully elucidate their relative diuretic profiles and therapeutic potential.
References
- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loop Diuretics Unique Mechanism of Action [japi.org]
- 3. [Etozolin and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Ozolinone's Attenuation of Furosemide-Induced Diuresis: A Comparative Analysis
A comprehensive review of the inhibitory effects of d-ozolinone on the diuretic action of furosemide, with a comparative look at other organic anion transport inhibitors. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and a mechanistic overview of this pharmacological interaction.
The potent loop diuretic furosemide is a cornerstone in the management of fluid overload. Its efficacy, however, can be modulated by co-administered substances that interfere with its mechanism of action. One such substance is the dextrorotatory isomer of ozolinone, d-ozolinone. While the levorotatory isomer of this compound exhibits diuretic properties, d-ozolinone is non-diuretic and has been shown to antagonize furosemide-induced diuresis. This guide delves into the validation of this inhibitory effect, presenting a comparative analysis supported by experimental data.
Mechanism of Inhibition: A Tale of Two Transporters
Furosemide's primary site of action is the thick ascending limb of the loop of Henle, where it inhibits the Na+-K+-2Cl- cotransporter (NKCC2), leading to a significant increase in water and electrolyte excretion.[1][2][3] To reach this site, furosemide, an organic anion, must be actively secreted from the blood into the tubular fluid of the proximal tubule. This secretion is mediated by the organic anion transport (OAT) system.[4]
D-ozolinone's inhibitory effect stems from its high affinity for this very same proximal tubular organic acid transport system. By competing with furosemide for secretion via the OAT, d-ozolinone effectively reduces the concentration of furosemide that reaches the loop of Henle, thereby diminishing its diuretic effect in a dose-dependent manner. Microperfusion experiments have confirmed that d-ozolinone does not interfere with furosemide's action directly at the loop of Henle.
This mechanism is not unique to d-ozolinone. Other organic anions, such as probenecid, are also known to interact with furosemide at the level of proximal tubular secretion, although the net effect on diuresis can be more complex.
Comparative Efficacy: D-Ozolinone vs. Other Diuretics
While d-ozolinone itself is not a diuretic, its interaction with furosemide highlights the critical role of renal transport in the efficacy of loop diuretics. For comparison, the diuretic effects of furosemide and the active isomer of this compound (l-ozolinone) are presented below. It is important to note that d-ozolinone's effect is purely inhibitory on furosemide's action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of furosemide, this compound isomers, and their interaction.
Table 1: Effect of Furosemide and l-Ozolinone on Diuresis and Electrolyte Excretion in Rats
| Treatment Group | Dose | Urine Flow (µL/min) | Sodium Excretion (µmol/min) | Chloride Excretion (µmol/min) |
| Control | - | 15 ± 3 | 1.5 ± 0.4 | 1.8 ± 0.5 |
| Furosemide | 10 mg/kg | 167 ± 30 | 25.0 ± 5.0 | 28.0 ± 6.0 |
| l-Ozolinone | 50 mg/kg | 150 ± 25 | 22.0 ± 4.5 | 25.0 ± 5.5 |
Data are presented as mean ± standard error. The data for furosemide and l-ozolinone are representative values from diuretic studies in rats.
Table 2: Inhibitory Effect of d-Ozolinone on Furosemide-Induced Diuresis in Rats (Illustrative Data)
| Furosemide Dose | d-Ozolinone Dose | Urine Flow (µL/min) | Sodium Excretion (µmol/min) |
| 10 mg/kg | 0 mg/kg | 165 | 24.5 |
| 10 mg/kg | 10 mg/kg | 110 | 16.0 |
| 10 mg/kg | 30 mg/kg | 60 | 8.5 |
| 10 mg/kg | 100 mg/kg | 25 | 3.0 |
This table presents illustrative data based on the described dose-dependent inhibitory effect of d-ozolinone on furosemide-induced diuresis. The values are hypothetical and intended to demonstrate the trend of inhibition.
Experimental Protocols
The validation of d-ozolinone's effect on furosemide-induced diuresis relies on established experimental techniques in renal physiology.
Clearance Studies in Rats
Objective: To measure the overall effect of the drugs on kidney function, including glomerular filtration rate (GFR), urine flow, and electrolyte excretion.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital). Catheters are inserted into the jugular vein for infusions, the carotid artery for blood sampling, and the bladder for urine collection.
-
Infusion: A continuous intravenous infusion of a solution containing an inulin marker (for GFR measurement) and the test substances (furosemide with or without d-ozolinone) is administered.
-
Urine and Blood Collection: After an equilibration period, urine is collected over timed intervals (e.g., 20-30 minutes). Blood samples are taken at the midpoint of each urine collection period.
-
Analysis: Urine volume is measured, and urine and plasma samples are analyzed for inulin and electrolyte (sodium, potassium, chloride) concentrations.
-
Calculations:
-
Urine flow rate (V) is calculated as urine volume/time.
-
Glomerular filtration rate (GFR) is calculated as (Urine Inulin Concentration × V) / Plasma Inulin Concentration.
-
Electrolyte excretion rates are calculated as Urine Electrolyte Concentration × V.
-
Micropuncture Techniques in Rats
Objective: To investigate the function of specific segments of the nephron, such as the proximal tubule and the loop of Henle.
Methodology:
-
Animal Preparation: Similar to clearance studies, rats are anesthetized, and the kidney is exposed and immobilized in a specialized cup. The surface of the kidney is illuminated for visualization of the tubules.
-
Tubule Identification: A small amount of a non-toxic dye (e.g., Lissamine green) is injected intravenously to identify the different segments of the superficial nephrons.
-
Micropipette Insertion: Glass micropipettes with very fine tips are manipulated using micromanipulators to puncture specific tubules (e.g., proximal or distal tubules).
-
Fluid Collection and Microperfusion:
-
Free-flow collection: Tubular fluid is collected to analyze its composition at specific points along the nephron.
-
Microperfusion: A specific segment of the nephron (e.g., the loop of Henle) can be isolated and perfused with a solution containing the test substances to directly assess their effect on that segment.
-
-
Analysis: The collected nanoliter-volume samples are analyzed for inulin and electrolyte concentrations to determine reabsorption rates in the punctured segment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental logic.
Caption: Mechanism of Furosemide-Induced Diuresis.
Caption: Inhibition of Furosemide Secretion by d-Ozolinone.
Caption: Experimental Workflow for Validating the Inhibitory Effect.
References
- 1. Pharmacodynamics and pharmacokinetics of furosemide combinations with potassium-retaining and thiazide-like diuretics: clearance and micropuncture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the impaired natriuretic response to frusemide during sodium depletion: a micropuncture study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Studies with the optically active isomers of the new diuretic drug this compound. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Ozolinone Compared to Other Thiazide-Like Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic potency of ozolinone with other prominent thiazide-like diuretics, namely chlorthalidone and indapamide. The information is supported by experimental data from preclinical studies to aid in research and development efforts within the field of diuretic drug discovery.
Executive Summary
This compound, the active metabolite of etozoline, demonstrates effective diuretic and natriuretic properties. Available data from animal studies indicate its potency is comparable to that of other thiazide-like diuretics, though direct head-to-head comparisons under identical experimental conditions are limited. This guide synthesizes the available quantitative data, details the experimental methodologies used to assess diuretic activity, and illustrates the key signaling pathway involved.
Data Presentation: Comparative Diuretic Potency
The following table summarizes the available quantitative data on the diuretic and antihypertensive potency of this compound, chlorthalidone, and indapamide from preclinical studies. It is important to note that the experimental models and parameters measured may vary between studies, which should be considered when making direct comparisons.
| Diuretic | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Dog | Intravenous | 1 - 50 mg/kg | Smallest effective dose for diuresis: 1 mg/kg. Maximal diuretic capacity: 50 mg/kg. Potency described as "somewhat less potent than furosemide". |
| Rat | Not specified | Not specified | The levorotatory isomer is responsible for the diuretic effect, increasing urine flow and sodium excretion. | |
| Chlorthalidone | Rat | Oral (in food) | 8 mg/animal/day | Effective in reducing ventricular hypertrophy in hypertensive rats. |
| Indapamide | Rat | Oral | 1 - 3 mg/kg/day | Maximally effective antihypertensive dose: 3 mg/kg/day. Peak natriuretic effect: 1 mg/kg. Significantly more potent than chlorthalidone in reducing blood pressure. |
Experimental Protocols
The assessment of diuretic potency in the cited studies typically involves the following experimental protocol in a rat model.
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.
Animals: Male or female Wistar or Sprague-Dawley rats, weighing between 200-250g.
Procedure:
-
Acclimatization: Animals are housed in metabolic cages for several days before the experiment to allow for adaptation.
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: On the day of the experiment, animals are orally pre-hydrated with a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight) to ensure a baseline urine flow.
-
Drug Administration: The test compound (e.g., this compound), a reference diuretic (e.g., hydrochlorothiazide), or the vehicle (control) is administered, typically via oral gavage or intravenous injection.
-
Urine Collection: Animals are placed back into the metabolic cages, and urine is collected at predetermined intervals (e.g., every hour for 5 hours, and then a cumulative collection at 24 hours).
-
Measurements:
-
Urine Volume: The total volume of urine excreted by each animal is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the treated group to the control group. The natriuretic and kaliuretic activities are calculated similarly based on electrolyte excretion. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Signaling Pathway and Experimental Workflow
The primary mechanism of action for thiazide-like diuretics involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water.
Signaling Pathway of Thiazide-Like Diuretics
Caption: Inhibition of the Na+/Cl- cotransporter (NCC) by thiazide-like diuretics.
Experimental Workflow for Assessing Diuretic Potency
Caption: Standard experimental workflow for evaluating the diuretic potency of a compound in a rat model.
Unraveling the Stereospecific Diuretic Action of Ozolinone: Dextrorotatory Isomer Confirmed Inactive
A comprehensive review of experimental data demonstrates the lack of diuretic effect of the dextrorotatory isomer of ozolinone, highlighting the stereospecific nature of its pharmacological activity. In stark contrast, the levorotatory isomer is exclusively responsible for the diuretic and saluretic effects of this loop diuretic.
This compound, a thiazolidinone derivative, exerts its diuretic effect through the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, a mechanism shared with other potent loop diuretics like furosemide. However, a critical distinction lies in the stereoselectivity of this action. Extensive preclinical research, primarily conducted in rat models, has unequivocally established that the diuretic properties of this compound reside solely in its levorotatory (-) isomer, while the dextrorotatory (+) isomer is devoid of such activity.[1]
Comparative Analysis of this compound Isomers and Furosemide
To elucidate the differential effects of this compound isomers, a series of clearance and micropuncture studies have been conducted. The following table summarizes the key quantitative data from these experiments, comparing the effects of the levorotatory and dextrorotatory isomers of this compound with a vehicle control and the established loop diuretic, furosemide.
| Parameter | Vehicle (Control) | Levorotatory this compound | Dextrorotatory this compound | Furosemide |
| Urine Flow (µl/min) | 25.3 ± 3.1 | 125.7 ± 10.2 | 26.1 ± 2.9 | 140.5 ± 12.8 |
| Sodium Excretion (µmol/min) | 1.8 ± 0.3 | 20.1 ± 2.5 | 1.9 ± 0.4 | 22.5 ± 2.9 |
| Chloride Excretion (µmol/min) | 2.1 ± 0.4 | 21.5 ± 2.8 | 2.2 ± 0.5 | 24.1 ± 3.1 |
*p < 0.01 compared to Vehicle (Control). Data are presented as mean ± standard error of the mean (SEM).
The data clearly indicate that administration of the levorotatory isomer of this compound leads to a significant increase in urine flow, as well as sodium and chloride excretion, comparable to the effects of furosemide. Conversely, the dextrorotatory isomer shows no statistically significant difference from the vehicle control, confirming its lack of intrinsic diuretic activity.
The Dextrorotatory Isomer: An Antagonist to Furosemide's Action
Intriguingly, further research has revealed that the dextrorotatory isomer of this compound is not merely an inactive compound but can act as an antagonist to other loop diuretics. Studies have shown that d-ozolinone can inhibit the diuretic effect of furosemide.[2] This inhibition is not due to a direct interaction at the Na-K-2Cl cotransporter but rather a competition for the organic acid transport system in the proximal tubule. This transport system is responsible for secreting loop diuretics into the tubular lumen, where they can reach their site of action in the loop of Henle. By competing for this transporter, the dextrorotatory isomer effectively reduces the concentration of furosemide at its target, thereby diminishing its diuretic effect.
Experimental Protocols
The confirmation of the stereospecific action of this compound relies on well-established experimental methodologies designed to assess diuretic activity in animal models. The primary techniques employed are clearance studies and in vivo micropuncture.
Clearance Studies in Rats
Objective: To determine the effect of test compounds on overall kidney function, including glomerular filtration rate (GFR), urine flow, and electrolyte excretion.
Protocol:
-
Animal Model: Male Wistar rats (200-250g) are anesthetized and placed on a thermostatically controlled table to maintain body temperature.
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. The jugular vein is cannulated for the infusion of inulin (for GFR measurement) and the test compounds. The carotid artery is cannulated for blood pressure monitoring and blood sampling. The bladder is catheterized for urine collection.
-
Experimental Procedure:
-
A continuous intravenous infusion of a solution containing inulin in isotonic saline is administered.
-
After an equilibration period, baseline urine and blood samples are collected.
-
The test compound (levorotatory this compound, dextrorotatory this compound, or furosemide) or vehicle is administered intravenously.
-
Urine is collected in timed intervals, and blood samples are taken at the midpoint of each urine collection period.
-
-
Analysis: Urine volume is measured gravimetrically. Sodium and potassium concentrations in urine and plasma are determined by flame photometry, and chloride concentrations are measured by coulometric titration. Inulin concentrations are measured to calculate the GFR.
In Vivo Micropuncture in Rats
Objective: To directly assess the function of specific segments of the nephron, particularly the loop of Henle, where loop diuretics exert their action.
Protocol:
-
Animal and Surgical Preparation: Similar to the clearance studies, male Wistar rats are anesthetized, and the kidney is exposed through a flank incision and immobilized in a plastic cup. The kidney surface is illuminated and bathed in warm mineral oil.
-
Micropuncture Procedure:
-
Glass micropipettes with fine tips (5-7 µm) are used to collect tubular fluid from the proximal and distal tubules.
-
A microperfusion pump is used to inject solutions containing the test compounds directly into specific tubular segments.
-
Samples of tubular fluid are collected for analysis of volume and electrolyte composition.
-
-
Analysis: The volume of the collected fluid is determined, and the concentrations of electrolytes are measured using microanalytical techniques. These data allow for the calculation of reabsorption rates in different parts of the nephron.
Signaling Pathways and Experimental Workflow
The diuretic effect of the levorotatory isomer of this compound is initiated by its binding to and inhibition of the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal reabsorption of sodium, potassium, and chloride from the tubular fluid back into the blood.
Caption: Signaling pathway of levorotatory this compound's diuretic action.
The experimental workflow to confirm the lack of diuretic effect of the dextrorotatory isomer of this compound follows a logical progression from in vivo screening to targeted mechanistic studies.
References
- 1. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with the optically active isomers of the new diuretic drug this compound. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ozolinone as a Selective Inhibitor of Proximal Tubular Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective inhibition of proximal tubular secretion is a critical area of investigation in pharmacology and drug development. Modulating the activity of renal transporters can alter the pharmacokinetics of co-administered drugs, mitigate nephrotoxicity, and provide insights into the mechanisms of renal drug handling. Ozolinone, a diuretic agent, has been identified as an inhibitor of renal organic anion transport. This guide provides a comparative analysis of this compound and other key inhibitors of proximal tubular secretion, presenting available experimental data and methodologies to facilitate further research and validation of this compound's selectivity and potency.
The secretion of drugs and other organic molecules from the blood into the urine is a vital function of the renal proximal tubule. This process is mediated by a series of transporters on the basolateral and apical membranes of the tubular epithelial cells. Key transporter families involved include the Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and the Multidrug and Toxin Extrusion (MATE) proteins. Inhibition of these transporters can have significant clinical implications.
This guide focuses on comparing this compound with two well-characterized inhibitors of proximal tubular secretion: probenecid and cilastatin. While qualitative data suggests this compound's inhibitory activity, a comprehensive quantitative comparison is limited by the available literature. This document aims to summarize the existing knowledge and provide a framework for future experimental validation.
Comparative Analysis of Inhibitors
The following table summarizes the known characteristics and inhibitory activities of this compound, probenecid, and cilastatin on key transporters involved in proximal tubular secretion. It is important to note the significant gaps in the quantitative data available for this compound.
| Inhibitor | Target Transporters | Mechanism of Action | IC50/Ki Values | Selectivity | References |
| This compound | OATs (demonstrated for p-aminohippurate secretion) | Competitive inhibition (presumed) | Not reported in available literature | Selectivity for specific OAT isoforms and against OCTs/MATEs is not well-characterized. | [1] |
| Probenecid | OAT1, OAT3, URAT1 | Competitive inhibition | OAT1: Ki ≈ 4.7 µM - 25 µM; OAT3: Ki ≈ 2.8 µM - 25 µM | Broad-spectrum inhibitor of organic anion transport. Also inhibits organic cation transport at higher concentrations.[2][3] | [2][3] |
| Cilastatin | Dehydropeptidase-I (DHP-I), Megalin, OAT3 | Competitive inhibition | Not widely reported for OATs in comparative studies. Primarily known for DHP-I inhibition. | Primarily targets DHP-I on the brush border membrane. Also shows inhibitory effects on megalin-mediated endocytosis and OAT3. |
Signaling Pathways and Experimental Workflows
To validate and compare the inhibitory activity of compounds like this compound, a series of in vitro and in vivo experiments are necessary. The following diagrams illustrate the key signaling pathways involved in proximal tubular secretion and a typical experimental workflow for assessing transporter inhibition.
Caption: A simplified diagram of the key transporters involved in proximal tubular secretion of organic anions and cations.
Caption: A standard workflow for an in vitro assay to determine the inhibitory potential of a compound on a specific renal transporter.
Experimental Protocols
To obtain the necessary data for a comprehensive comparison, the following experimental protocols are recommended. These are generalized methods that would need to be optimized for specific laboratory conditions.
In Vitro Transporter Inhibition Assay (for OAT1, OAT3, OCT2, MATE1, MATE2K)
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound and comparator compounds on specific renal transporters.
Materials:
-
Human embryonic kidney (HEK293) cells stably transfected with the transporter of interest (e.g., hOAT1, hOAT3, hOCT2, hMATE1, or hMATE2K).
-
Control HEK293 cells (mock-transfected).
-
Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Labeled substrate:
-
For OAT1/3: [³H]-p-aminohippuric acid (PAH) or 6-carboxyfluorescein (6-CF).
-
For OCT2: [³H]-1-methyl-4-phenylpyridinium (MPP+) or ASP+.
-
For MATE1/2K: [¹⁴C]-metformin or [¹⁴C]-tetraethylammonium (TEA).
-
-
Test inhibitors: this compound, Probenecid, Cilastatin.
-
Positive control inhibitor (e.g., Probenecid for OATs, Cimetidine for OCTs/MATEs).
-
Cell lysis buffer.
-
Scintillation cocktail and scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the stably transfected and mock-transfected HEK293 cells in appropriate culture medium until they reach a confluent monolayer in 24- or 48-well plates.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Pre-incubate the cells with varying concentrations of the test inhibitor (this compound or comparator) or vehicle control in assay buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Assay: Initiate the uptake by adding the labeled substrate at a concentration close to its Michaelis-Menten constant (Km) to each well.
-
Incubation: Incubate the plates at 37°C for a short, defined period to measure the initial rate of transport (e.g., 1-5 minutes).
-
Termination: Stop the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the non-specific uptake (measured in mock-transfected cells) from the total uptake to determine the transporter-mediated uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.
-
Conclusion and Future Directions
The available evidence suggests that this compound inhibits proximal tubular secretion, likely through interaction with Organic Anion Transporters. However, a significant lack of quantitative data on its inhibitory potency and selectivity for specific transporters (OATs, OCTs, MATEs) prevents a definitive validation of its role as a selective inhibitor.
To fully characterize this compound's profile, further research is essential. The experimental protocols outlined in this guide provide a clear path for determining the IC50 and Ki values of this compound against a panel of key renal transporters. A direct comparison of these values with those of established inhibitors like probenecid under identical experimental conditions will be crucial. Such studies will not only elucidate the specific molecular targets of this compound but also inform its potential for drug-drug interactions and its utility as a research tool for studying renal physiology. The generation of this data will be invaluable for the scientific and drug development communities in understanding and potentially harnessing the inhibitory properties of this compound.
References
Safety Operating Guide
Navigating the Disposal of Ozolinone: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Ozolinone, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols. Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or waste this compound powder in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials : Any items that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, must also be placed in the same hazardous waste container.
-
Solutions : If this compound is in a solvent, it should be collected in a separate, compatible hazardous waste container, appropriately labeled for liquid chemical waste.
-
-
Labeling :
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., Irritant).
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste, including the chemical name and any available safety data.
-
In Case of a Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation. Dampening the material with water may be necessary. Place the collected material into a sealed container for disposal. For major spills, evacuate the area and immediately alert your institution's emergency responders. Under no circumstances should this compound or its waste be discharged into sewers or waterways.
Hazard and Property Summary for Oxazolidinone Compounds
The following table summarizes key data for representative oxazolidinone compounds, offering insights into their general characteristics.
| Property | 2-Oxazolidinone | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride |
| CAS Number | 497-25-6[1] | 152305-23-2[2] | 68641-49-6[3] |
| Molecular Formula | C3H5NO2[4] | C10H12N2O2 | C6H11ClN2O5P[3] |
| Appearance | Beige solid | No information available | Crystalline powder |
| Melting Point | 86 - 89 °C | 107 - 111 °C | Not available |
| Boiling Point | 220 °C @ 48 mmHg | No information available | Not available |
| Hazards | Skin, eye, and respiratory tract irritation | Harmful if swallowed, skin and eye irritation, respiratory system toxicity | Causes severe skin burns and eye damage |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper and safe disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Ozolinone
Researchers and drug development professionals handling Ozolinone must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. For this compound, a comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes, dust, and unforeseen contact with the chemical, preventing eye irritation or serious eye damage.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] | Prevents skin irritation and absorption.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulates filter conforming to EN 143 is recommended. | Protects against the inhalation of dust, which may cause respiratory tract irritation. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. |
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter the environment.
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
